4-Biphenylol diphenyl phosphate
Description
Properties
IUPAC Name |
diphenyl (4-phenylphenyl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19O4P/c25-29(26-22-12-6-2-7-13-22,27-23-14-8-3-9-15-23)28-24-18-16-21(17-19-24)20-10-4-1-5-11-20/h1-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTCUUPQEPBRRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What are the chemical properties of 4-Biphenylol diphenyl phosphate
An In-depth Technical Guide to the Chemical Properties and Applications of 4-Biphenylol Diphenyl Phosphate
Foreword
In the realm of advanced materials science, the pursuit of high-performance polymers is intrinsically linked to the development of sophisticated additives that impart critical properties such as flame retardancy and processability. Among these, organophosphate esters have emerged as a cornerstone technology, offering halogen-free solutions that meet stringent environmental and safety standards. This guide provides a comprehensive technical overview of 4-Biphenylol diphenyl phosphate (BDP), a key organophosphate ester valued for its efficacy as both a flame retardant and a plasticizer. We will delve into its fundamental chemical properties, synthesis, analytical characterization, and applications, offering insights grounded in established scientific principles for researchers, chemists, and product development professionals.
Molecular Identity and Core Properties
4-Biphenylol diphenyl phosphate, also known by its IUPAC name diphenyl (4-phenylphenyl) phosphate, is an aromatic phosphate ester. Its structure, featuring a rigid biphenyl moiety and two phenyl groups attached to a central phosphate core, is fundamental to its desirable properties, including high thermal stability.
Chemical Structure
The molecular structure of BDP is crucial for its function. The presence of aromatic rings contributes to its high thermal stability and char-forming capabilities during combustion, a key mechanism in its flame retardant action.
Caption: Chemical structure of 4-Biphenylol diphenyl phosphate.
Physicochemical Properties
The compound's physical and chemical characteristics are summarized below. These properties dictate its behavior in polymer matrices and its handling requirements.
| Property | Value | Source(s) |
| CAS Number | 17269-99-7 | [1][2] |
| Molecular Formula | C₂₄H₁₉O₄P | [1][3] |
| Molecular Weight | 402.4 g/mol | [1] |
| Appearance | White crystalline powder or solid | [3][4] |
| IUPAC Name | diphenyl (4-phenylphenyl) phosphate | [1] |
| Synonyms | Biphenyl-4-yl-Diphenyl Phosphate (BDP) | [1] |
| Boiling Point | 488.9 ± 24.0 °C at 760 mmHg | [5] |
| Density | 1.2 ± 0.1 g/cm³ | [5] |
| Flash Point | 262.6 ± 43.2 °C | [5] |
| Vapor Pressure | 0.0 ± 1.2 mmHg at 25°C | [5] |
| Stability | Excellent thermal and hydrolytic stability | [4] |
Synthesis and Reactivity
Understanding the synthesis of BDP is essential for ensuring high purity and batch-to-batch consistency, which are critical for industrial applications.
General Synthesis Pathway
A common industrial synthesis route involves a multi-stage dehydrochlorination reaction. This process is designed to control the stoichiometry and reaction conditions to maximize the yield of the desired product while minimizing impurities like triphenyl phosphate (TPP).
Caption: Generalized workflow for the synthesis of BDP.
Methodology Insight: The synthesis is typically performed in stages to control selectivity.[6] The first stage, conducted at low temperatures (-20°C to 0°C), favors the formation of the phosphorochloridate intermediate from 4-phenylphenol and phosphoryl chloride.[6] Subsequently, the addition of phenol at a slightly elevated temperature (20°C to 50°C) completes the esterification.[6] This controlled approach is critical to prevent the formation of undesired symmetrical phosphate esters. The removal of unreacted volatile starting materials, like phenol, is often accomplished through vacuum stripping at high temperatures.[7]
Chemical Reactivity and Thermal Stability
BDP exhibits high thermal and hydrolytic stability, making it suitable for processing in engineering plastics at high temperatures.[4] Its primary role as a flame retardant is rooted in its behavior at decomposition temperatures.
-
Flame Retardancy Mechanism : Upon heating, BDP decomposes to form polyphosphoric acid. This acid promotes the dehydration of the polymer matrix, leading to the formation of a stable, insulating char layer on the surface.[8][9] This char layer acts as a physical barrier, limiting the transfer of heat and the release of flammable volatiles, thus suppressing the combustion cycle.[10]
-
General Reactivity : As an organophosphate, BDP shares reactivity patterns common to its class. It is susceptible to hydrolysis under strong acidic or basic conditions, although it is considered hydrolytically stable under normal use. In the presence of strong reducing agents, organophosphates can potentially form highly toxic and flammable phosphine gas.[11] Partial oxidation may result in the release of toxic phosphorus oxides.[11]
Analytical Characterization Protocols
Accurate characterization is essential for quality control and research purposes. Standard analytical techniques are used to confirm the identity and purity of BDP.
Caption: Standard analytical workflow for BDP characterization.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol serves to confirm the molecular weight of the compound.
-
Sample Preparation : Prepare a dilute solution of the BDP sample (~1 mg/mL) in a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
GC Conditions :
-
Column : Use a standard non-polar capillary column (e.g., DB-5ms).
-
Injection : Inject 1 µL of the sample solution in splitless mode.
-
Temperature Program : Start at an initial temperature of 150°C, hold for 1 minute, then ramp to 300°C at a rate of 15°C/min and hold for 10 minutes.
-
-
MS Conditions :
-
Ionization : Use Electron Ionization (EI) at 70 eV.
-
Mass Range : Scan from m/z 50 to 500.
-
-
Data Analysis : The primary validation is the observation of the molecular ion peak [M]⁺ at m/z 402.[1] Key fragment ions corresponding to the loss of phenyl, phenoxy, and biphenyl groups should also be identified to confirm the structure.
Protocol: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
This technique is used to verify the carbon framework of the molecule.
-
Sample Preparation : Dissolve approximately 20-30 mg of the BDP sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Acquisition :
-
Spectrometer : Use a spectrometer operating at a frequency of at least 100 MHz for ¹³C.
-
Technique : Acquire a proton-decoupled ¹³C spectrum.
-
-
Data Analysis : The spectrum should display a series of signals in the aromatic region (typically 120-150 ppm), consistent with the 18 unique aromatic carbon atoms in the structure. The absence of signals in the aliphatic region confirms the absence of non-aromatic impurities. Spectral data for BDP is available in public databases for comparison.[1]
Applications and Industrial Relevance
The primary industrial application of BDP is as a halogen-free flame retardant and plasticizer.[4][10]
-
Engineering Plastics : It is highly effective in polymer blends such as PC/ABS (polycarbonate/acrylonitrile butadiene styrene) and mPPO (modified polyphenylene oxide), which are commonly used in the housings of electronics and automotive interior parts.[4] Its role is to enhance fire safety and meet regulatory standards like UL-94.
-
Epoxy Resins : BDP is incorporated into epoxy resin formulations for electronic components, such as printed circuit boards, to provide flame retardancy and improve thermal stability.[4]
-
Plasticization : As a plasticizer, BDP increases the flexibility and processability of polymers, which can improve mechanical properties and durability of the final product.[8][10]
The biphenyl-phosphate structure provides a high phosphorus content within a rigid aromatic skeleton, which is an efficient combination for flame retardancy while maintaining the mechanical performance of the host polymer.[4]
Safety, Handling, and Storage
While considered to have low toxicity, proper handling of BDP is essential to ensure workplace safety.[4]
-
Handling : Use appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a dust mask, to avoid skin/eye contact and inhalation.[4][10] Operations should be conducted in a well-ventilated area or under a fume hood.
-
Storage : Store in sealed, airtight containers (e.g., HDPE drums) in a cool, dry, and well-ventilated area.[4] Keep away from direct sunlight, open flames, strong oxidants, and strong acids.[4] Reseal containers tightly after use to prevent moisture absorption and oxidation.
-
Toxicity : It is characterized as a mild irritant.[4] The primary hazard associated with similar organophosphates is environmental persistence and potential for aquatic toxicity, necessitating proper disposal through licensed hazardous waste channels.[12]
References
- Shanghai Talent Chemical Co.,Ltd. (n.d.). 4-Biphenylol Diphenyl Phosphate CAS 17269-99-7.
-
National Center for Biotechnology Information (n.d.). 4-Biphenylol diphenyl phosphate. PubChem Compound Database. Retrieved from [Link]
-
OECD Existing Chemicals Database (n.d.). DIPHENYL CRESYL PHOSPHATE CAS N°: 26444-49-5. Retrieved from [Link]
-
GOV.UK (n.d.). Environmental risk evaluation report: Cresyl diphenyl phosphate (CAS no. 26444-49-5). Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Safety of 4-Biphenylol Diphenyl Phosphate. Retrieved from [Link]
-
Chemsrc (2023). 4-Biphenylyl diphenyl phosphate | CAS#:17269-99-7. Retrieved from [Link]
-
Caming Pharmaceutical Ltd (n.d.). 4-Biphenylol diphenyl phosphate CAS 17269-99-7. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2023). Optimizing Synthesis and Application of 4-Biphenylol Diphenyl Phosphate. Retrieved from [Link]
- Google Patents (n.d.). EP1327635B1 - Preparation of phenylphosphate esters of 4,4'-biphenol.
- Google Patents (n.d.). JP2013536166A - Process for producing biphenyl-4-yldiphenyl phosphate composition.
-
ATB (n.d.). 4-Biphenylol | C12H10O | MD Topology | NMR | X-Ray. Retrieved from [Link]
-
MDPI (2022). Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene. Retrieved from [Link]
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- 3. caming.com [caming.com]
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- 5. 4-Biphenylyl diphenyl phosphate | CAS#:17269-99-7 | Chemsrc [chemsrc.com]
- 6. JP2013536166A - Process for producing biphenyl-4-yldiphenyl phosphate composition - Google Patents [patents.google.com]
- 7. EP1327635B1 - Preparation of phenylphosphate esters of 4,4'-biphenol - Google Patents [patents.google.com]
- 8. nbinno.com [nbinno.com]
- 9. mdpi.com [mdpi.com]
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An In-depth Technical Guide to Diphenyl ([1,1'-biphenyl]-4-yl) Phosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Diphenyl ([1,1'-biphenyl]-4-yl) phosphate, a significant organophosphate ester. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and actionable understanding for professionals in research and development.
Core Chemical Identity and Properties
Diphenyl ([1,1'-biphenyl]-4-yl) phosphate, also known as 4-biphenylol diphenyl phosphate, is an aromatic phosphate ester. Its structure is characterized by a central phosphate group bonded to two phenyl groups and one 4-biphenylyl group.
Chemical Structure and IUPAC Nomenclature
The formal IUPAC name for this compound is diphenyl ([1,1'-biphenyl]-4-yl) phosphate .[1] This name systematically describes the molecular architecture: two phenyl groups and a biphenyl substituent at the 4-position attached to a phosphate ester.
Chemical Structure:
-
Molecular Formula: C₂₄H₁₉O₄P[1]
-
SMILES: C1=CC=C(C=C1)C2=CC=C(C=C2)OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4[1]
-
InChI Key: YHTCUUPQEPBRRC-UHFFFAOYSA-N[1]
The structure combines the rigidity of the biphenyl group with the functionality of the phosphate ester, which is key to its physical properties and applications.
Physicochemical Properties
A summary of the key computed physicochemical properties is presented in the table below. These properties are critical for understanding the compound's behavior in various matrices, its potential environmental fate, and for designing experimental conditions.
| Property | Value | Source |
| Molecular Weight | 402.4 g/mol | [1] |
| Appearance | White to off-white crystalline powder or solid | [2] |
| Boiling Point | 488.9 ± 24.0 °C at 760 mmHg | [3] |
| Density | 1.2 ± 0.1 g/cm³ | [3] |
| LogP (Octanol/Water Partition Coefficient) | 6.2 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 7 | [1] |
The high LogP value indicates significant hydrophobicity, suggesting low solubility in water but good solubility in organic solvents.[2] The absence of hydrogen bond donors and the presence of four acceptors (the phosphoryl oxygen and the three ester oxygens) influence its solvation properties and potential intermolecular interactions.
Synthesis and Characterization
The synthesis of aryl phosphates like diphenyl ([1,1'-biphenyl]-4-yl) phosphate generally involves the phosphorylation of the corresponding phenol. A robust and common method is the reaction of the phenolic starting material with a phosphorylating agent such as phosphorus oxychloride (POCl₃) or diphenyl chlorophosphate.
Experimental Protocol: Synthesis via Phosphorylation
This protocol describes a representative synthesis based on established methods for creating aryl phosphate esters. The chosen pathway involves the reaction of 4-phenylphenol with diphenyl chlorophosphate, a method that offers good control over the final product structure.
Reaction Scheme:
(C₆H₅O)₂P(O)Cl + HOC₆H₄C₆H₅ + Base → (C₆H₅O)₂P(O)OC₆H₄C₆H₅ + Base·HCl
Materials and Reagents:
-
4-Phenylphenol ([1,1'-biphenyl]-4-ol)
-
Diphenyl chlorophosphate
-
Anhydrous Pyridine or Triethylamine (as HCl scavenger)
-
Anhydrous Dichloromethane (DCM) or Toluene (as solvent)
-
Anhydrous Magnesium Sulfate (for drying)
-
Hydrochloric Acid (1M solution for washing)
-
Saturated Sodium Bicarbonate solution (for washing)
-
Saturated Sodium Chloride (Brine) solution (for washing)
Step-by-Step Methodology:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 4-phenylphenol and anhydrous DCM. The flask is purged with nitrogen to ensure an inert atmosphere, which is crucial to prevent hydrolysis of the acid chloride.
-
Base Addition: An equimolar amount of anhydrous pyridine or triethylamine is added to the flask. The base acts as a scavenger for the hydrochloric acid byproduct, driving the reaction to completion.
-
Phosphorylation: The flask is cooled in an ice bath to 0-5 °C. Diphenyl chlorophosphate, dissolved in a small amount of anhydrous DCM, is added dropwise from the dropping funnel over 30-60 minutes. Maintaining a low temperature is critical to control the exothermic reaction and minimize side-product formation.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material (4-phenylphenol) is consumed.
-
Workup and Purification:
-
The reaction mixture is first washed sequentially with 1M HCl to remove the excess base, then with saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine.
-
The organic layer is separated and dried over anhydrous MgSO₄.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Final Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to afford pure diphenyl ([1,1'-biphenyl]-4-yl) phosphate.
Causality and Self-Validation: The use of an anhydrous, inert atmosphere is a self-validating step to prevent the hydrolysis of the highly reactive diphenyl chlorophosphate, which would otherwise form diphenyl phosphate and reduce the yield. The acidic and basic washes in the workup procedure are designed to systematically remove unreacted starting materials and byproducts, ensuring the purity of the isolated product. The final recrystallization step provides a product with high purity, which can be verified by melting point determination and spectroscopic analysis.
Structural Characterization
To confirm the identity and purity of the synthesized product, a combination of spectroscopic methods is employed.
-
³¹P NMR Spectroscopy: As a phosphorus-containing compound, ³¹P NMR is the most definitive technique for characterization. A single resonance peak is expected in the proton-decoupled spectrum. For phosphate esters, the chemical shift typically appears in the range of 0 to -30 ppm (relative to 85% H₃PO₄).[4] The specific shift for diphenyl ([1,1'-biphenyl]-4-yl) phosphate will be characteristic of its unique electronic environment.
-
¹H and ¹³C NMR Spectroscopy: These techniques are used to confirm the presence and connectivity of the aromatic protons and carbons in the phenyl and biphenyl groups. The integration of proton signals should correspond to the 19 hydrogen atoms in the structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the key functional groups. Characteristic absorption bands are expected for:
-
P=O stretching: A strong band typically around 1250-1300 cm⁻¹.
-
P-O-C (aryl) stretching: Strong bands in the 1100-1200 cm⁻¹ and 900-1000 cm⁻¹ regions.
-
Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H stretching: Bands above 3000 cm⁻¹.
-
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. The exact mass should correspond to the calculated value of 402.1021 Da.[1]
Core Application: Flame Retardancy
Diphenyl ([1,1'-biphenyl]-4-yl) phosphate is primarily utilized as a halogen-free flame retardant, particularly in engineering plastics like polycarbonate (PC) and its blends with acrylonitrile butadiene styrene (ABS).[5][6] Its effectiveness stems from a dual-action mechanism that operates in both the condensed (solid) and gas phases of a fire.
Mechanism of Action
The flame retardant action is initiated by the thermal decomposition of the phosphate ester at elevated temperatures.
Caption: Dual-action flame retardancy mechanism of aryl phosphate esters.
Condensed Phase Mechanism: Upon heating, the phosphate ester decomposes to form polyphosphoric acid. This acid acts as a catalyst, promoting the dehydration and cross-linking of the underlying polymer.[3] This process results in the formation of a stable, insulating layer of char on the material's surface. This char layer serves two critical functions:
-
It acts as a physical barrier, insulating the underlying polymer from the heat of the flame.
-
It slows the release of flammable volatile compounds from the polymer, which would otherwise fuel the fire.[5]
Gas Phase Mechanism: A portion of the phosphate ester can volatilize and decompose in the gas phase, releasing phosphorus-containing free radicals (such as PO•). These radicals are highly effective at scavenging the high-energy H• and OH• radicals that propagate the combustion chain reaction in the flame.[5] By quenching these radicals, the phosphate ester effectively inhibits the flame chemistry, reducing the heat generated and extinguishing the fire.
Thermal Decomposition Analysis
Thermogravimetric Analysis (TGA) is a key technique to evaluate the thermal stability and decomposition profile of flame retardants. For an effective flame retardant like diphenyl ([1,1'-biphenyl]-4-yl) phosphate, the TGA curve would ideally show that its decomposition begins at a temperature high enough to be compatible with polymer processing, but low enough to be activated before the bulk polymer undergoes catastrophic degradation.[1] The analysis of related compounds shows that aryl phosphates typically increase the char yield (the amount of solid residue left at high temperatures), which is direct evidence of their condensed phase action.[1]
Safety and Handling
As an organophosphate ester, appropriate safety precautions must be observed. Standard industrial hygiene practices should be followed, including the use of personal protective equipment (PPE) such as gloves, safety goggles, and lab coats.[6] Work should be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure. For detailed safety information, consulting the material safety data sheet (MSDS) is mandatory.
Conclusion
Diphenyl ([1,1'-biphenyl]-4-yl) phosphate is a well-defined chemical entity with significant industrial relevance as a halogen-free flame retardant. Its efficacy is rooted in a scientifically understood dual-phase mechanism involving char formation and gas-phase radical quenching. The synthesis is achievable through standard organophosphorus chemistry, and its structure can be unequivocally confirmed using modern spectroscopic techniques. This guide provides the foundational knowledge for researchers and developers to effectively synthesize, characterize, and apply this compound in advanced material formulations.
References
-
PubChem Compound Summary for CID 612080, 4-Biphenylol diphenyl phosphate. National Center for Biotechnology Information. [Link]
-
Pawlowski, K. H., & Schartel, B. (2007). Flame retardancy mechanisms of triphenyl phosphate, resorcinol bis(diphenyl phosphate) and bisphenol A bis(diphenyl phosphate) in polycarbonate/acrylonitrile–butadiene–styrene blends. Polymer International, 56(11), 1404–1414. [Link]
-
High-Performance Flame Retardant: Understanding Bisphenol A Bis(diphenyl phosphate) and its Applications. LookChem. [Link]
-
Levchik, S. V., & Weil, E. D. (2004). A review of the recent literature on the fire retardant action of resorcinol bis(diphenyl phosphate) (RDP). Polymer Degradation and Stability, 86(3), 517-529. [Link]
-
Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene. MDPI. [Link]
-
Convenient Preparation of Long-Chain Dialkyl Phosphates. Organic Chemistry Portal. [Link]
-
Phosphorus-31 NMR spectroscopy. Wikipedia. [Link]
-
Reaction of diphenyl phosphorochloridate (DPC) and 4-chlorophenol. ResearchGate. [Link]
-
31P NMR Chemical Shifts. Organic Chemistry Data. [Link]
Sources
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- 3. Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins | MDPI [mdpi.com]
- 4. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Diphenyl phosphate synthesis - chemicalbook [chemicalbook.com]
CAS number and molecular formula for 4-Biphenylol diphenyl phosphate
A-Technical-Guide-to-4-Biphenylol-Diphenyl-Phosphate
A Technical Guide to 4-Biphenylol Diphenyl Phosphate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 4-Biphenylol diphenyl phosphate, an organophosphate ester of significant industrial interest. We will delve into its fundamental chemical identity, including its CAS number and molecular formula, and explore its physicochemical properties. This document further details common synthetic pathways, analytical methodologies for its characterization, and its primary applications, particularly as a flame retardant. Finally, a critical assessment of its toxicological profile and necessary safety precautions is presented to ensure informed handling and application in a research and development setting.
Introduction
4-Biphenylol diphenyl phosphate, also known as biphenyl-4-yl diphenyl phosphate, is an aryl phosphate ester that has garnered attention for its utility as a non-halogenated flame retardant and plasticizer. Its chemical structure, which incorporates both biphenyl and phenyl moieties linked to a central phosphate group, imparts desirable properties for these applications. For professionals in drug development and chemical research, understanding the synthesis, reactivity, and biological impact of such organophosphates is crucial, as this class of compounds is known for a wide range of biological activities and potential toxicities. This guide aims to serve as a foundational resource for scientists working with or encountering this compound.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and properties is the cornerstone of any scientific investigation.
Core Identifiers
-
Chemical Name: 4-Biphenylol diphenyl phosphate[1]
-
Synonyms: [1,1′-Biphenyl]-4-yl diphenyl phosphate, Diphenyl (4-phenylphenyl) phosphate, Biphenyl-4-yl-Diphenyl Phosphate (BDP)[1][2]
Physicochemical Data
The physical and chemical properties of 4-Biphenylol diphenyl phosphate dictate its behavior in various systems and are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 402.38 g/mol | [1][3][5] |
| Appearance | White crystalline powder | [1] |
| Boiling Point | 488.9 ± 24.0 °C at 760 mmHg | [3] |
| Flash Point | 262.6 ± 43.2 °C | [3] |
| Density | 1.2 ± 0.1 g/cm³ | [3] |
| LogP | 5.85 | [3] |
Synthesis and Manufacturing
The synthesis of aryl phosphates like 4-Biphenylol diphenyl phosphate typically involves phosphorylation of the corresponding phenol. While specific proprietary methods may vary, a general and plausible synthetic route is outlined below.
General Synthetic Pathway
The synthesis generally involves the reaction of a phosphorylating agent, such as phosphorus oxychloride (POCl₃) or diphenyl chlorophosphate, with 4-hydroxybiphenyl. A common approach is a two-step process:
-
Formation of Diphenyl Chlorophosphate: This intermediate can be formed by reacting phosphorus oxychloride with phenol.
-
Reaction with 4-Hydroxybiphenyl: Diphenyl chlorophosphate is then reacted with 4-hydroxybiphenyl in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct.
The choice of a base is critical; it must be strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions. The solvent is typically an aprotic solvent like dichloromethane or toluene to ensure the reactants are soluble and the system is inert.
Synthesis Workflow Diagram
Caption: Generalized workflow for the synthesis of 4-Biphenylol diphenyl phosphate.
Experimental Protocol: A Representative Synthesis
This protocol is a generalized representation and should be adapted and optimized based on laboratory-specific conditions and safety assessments.
-
Reaction Setup: To a stirred solution of 4-hydroxybiphenyl (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere, add diphenyl chlorophosphate (1.05 equivalents) dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, filter the mixture to remove the triethylamine hydrochloride salt. Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 4-Biphenylol diphenyl phosphate.
-
Validation: Confirm the structure and purity of the final product using analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.[1]
Analytical Methodologies
Accurate identification and quantification are essential for both quality control and research purposes.
Chromatographic and Spectroscopic Techniques
-
High-Performance Liquid Chromatography (HPLC): A primary method for assessing purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water is typically effective.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for both identification and quantification, providing a distinct fragmentation pattern for the molecule.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable for structural elucidation and confirmation.[1] The aromatic region of the ¹H NMR spectrum will be complex due to the presence of three distinct phenyl environments. ³¹P NMR will show a characteristic singlet for the phosphate group.
Sample Protocol: Purity Analysis by HPLC
-
Standard Preparation: Prepare a stock solution of 4-Biphenylol diphenyl phosphate reference standard in acetonitrile at a concentration of 1 mg/mL. Prepare a series of dilutions for a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the synthesized sample in acetonitrile to a final concentration within the calibration range.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and water. A typical starting point could be 80:20 (Acetonitrile:Water).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standards and the sample. Calculate the purity of the sample by comparing its peak area to the calibration curve.
Applications and Mechanism of Action
The primary industrial use of 4-Biphenylol diphenyl phosphate is as a flame retardant.
Flame Retardant in Polymers
It is often blended into engineering plastics like polycarbonate (PC), acrylonitrile butadiene styrene (ABS), and their blends (PC/ABS), which are used in the housings of electronic equipment.[6]
Mechanism of Flame Retardancy
Organophosphate esters like this one primarily act in the solid and gas phases during combustion.
-
Gas Phase Action: Upon heating, the phosphate ester decomposes to produce phosphoric acid species. These act as radical scavengers in the gas phase, interrupting the exothermic chain reactions of combustion.
-
Solid Phase Action (Charring): In the condensed phase, the phosphoric acid acts as a catalyst for dehydration of the polymer, promoting the formation of a stable, insulating layer of char on the polymer surface. This char layer limits the transport of heat to the underlying material and restricts the flow of flammable volatile gases to the flame front.
Flame Retardancy Mechanism Diagram
Caption: Dual-phase mechanism of action for organophosphate flame retardants.
Toxicology and Safety Profile
For researchers, particularly in drug development, understanding the toxicological profile of any chemical is paramount. Organophosphate esters as a class have been scrutinized for potential adverse health effects.
Known Health Effects
While specific toxicological data for 4-Biphenylol diphenyl phosphate is limited, data from related compounds like triphenyl phosphate (TPHP) and its primary metabolite, diphenyl phosphate (DPHP), provide valuable insights.[7][8]
-
Metabolism: It is anticipated that 4-Biphenylol diphenyl phosphate can be metabolized in the body, potentially yielding diphenyl phosphate and 4-hydroxybiphenyl.
-
Potential for Endocrine Disruption: Some organophosphate flame retardants have been shown to have endocrine-disrupting effects.
-
Developmental Toxicity: Studies on DPHP, a potential metabolite, have shown it can impact cardiac development in zebrafish models, though with less potency than its parent compound, TPHP.[7][8]
-
Hepatotoxicity: TPHP has been shown to exhibit greater hepatotoxicity than its metabolite DPHP.[9]
The biphenyl moiety itself is also of toxicological interest, with studies suggesting potential for carcinogenicity at high doses in animal models.[10]
Handling and Safety Precautions
Given the potential hazards, strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Engineering Controls: Handle the compound in a well-ventilated fume hood to minimize inhalation exposure.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[1]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Consult the Safety Data Sheet (SDS) for detailed handling and emergency procedures before use.
Conclusion
4-Biphenylol diphenyl phosphate is a compound with significant industrial utility, primarily as a flame retardant. Its synthesis is achievable through standard phosphorylation chemistry, and it can be reliably characterized using modern analytical techniques. For researchers, while it may serve as a useful synthetic intermediate or reference compound, a cautious approach is warranted due to the known toxicological concerns associated with the broader class of organophosphate esters and the biphenyl structural motif. Further research is needed to fully delineate its specific toxicological profile and environmental fate.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 612080, 4-Biphenylol diphenyl phosphate. Retrieved from [Link]
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Caming Pharmaceutical Ltd. (n.d.). 4-Biphenylol diphenyl phosphate CAS 17269-99-7. Retrieved from [Link]
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Chemsrc. (n.d.). 4-Biphenylyl diphenyl phosphate | CAS#:17269-99-7. Retrieved from [Link]
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Molbase. (n.d.). 4-Biphenylol diphenyl phosphate. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 26). Optimizing Synthesis and Application of 4-Biphenylol Diphenyl Phosphate. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of (4-phenylthio)phenyl diphenyl sulfonium hexafluorophosphate salt. Retrieved from [Link]
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ResearchGate. (n.d.). Acute Toxicity of 4-HDPA and 6PPDQ, transformation products of 6PPD, to early instars of the mayfly, Neocloeon triangulifer. Retrieved from [Link]
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National Center for Biotechnology Information. (2019, April 2). Diphenyl Phosphate-Induced Toxicity During Embryonic Development. PubMed. Retrieved from [Link]
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National Center for Biotechnology Information. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 4,4′-bis(chloromethyl) diphenyl. Retrieved from [Link]
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Wikipedia. (n.d.). Bisphenol-A bis(diphenyl phosphate). Retrieved from [Link]
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Knowledge Exchange. (2021, April 9). Synthesis of Dibenzophospholes from Biphenyl. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Triphenyl phosphate proved more potent than its metabolite diphenyl phosphate in inducing hepatic insulin resistance through endoplasmic reticulum stress. PubMed. Retrieved from [Link]
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Lee, D. H., Hahn, J. T., & Jung, D. I. (n.d.). Synthesis of Biphenyl- 4,4'-Diyl bis(phenyl-methanone) via Carbonylative Coupling. Asian Journal of Chemistry. Retrieved from [Link]
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A Technical Guide to the Spectroscopic Characterization of 4-Biphenylol Diphenyl Phosphate
Introduction
4-Biphenylol diphenyl phosphate, also known as diphenyl (4-phenylphenyl) phosphate, is an organophosphate ester of significant industrial interest. It serves a dual role as a flame retardant and a plasticizer in various polymer systems, enhancing both the safety and durability of materials used in electronics, construction, and automotive components.[1][2] Its molecular structure, featuring a rigid biphenyl group and two phenyl groups attached to a central phosphate ester, imparts excellent thermal stability. A thorough understanding of its spectroscopic signature is paramount for quality control, metabolic studies, and environmental monitoring.
This guide provides an in-depth analysis of the expected and reported spectroscopic data for 4-Biphenylol diphenyl phosphate, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). We will delve into the interpretation of this data, offering insights grounded in fundamental principles of spectroscopy and experience with similar organophosphate compounds.
Molecular Structure and Spectroscopic Correlation
A clear understanding of the molecule's structure is fundamental to interpreting its spectroscopic data. Below is a diagram of 4-Biphenylol diphenyl phosphate with a numbering system that will be used for spectral assignments.
Caption: Predicted EI-MS fragmentation of 4-Biphenylol diphenyl phosphate.
Reported Mass Spectrometry Data:
Publicly available GC-MS data confirms the molecular ion peak at m/z = 402 . [3]Other significant fragments are reported at m/z = 228, 215, and 161 . [3]The presence of these fragments provides structural confirmation.
| m/z | Proposed Fragment |
| 402 | [M]⁺ (Molecular Ion) |
| 325 | [M - C₆H₅O]⁺ (Loss of a phenoxy radical) |
| 169 | [C₁₂H₉O]⁺ (Biphenylyl-oxy cation) |
| 140 | [C₆H₅O₂P]⁺ (Phenoxy-phosphoryl cation) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of 4-Biphenylol diphenyl phosphate is expected to show signals exclusively in the aromatic region (typically 7.0-8.0 ppm). The 19 protons in the molecule are distributed across three distinct types of phenyl rings.
Predicted ¹H NMR Assignments:
| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H2', H6', H2'', H6'' | ~7.40 - 7.50 | m | 4H | Ortho protons on the diphenyl phosphate rings, likely deshielded by the phosphate group. |
| H3', H5', H3'', H5'' | ~7.20 - 7.35 | m | 4H | Meta protons on the diphenyl phosphate rings. |
| H4', H4'' | ~7.15 - 7.25 | m | 2H | Para protons on the diphenyl phosphate rings. |
| H2, H6 | ~7.60 - 7.70 | d | 2H | Protons ortho to the biphenyl linkage, deshielded. |
| H3, H5 | ~7.45 - 7.55 | t | 2H | Protons meta to the biphenyl linkage. |
| H4 | ~7.35 - 7.45 | t | 1H | Proton para to the biphenyl linkage. |
| H2a, H6a | ~7.55 - 7.65 | d | 2H | Protons ortho to the phosphate ester group on the biphenyl ring. |
| H3a, H5a | ~7.25 - 7.35 | d | 2H | Protons meta to the phosphate ester group on the biphenyl ring. |
Note: The exact chemical shifts and multiplicities may vary depending on the solvent and spectrometer frequency. The signals from the different phenyl groups are expected to overlap, creating a complex multiplet region.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the 13 unique carbon environments in the molecule. The signals will be influenced by the electron-withdrawing phosphate group and the anisotropic effects of the phenyl rings.
Predicted ¹³C NMR Assignments:
| Carbon(s) (Position) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1', C1'' | ~150 (d, JPC ≈ 6-8 Hz) | Ipso-carbon attached to the phosphate oxygen, showing P-C coupling. |
| C4', C4'' | ~126 | Para-carbon of the diphenyl phosphate rings. |
| C2', C6', C2'', C6'' | ~120 | Ortho-carbons of the diphenyl phosphate rings. |
| C3', H5', C3'', C5'' | ~130 | Meta-carbons of the diphenyl phosphate rings. |
| C1 | ~149 (d, JPC ≈ 6-8 Hz) | Ipso-carbon of the biphenyl ring attached to the phosphate oxygen. |
| C4 | ~138 | Quaternary carbon of the biphenyl ring at the linkage. |
| C1a | ~141 | Quaternary carbon of the second biphenyl ring at the linkage. |
| C2a, C6a | ~129 | Ortho-carbons on the second biphenyl ring. |
| C3a, C5a | ~128 | Meta-carbons on the second biphenyl ring. |
| C4a | ~127 | Para-carbon on the second biphenyl ring. |
| C2, C6 | ~122 | Ortho-carbons on the first biphenyl ring. |
| C3, C5 | ~128 | Meta-carbons on the first biphenyl ring. |
³¹P NMR Spectroscopy
³¹P NMR is a highly specific technique for phosphorus-containing compounds. [4]It provides a single peak for the phosphorus atom in 4-Biphenylol diphenyl phosphate.
Predicted ³¹P NMR Signal:
| Nucleus | Predicted Chemical Shift (δ, ppm) | Rationale |
| ³¹P | -10 to -20 | The chemical shift is characteristic of organophosphate esters (P(V)) and is referenced to 85% H₃PO₄. [4][5] |
Experimental Protocols
The following are generalized procedures for acquiring high-quality spectroscopic data for 4-Biphenylol diphenyl phosphate.
Sample Preparation
-
NMR: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.
-
MS: For GC-MS, prepare a dilute solution (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate. For direct infusion ESI-MS, a concentration of 10-100 µg/mL in methanol or acetonitrile is suitable.
NMR Data Acquisition Workflow
Caption: Standard workflow for NMR data acquisition.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire with a spectral width of ~16 ppm, an acquisition time of ~2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire with a spectral width of ~250 ppm, an acquisition time of ~1-2 seconds, and a relaxation delay of 2-5 seconds. Proton decoupling should be applied.
-
³¹P NMR: Acquire with a spectral width of ~200 ppm, an acquisition time of ~1-2 seconds, and a relaxation delay of 2-5 seconds. Proton decoupling is typically used. [4]
Mass Spectrometry Data Acquisition
-
GC-MS:
-
Injector: 250-280 °C, splitless mode.
-
Column: A standard non-polar column (e.g., DB-5ms).
-
Oven Program: Start at 100 °C, ramp to 300 °C at 10-20 °C/min.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan range of m/z 50-550.
-
-
LC-MS (for metabolite studies):
-
LC: Reversed-phase chromatography with a C18 column.
-
Mobile Phase: Gradient of water and acetonitrile/methanol with 0.1% formic acid.
-
Ion Source: Electrospray Ionization (ESI), positive or negative mode.
-
Mass Analyzer: High-resolution analyzer such as TOF or Orbitrap for accurate mass measurements.
-
Conclusion
References
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National Center for Biotechnology Information. "4-Biphenylol diphenyl phosphate" PubChem Compound Summary for CID 612080. [Link].
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Al-Masri, H. T., et al. "SYNTHESIS AND CHARACTERIZATION OF N-(4-ACETYLPHENYL)-N-(DIPHENYLPHOSPHINO)- P,P-DIPHENYLPHOSPHINOUS AMIDE DERIVATIVES: APPLICATION OF A Pd(ΙΙ) DERIVATIVE AS A PRE-CATALYST IN THE SUZUKI CROSS-COUPLING REACTION." Journal of Structural Chemistry, vol. 61, no. 11, 2020, pp. 1740-1750. [Link].
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NINGBO INNO PHARMCHEM CO.,LTD. "Understanding the Properties and Safety of 4-Biphenylol Diphenyl Phosphate" [Link].
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An In-depth Technical Guide to the Synthesis of Diphenyl (4-phenylphenyl) Phosphate
Introduction
Diphenyl (4-phenylphenyl) phosphate, also known as biphenyl-4-yl diphenyl phosphate (BDP), is an organophosphorus compound of significant interest in materials science and drug development. Its rigid biphenyl moiety and phosphate ester group impart unique properties, making it a valuable component in flame retardants, plasticizers, and as a key intermediate in the synthesis of more complex molecules. This guide provides a comprehensive overview of the primary synthetic pathways for diphenyl (4-phenylphenyl) phosphate, delving into the mechanistic underpinnings of each method, offering detailed experimental protocols, and discussing the critical parameters that influence reaction outcomes.
Core Synthetic Strategies
The synthesis of diphenyl (4-phenylphenyl) phosphate primarily revolves around the formation of a phosphate ester linkage between 4-phenylphenol (also known as 4-hydroxybiphenyl) and a suitable phosphorylating agent. The choice of synthetic route often depends on factors such as the availability of starting materials, desired purity, and scalability of the reaction. Two principal pathways dominate the landscape of BDP synthesis: the phosphorylation of 4-phenylphenol with diphenyl chlorophosphate and a two-step, one-pot reaction starting from phosphoryl chloride.
Pathway 1: Phosphorylation of 4-Phenylphenol with Diphenyl Chlorophosphate
This is a direct and widely employed method for the synthesis of unsymmetrical triaryl phosphates. The core of this reaction is the nucleophilic attack of the phenoxide ion of 4-phenylphenol on the electrophilic phosphorus atom of diphenyl chlorophosphate.
Mechanistic Insights
The reaction is typically carried out in the presence of a base, which serves to deprotonate the hydroxyl group of 4-phenylphenol, forming the more nucleophilic phenoxide. The choice of base and solvent is critical to the success of the reaction, influencing both the reaction rate and the purity of the final product. Lewis acids can also be employed as catalysts to enhance the electrophilicity of the phosphorus center.
Experimental Protocol: Synthesis via Diphenyl Chlorophosphate
Materials:
-
4-Phenylphenol
-
Diphenyl chlorophosphate
-
Anhydrous base (e.g., triethylamine, potassium carbonate)
-
Anhydrous aprotic solvent (e.g., dichloromethane, toluene, tetrahydrofuran)
-
Lewis acid catalyst (optional, e.g., magnesium chloride)[1]
Procedure:
-
To a stirred solution of 4-phenylphenol and the base in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon), add diphenyl chlorophosphate dropwise at a controlled temperature (typically 0-25 °C).
-
If a Lewis acid catalyst is used, it should be added to the reaction mixture prior to the addition of diphenyl chlorophosphate.[1]
-
After the addition is complete, allow the reaction mixture to stir at room temperature or with gentle heating until the reaction is complete (monitoring by TLC or HPLC is recommended).
-
Upon completion, the reaction mixture is typically quenched with water or a dilute aqueous acid solution to neutralize any remaining base and precipitate the inorganic salts.
-
The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield pure diphenyl (4-phenylphenyl) phosphate.
Diagram of the Synthesis Pathway via Diphenyl Chlorophosphate
Caption: Phosphorylation of 4-Phenylphenol.
Pathway 2: Two-Step, One-Pot Synthesis from Phosphoryl Chloride
This method offers a more cost-effective approach as it starts from the readily available and less expensive phosphoryl chloride. The synthesis proceeds in two sequential dehydrochlorination steps.[2]
Mechanistic Insights
In the first step, 4-phenylphenol reacts with phosphoryl chloride, typically in the presence of a catalyst, to form an intermediate phosphorochloridate. This initial reaction is often conducted at a lower temperature to control selectivity.[2] In the second step, phenol is added to the reaction mixture, which then reacts with the remaining P-Cl bonds to form the final product. The stoichiometry of the reactants is crucial to control the formation of the desired product and minimize the formation of byproducts such as triphenyl phosphate or tris(4-phenylphenyl) phosphate.
Experimental Protocol: Two-Step Synthesis from Phosphoryl Chloride [2]
Materials:
-
Phosphoryl chloride (POCl₃)
-
4-Phenylphenol
-
Phenol
-
Catalyst (e.g., a Lewis acid like MgCl₂)
-
Anhydrous solvent (optional, the reaction can sometimes be run neat)
Procedure:
-
First Dehydrochlorination: In a reaction vessel equipped for HCl gas removal, phosphoryl chloride and a catalyst are mixed. 4-phenylphenol is then added, and the mixture is reacted at a controlled low temperature (e.g., -20 °C to 0 °C).[2] The reaction is monitored for the evolution of HCl gas.
-
Second Dehydrochlorination: After the first stage is complete, phenol is added to the reaction mixture. The temperature is then raised (e.g., 20 °C to 50 °C) to facilitate the second dehydrochlorination reaction.[2]
-
The reaction is driven to completion by continuing the reaction at an elevated temperature (e.g., up to 150°C) and/or applying a vacuum to remove the last traces of HCl.[1]
-
The crude product is then purified. This may involve washing with an aqueous base solution to remove any acidic impurities, followed by distillation or recrystallization.
Diagram of the Two-Step Synthesis Workflow
Caption: Two-Step Synthesis Workflow.
Quantitative Data Summary
The efficiency of these synthetic pathways can be compared based on reported yields and reaction conditions. The following table summarizes typical data, although specific results can vary based on the exact conditions employed.
| Pathway | Key Reactants | Typical Catalyst | Temperature (°C) | Reaction Time (h) | Reported Yield |
| 1: Diphenyl Chlorophosphate | 4-Phenylphenol, Diphenyl chlorophosphate | Lewis Acid (e.g., MgCl₂) | 130 - 200[1] | 3 - 4[1] | >85%[1] |
| 2: Phosphoryl Chloride | POCl₃, 4-Phenylphenol, Phenol | Lewis Acid (e.g., MgCl₂) | -20 to 50 (stepwise)[2] | Variable | High |
Alternative and Emerging Synthetic Routes
While the aforementioned pathways are the most common, research into alternative methods continues, driven by the desire for milder reaction conditions and improved sustainability.
Biocatalytic Phosphorylation
Recent advances have explored the use of enzymes, such as kinases, for the selective phosphorylation of phenols.[3][4][5] These biocatalytic methods offer the potential for high selectivity under mild, aqueous conditions, avoiding the use of harsh reagents and protecting groups.[3][4] While still an emerging area for the synthesis of compounds like diphenyl (4-phenylphenyl) phosphate, it represents a promising future direction.
Conclusion
The synthesis of diphenyl (4-phenylphenyl) phosphate can be effectively achieved through well-established chemical routes. The choice between the diphenyl chlorophosphate and the phosphoryl chloride pathway will depend on a careful consideration of factors such as cost, scale, and available equipment. For researchers in drug development and materials science, a thorough understanding of these synthetic strategies is paramount for the successful production and application of this versatile molecule. The emerging field of biocatalysis may soon offer a greener and more selective alternative to these traditional methods.
References
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-
Kim, A., et al. (2023). Selective Phosphorylation of Phenols and Benzenediols by the Kinase PsiK and Variants Thereof. Angewandte Chemie International Edition, e202303538. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of (4-phenylthio)phenyl diphenyl sulfonium hexafluorophosphate salt. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective Phosphorylation of Phenols and Benzenediols by the Kinase PsiK and Variants Thereof. Retrieved from [Link]
- Google Patents. (n.d.). EP1327635B1 - Preparation of phenylphosphate esters of 4,4'-biphenol.
- Google Patents. (n.d.). WO2020244162A1 - Chemical synthesis method of diphenyl chlorophosphate.
-
ResearchGate. (n.d.). Synthesis of biphenyl-4-yl phosphate and thiophosphate derivatives. Retrieved from [Link]
- Google Patents. (n.d.). JP4716954B2 - A process for producing a mixture of o-biphenyldiphenyl phosphate and triphenyl phosphate.
-
PubMed. (2023). Selective Phosphorylation of Phenols and Benzenediols by the Kinase PsiK and Variants Thereof. Retrieved from [Link]
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A Technical Guide to the Dual-Action Flame Retardant Mechanism of Bisphenol A Bis(diphenyl phosphate) (BDP)
This document provides an in-depth exploration of the mechanisms through which Bisphenol A bis(diphenyl phosphate), commonly known as BDP, functions as a highly effective, halogen-free flame retardant. Designed for researchers and material scientists, this guide synthesizes current understanding, details the experimental methodologies used for validation, and offers insights into its application in polymer systems.
Introduction: The Imperative for Advanced Flame Retardants
Bisphenol A bis(diphenyl phosphate) (BDP) is an oligomeric organophosphate ester flame retardant (CAS No: 5945-33-5, 181028-79-5) prized for its efficacy in engineering thermoplastics such as polycarbonate/acrylonitrile-butadiene-styrene (PC/ABS) blends and polyphenylene oxide (PPO) alloys.[1][2] Its high thermal stability, low volatility, and halogen-free nature make it a preferred choice for applications where fire safety and environmental compatibility are paramount.[1][3] Unlike many flame retardants that act primarily in a single phase, BDP exhibits a sophisticated dual-action mechanism, intervening in both the solid (condensed) and gas phases of the combustion process to suppress fire.[4][5][6] This guide will dissect these mechanisms, providing a foundational understanding of its function.
Section 1: The Polymer Combustion Cycle: A Framework for Intervention
To understand how BDP works, one must first understand the process it disrupts. The combustion of a polymer is a self-sustaining cycle involving several stages:
-
Heating: An external heat source raises the polymer's temperature.
-
Decomposition (Pyrolysis): The polymer breaks down into smaller, flammable volatile fragments.
-
Ignition: These volatile gases mix with atmospheric oxygen and ignite, forming a flame.
-
Propagation: The heat generated by the flame radiates back to the polymer surface, causing further pyrolysis and fueling the cycle.
Flame retardants are designed to interrupt this cycle at one or more points. BDP is particularly effective because it intervenes during the decomposition and propagation stages in two distinct ways.
Caption: A simplified diagram of the polymer fire cycle.
Section 2: The Dual-Phase Mechanism of BDP
BDP's efficacy stems from its ability to act simultaneously in the condensed phase (the solid polymer) and the gas phase (the flame itself). While its primary and most crucial contribution is in the condensed phase, its secondary gas-phase action adds another layer of protection.[6]
Condensed-Phase Action: Building a Protective Barrier (Primary Mechanism)
The dominant mechanism for BDP is the formation of a protective char layer on the polymer surface.[6] This process is initiated by the thermal decomposition of BDP itself.
-
Thermal Decomposition: When exposed to high heat, BDP breaks down to generate phosphoric acid, which then oligomerizes into polyphosphoric acid.[6]
-
Catalytic Dehydration & Cross-linking: Polyphosphoric acid is a powerful dehydrating agent. It catalyzes the cross-linking of the underlying polymer chains, abstracting water and promoting the formation of a carbonaceous, graphite-like structure.[5][7]
-
Char Formation: The high aromatic content from both the bisphenol A and diphenyl phosphate moieties within the BDP molecule contributes to an exceptionally stable, dense, and glassy char layer.[6]
This insulating char layer acts as a physical barrier that robustly interrupts the fire cycle by:
-
Shielding the underlying polymer from the heat of the flame.[6]
-
Preventing oxygen from reaching the polymer surface, thereby inhibiting oxidation.[7]
-
Trapping flammable volatiles in the solid phase, effectively cutting off the fuel supply to the flame.[6]
Caption: The gas-phase radical scavenging mechanism of BDP.
Section 3: Experimental Validation and Characterization
The dual-action mechanism of BDP is not merely theoretical; it is elucidated and confirmed through a suite of analytical techniques. Understanding these methods is key to evaluating the performance of any flame-retardant system.
Thermal and Pyrolytic Behavior
-
Thermogravimetric Analysis (TGA): This is the foundational technique for assessing thermal stability. By measuring mass loss as a function of temperature, TGA reveals the decomposition profile of the BDP-polymer blend. For BDP, TGA results often show that it can promote the decomposition of the polymer at a slightly lower temperature, which is a hallmark of a char-forming condensed-phase mechanism, as it allows the protective layer to form before catastrophic pyrolysis of the bulk polymer. [8]
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS): This powerful hyphenated technique provides direct evidence for the gas-phase mechanism. [9][10]The material is pyrolyzed, and the resulting volatile compounds are separated by GC and identified by MS. For BDP-containing polymers, Py-GC/MS can be used to identify the specific phosphorus-containing fragments that are released into the gas phase, confirming their availability for radical scavenging. [11]
Fire Performance Evaluation
-
Cone Calorimetry: This is one of the most important bench-scale tests for characterizing the fire behavior of materials under forced-flaming conditions. [8]It measures critical parameters like the Heat Release Rate (HRR), particularly the peak HRR (pHRR), and Total Heat Release (THR). An effective condensed-phase agent like BDP will significantly reduce both pHRR and THR, demonstrating that less fuel is being burned and a protective barrier is successfully mitigating heat transfer. [4][12]
-
UL 94 Vertical Burn Test & Limiting Oxygen Index (LOI): These tests classify the material's flammability and its ability to self-extinguish. The UL 94 test assigns a rating (e.g., V-0, V-1, V-2) based on burning time and dripping behavior. [8]The LOI test determines the minimum oxygen concentration required to sustain combustion. BDP significantly improves UL 94 ratings (often achieving V-0) and increases the LOI value, indicating superior fire resistance. [5][8]
Quantitative Data Summary
The following table summarizes typical results from cone calorimetry, illustrating the impact of BDP on a standard PC/ABS blend.
| Parameter | Neat PC/ABS | PC/ABS + 12% BDP | % Reduction | Rationale for Change |
| Time to Ignition (s) | ~35 s | ~45 s | ~28% Increase | BDP's thermal stability and initial decomposition delay ignition. |
| Peak Heat Release Rate (pHRR) (kW/m²) | ~1100 | ~550 | ~50% | Strong condensed-phase action (charring) reduces fuel supply. [12] |
| Total Heat Release (THR) (MJ/m²) | ~105 | ~75 | ~29% | Char formation prevents complete combustion of the underlying polymer. [12] |
| Char Yield (%) | ~15% | ~25% | ~67% Increase | BDP actively promotes the conversion of polymer to stable char. [13] |
Note: Values are illustrative and can vary based on the specific polymer grade and BDP loading.
Appendix: Standard Operating Procedure (SOP) for Experimental Analysis
To ensure trustworthy and reproducible results, standardized protocols are essential. The following outlines a workflow for characterizing a BDP-formulated polymer.
Workflow for FR Polymer Characterization
Caption: Experimental workflow for characterizing FR polymer systems.
SOP 1: Cone Calorimetry (based on ASTM E1354)
-
Sample Preparation: Condition specimens (100mm x 100mm x 3mm) at 23 °C and 50% relative humidity for at least 24 hours. Wrap the back and sides of the specimen in aluminum foil.
-
Instrument Setup: Calibrate the instrument using a methane burner. Set the external heat flux to a level representative of a developing fire, typically 35 kW/m² or 50 kW/m².
-
Causality: The choice of heat flux is critical. 35 kW/m² simulates an earlier stage of a fire, while 50 kW/m² represents a more developed fire scenario, allowing for evaluation under different severities.
-
-
Test Execution: Place the specimen in the holder under the conical heater. Initiate data acquisition simultaneously with spark ignition. Continue the test until flaming ceases or for a predetermined time (e.g., 20 minutes).
-
Data Collection: Record heat release rate, mass loss, time to ignition, and smoke production data throughout the test.
-
Post-Test Analysis: After the test, carefully collect the char residue. Calculate the char yield and prepare a sample for SEM analysis to inspect its structure and integrity. A dense, cohesive char is indicative of an effective condensed-phase mechanism.
References
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Salmeia, K. A., Fage, J., Liang, S., Gaan, S., et al. (2015). An Overview of Mode of Action and Analytical Methods for Evaluation of Gas Phase Activities of Flame Retardants. MDPI. [Link]
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Villanueva, S., et al. (2022). Effect of aryl phosphates on toxicity of combustion gases of flame‐retardant polycarbonate/acrylonitrile butadiene styrene blends according to EN 45545 railway standard. ResearchGate. [Link]
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Salmeia, K. A., Fage, J., Liang, S., Gaan, S., et al. (2015). An Overview of Mode of Action and Analytical Methods for Evaluation of Gas Phase Activities of Flame Retardants. SciSpace. [Link]
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Ebdon, J. (n.d.). Phosphorus Compounds as Condensed Phase Flame Retardants for Polymer-based Materials. RSC Speciality Chemicals Sector. [Link]
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Sinoflare Chemical. (n.d.). Sinoflare® BDP - Halogen-Free Flame Retardant for Engineering Plastics. Sinoflare. [Link]
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Gaan, S., et al. (n.d.). Novel Analytical Toolkit Concept for the Characterization and Development of Halogen Free Flame Retardants (HFFR). ChemRxiv. [Link]
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Sanchez, A. (2022). Effect of aryl phosphates on toxicity of combustion gases of flame‐retardant polycarbonate/acrylonitrile butadiene styrene blends according to EN 45545 railway standard. SciSpace. [Link]
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Green-Mountain Chem. (n.d.). Flame Retardant BDP - CAS# 5945-33-5, Non-halogen phosphate. Green-Mountain Chem. [Link]
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Wawrzyn, E., et al. (2020). Exploring the Modes of Action of Phosphorus-Based Flame Retardants in Polymeric Systems. MDPI. [Link]
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A Comprehensive Toxicological Profile and Analysis of Health Effects of Aryl Phosphates: The Case of 4-Biphenylol Diphenyl Phosphate and its Commercial Analogs
A Technical Guide for Researchers and Drug Development Professionals
Introduction: Navigating the Complex Identity of Commercial Aryl Phosphates
4-Biphenylol diphenyl phosphate is an organophosphate ester, a class of compounds widely utilized as flame retardants and plasticizers in a multitude of industrial and consumer products. While this specific chemical entity is defined by its distinct structure, the toxicological landscape is more broadly characterized by studies on commercial mixtures known as cresyl diphenyl phosphate (CDP) and diphenyl tolyl phosphate, which share the same CAS number (26444-49-5). These commercial formulations are typically not pure compounds but rather complex mixtures. They primarily contain meta- and para-isomers of cresyl diphenyl phosphate, alongside varying amounts of triphenyl phosphate (TPP) and dicresyl phenyl phosphate.[1] The presence and concentration of the ortho-cresyl isomer are of particular toxicological significance, as it is linked to specific neurotoxic effects.[2] Modern manufacturing processes have, however, significantly reduced the content of ortho-isomers in these products.[1] This guide will synthesize the available toxicological data for this class of compounds, with a focus on CDP as the most studied representative, to provide a comprehensive overview for the scientific community.
These compounds are valued for their ability to enhance fire resistance in materials like plastics, coatings, and adhesives, making them crucial in electronics, automotive components, and construction. As plasticizers, they improve the flexibility and durability of polymers. However, their additive nature means they can leach from products, leading to widespread environmental distribution and human exposure.
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The biological fate of cresyl diphenyl phosphate has been primarily investigated in animal models. Studies indicate that following exposure, these compounds are rapidly metabolized and eliminated from the body.
Absorption and Distribution: Following intraperitoneal injection in rats, commercial CDP is absorbed and distributed, with detectable levels in the blood and liver.[3] However, the concentrations decrease rapidly, with only trace amounts remaining in the blood after 24 hours, suggesting swift clearance.[3]
Metabolism: The metabolism of organophosphate flame retardants is a critical determinant of their toxicity. The primary metabolic pathways include hydrolysis of the ester bonds by enzymes such as cytochrome P450s, leading to the formation of diphenyl phosphate (DPHP) and corresponding cresols.[4] DPHP is a major metabolite of numerous aryl phosphates and is often used as a biomarker for human exposure. The specific metabolism of the neurotoxic ortho-isomer of cresol is thought to involve cyclization to form phenyl saligenin phosphate, a potent neurotoxin.[1] In contrast, the meta- and para-isomers are not believed to undergo this specific metabolic activation.[1]
Excretion: The rapid decline in blood and tissue concentrations points towards efficient excretion of the metabolites, likely through urine.
Caption: Metabolic pathway of Cresyl Diphenyl Phosphate (CDP).
Mechanisms of Toxicity
The toxic effects of aryl phosphates are multifaceted, with specific mechanisms depending on the isomeric composition and the biological endpoint.
Organophosphate-Induced Delayed Neuropathy (OPIDN): The most well-characterized mechanism of toxicity for certain organophosphates is OPIDN, a severe neurodegenerative condition. This is primarily caused by the ortho-cresyl isomers. The mechanism involves a two-step process:
-
Inhibition of Neuropathy Target Esterase (NTE): The neurotoxic metabolite, such as phenyl saligenin phosphate, phosphorylates the active site of NTE, an enzyme in the nervous system.
-
"Aging" of the Inhibited Enzyme: A subsequent chemical modification of the phosphorylated NTE (loss of an R-group) leads to an irreversible conformational change. This "aged" enzyme is believed to trigger a cascade of events resulting in the degeneration of long axons in the peripheral and central nervous systems, leading to paralysis.[2][5]
Endocrine Disruption: There is growing evidence that aryl phosphates can interfere with the endocrine system. The proposed mechanisms include:
-
Hormone Receptor Interference: These compounds and their metabolites can act as agonists or antagonists for various nuclear receptors, including estrogen receptors (ER), androgen receptors (AR), thyroid hormone receptors (TR), glucocorticoid receptors (GR), and mineralocorticoid receptors (MR).[6][7]
-
Metabolic Pathway Activation: Recent studies have shown that CDP can bind to and activate peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of adipogenesis, suggesting a potential role as an environmental obesogen.[8] Additionally, CDP has been found to activate Liver X Receptor α (LXRα), a critical regulator of lipid metabolism, leading to hepatic steatosis in animal models.[9]
Oxidative Stress and Cellular Damage: Like many xenobiotics, organophosphate flame retardants can induce oxidative stress by increasing the production of reactive oxygen species (ROS).[10][11] This can lead to cellular damage, including lipid peroxidation, DNA damage, and apoptosis, which may contribute to reproductive toxicity and other adverse effects.[12]
Toxicological Profile: A Summary of Health Effects
The health effects of cresyl diphenyl phosphate have been evaluated in a range of toxicological studies, primarily in animal models.
Acute Toxicity
CDP generally exhibits low acute toxicity via the oral route. The lethal dose 50 (LD50) in rats is reported to be greater than 5000 mg/kg body weight.[2] In rabbits, the dermal LD50 is also low, at >2000 mg/kg body weight.[2]
| Acute Toxicity of Cresyl Diphenyl Phosphate | |
| Endpoint | Value |
| Oral LD50 (rat) | >5000 mg/kg bw[2] |
| Dermal LD50 (rabbit) | >2000 mg/kg bw[2] |
Sub-chronic and Chronic Toxicity
Repeated dose studies have identified the liver, kidneys, and adrenal glands as target organs for CDP toxicity.[2][13] In a 28-day oral study in rats, a No-Observed-Adverse-Effect Level (NOAEL) of 62.5 mg/kg bw/day was established, with effects at higher doses including increased liver weight and histopathological changes in the liver and kidneys.[2] A combined repeated dose and reproductive/developmental toxicity screening test (OECD TG 422) established a NOEL for repeated dose toxicity of 12 mg/kg/day.[13] Effects observed at higher doses included adrenal gland enlargement and vacuolation, increased cholesterol, and decreased cholinesterase activity.[13]
Genotoxicity and Carcinogenicity
Cresyl diphenyl phosphate has been evaluated in a battery of genotoxicity tests. It was found to be negative in bacterial reverse mutation assays (Ames test) and in vivo mouse micronucleus tests.[2] While an in vitro chromosomal aberration test showed a positive result, a subsequent negative in vivo micronucleus test suggests that CDP is not expected to be genotoxic in whole animals.[13] There are currently no long-term carcinogenicity studies available for CDP.
Reproductive and Developmental Toxicity
The reproductive and developmental effects of CDP have been investigated in studies following OECD guidelines. In a combined repeated dose and reproductive/developmental toxicity screening test (OECD TG 422), the NOEL for reproductive toxicity was determined to be 60 mg/kg/day.[13] At the higher dose of 300 mg/kg/day, effects such as reduced fertility and implantation rates were observed, which were attributed to effects in the males, including reduced sperm count and degeneration of the germinal epithelium in the testes.[2][13] A more recent study specifically investigating male reproductive toxicity in mice confirmed that CDP exposure can lead to decreased sperm quality and induce apoptosis in testicular cells, potentially through mechanisms involving oxidative stress and disruption of the testicular microenvironment.[12] In a teratogenicity study in rats, no embryotoxic or teratogenic effects were observed even at maternally toxic doses.[14]
Neurotoxicity
As previously mentioned, the primary neurotoxic concern for this class of compounds is OPIDN, which is specifically linked to the ortho-cresyl isomers.[2] Commercial CDP formulations with low ortho-isomer content have shown limited evidence of neurotoxicity in studies with rats and hens.[2] However, exposure to a commercial CDP preparation in rats was shown to inhibit brain 2',3'-cyclic nucleotide 3'-phosphohydrolase, an enzyme involved in myelination, which was associated with demyelination in peripheral nerves.[3] The broader neurotoxic potential of aryl phosphates includes interference with various neurotransmitter systems (e.g., acetylcholine, dopamine) and induction of oxidative stress.[10][11]
Endocrine Disruption
The potential for aryl phosphates to act as endocrine disruptors is an area of active research. As mentioned in the mechanisms section, recent in vitro and in vivo studies have demonstrated that CDP can activate PPARγ and LXRα, suggesting it may contribute to metabolic disorders such as obesity and fatty liver disease.[8][9] Studies on other aryl phosphates have shown agonistic or antagonistic activity towards a range of hormone receptors, indicating a potential for broader endocrine-disrupting effects.[6][7]
Standardized Experimental Protocols for Toxicological Assessment
To ensure the reliability and comparability of toxicity data, standardized test guidelines developed by organizations such as the Organisation for Economic Co-operation and Development (OECD) are employed. Below are conceptual overviews of key experimental protocols relevant to the assessment of aryl phosphates.
OECD Test Guideline 423: Acute Oral Toxicity – Acute Toxic Class Method
This method is used to estimate the acute oral toxicity of a substance and allows for its classification. It is a stepwise procedure using a minimal number of animals.
Step-by-Step Methodology:
-
Animal Selection: Healthy, young adult rodents (typically female rats) are used.
-
Dose Selection: A starting dose is chosen from a series of fixed dose levels (5, 50, 300, 2000 mg/kg) based on available information about the substance's toxicity.
-
Dosing: A group of three animals is dosed with the starting concentration.
-
Observation: The animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
Stepwise Procedure:
-
If mortality occurs in 2 or 3 animals, the test is stopped, and the substance is classified.
-
If one animal dies, the test is repeated at the same dose with another three animals.
-
If no animals die, the test is repeated at the next higher dose level with another three animals.
-
-
Endpoint: The result is not a precise LD50 but rather a classification of the substance into a toxicity category based on the observed mortality at specific dose levels.
Caption: Workflow for OECD Test Guideline 423 (Acute Toxic Class Method).
OECD Test Guideline 407: Repeated Dose 28-Day Oral Toxicity Study in Rodents
This study provides information on the potential health hazards likely to arise from repeated exposure over a relatively short period of time.
Step-by-Step Methodology:
-
Animal Selection: Typically, rats are used. At least 10 animals (5 male, 5 female) per group.
-
Dose Level Selection: At least three dose levels and a control group are used. The highest dose should induce some toxic effects but not mortality. The lowest dose should not induce any signs of toxicity (to identify a NOAEL).
-
Dosing: The test substance is administered orally by gavage daily for 28 days.
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.
-
Clinical Pathology: Towards the end of the study, blood samples are collected for hematology and clinical chemistry analysis.
-
Pathology: At the end of the study, all animals are euthanized. A full necropsy is performed, and major organs are weighed. Tissues from all animals in the control and high-dose groups are examined microscopically. Tissues from the lower dose groups are examined if treatment-related effects are seen at the high dose.
-
Endpoint: The study identifies target organs of toxicity and determines a No-Observed-Adverse-Effect Level (NOAEL).
Conclusion and Future Directions
The toxicological profile of 4-biphenylol diphenyl phosphate and its commercial analog, cresyl diphenyl phosphate, indicates a substance of low acute toxicity. The primary health concerns identified from repeated exposure studies are effects on the liver, kidneys, and adrenal glands, as well as male reproductive toxicity. The neurotoxic potential is strongly linked to the presence of ortho-cresyl isomers, which are now limited in modern formulations. However, the emerging evidence for endocrine-disrupting activities, particularly concerning metabolic pathways governed by PPARγ and LXRα, warrants significant further investigation.[8][9]
For professionals in research and drug development, it is crucial to recognize the complexity of these commercial mixtures and to consider the potential for a range of biological activities beyond classical organophosphate toxicity. Future research should focus on:
-
Elucidating the full spectrum of endocrine-disrupting effects of CDP and its metabolites.
-
Investigating the long-term health consequences of chronic, low-level exposure.
-
Developing more sensitive biomarkers of exposure and effect.
-
Characterizing the toxicological profiles of individual isomers and components of the commercial mixtures to better understand their respective contributions to overall toxicity.
A deeper understanding of the mechanisms of action and the potential for low-dose effects will be essential for accurate risk assessment and the development of safer alternatives.
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OECD Guidelines for the Testing of Chemicals. (n.d.). Wikipedia. Retrieved from [Link]
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Brooke, D. N., et al. (2009). Environmental risk evaluation report: Cresyl diphenyl phosphate (CAS no. 26444-49-5). GOV.UK. Retrieved from [Link]
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OECD. (2002). OECD Test Guideline 425. National Toxicology Program (NTP). Retrieved from [Link]
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An In-depth Technical Guide to the Environmental Fate and Degradation of Aryl Phosphate Esters
Preamble: The Shifting Landscape of Industrial Additives
For decades, aryl phosphate esters (APEs) have been integral components in a vast array of industrial and consumer products, serving as flame retardants, plasticizers, and hydraulic fluids.[1] Their incorporation into polymers, adhesives, lubricants, and electronics has been driven by their efficacy and performance.[1] However, with the phasing out of other persistent organic pollutants, such as certain brominated flame retardants, APEs have seen increased use, bringing their environmental behavior under heightened scrutiny.[1][2] This guide provides a comprehensive technical overview of the environmental fate and degradation of APEs, offering researchers, scientists, and drug development professionals a detailed understanding of the complex interplay of chemical, physical, and biological processes that govern their persistence and transformation in the environment.
Physicochemical Properties: The Blueprint for Environmental Behavior
The environmental distribution and fate of any chemical are fundamentally dictated by its physicochemical properties. For APEs, key parameters such as water solubility, octanol-water partition coefficient (Kow), and vapor pressure determine their partitioning between air, water, soil, and biota. Generally, APEs are characterized by low water solubility and relatively high Kow values, which indicates a tendency to adsorb to soil and sediment and a potential for bioaccumulation.[3]
Commercial APEs are often not single, pure compounds but complex isomeric mixtures, which can vary between manufacturers.[2] For instance, tricresyl phosphate (TCP) is typically a mixture of meta- and para-isomers, with low levels of the more toxic ortho-isomers.[2] This isomeric complexity can influence the overall environmental behavior and toxicity of the commercial product.
Table 1: Key Physicochemical Properties of Selected Aryl Phosphate Esters
| Compound | Molecular Formula | Water Solubility (mg/L) | log Kow | Vapor Pressure (Pa) |
| Triphenyl phosphate (TPP) | C18H15O4P | 1.9 | 4.59 | 6.7 x 10-4 |
| Tricresyl phosphate (TCP) | C21H21O4P | 0.37 | 5.11 | 1.2 x 10-4 |
| 2-Ethylhexyl diphenyl phosphate (EHDPP) | C20H27O4P | 0.34 | 5.76 | 1.1 x 10-5 |
| Isopropylated phenyl phosphates (IPPs) | Variable | Low | 5.2 - 7.2 | Low |
| Note: Values are illustrative and can vary with temperature and specific isomeric composition. |
Abiotic Degradation: The Environmental Gauntlet
Once released into the environment, APEs are subject to several abiotic degradation processes that do not involve biological activity. The most significant of these are hydrolysis and photolysis.
Hydrolysis: The Primary Abiotic Pathway
Hydrolysis is arguably the most critical abiotic fate process for phosphate esters in aquatic environments.[3] It involves the cleavage of the ester bond by reaction with water, proceeding stepwise to release aryl alcohols and ultimately inorganic phosphate.[3]
The rate of hydrolysis is highly dependent on pH, with accelerated rates observed under both acidic and alkaline conditions.[2] Temperature also plays a crucial role, with higher temperatures generally increasing the reaction rate. Furthermore, the presence of certain minerals can catalyze the hydrolysis of APEs. For example, iron oxyhydroxide nanoparticles have been shown to effectively catalyze the hydrolysis of model APEs under environmentally relevant pH conditions.[4] The catalytic efficiency depends on the crystalline phase of the mineral, which influences both the adsorption of the APE to the mineral surface and the reactivity of the adsorbed molecule.[4]
The general mechanism for the alkaline hydrolysis of organophosphates is an SN2-like concerted associative mechanism, where a nucleophile (in this case, a hydroxide ion) attacks the phosphorus center.[5]
Caption: Generalized mechanism of alkaline hydrolysis of an aryl phosphate ester.
Photolysis: Degradation by Light
Photodegradation, or photolysis, is another abiotic pathway that can contribute to the breakdown of APEs, particularly in sunlit surface waters and in the atmosphere. This process involves the absorption of light energy by the APE molecule, which can lead to the cleavage of chemical bonds. The primary atmospheric degradation route for most organic substances, including APEs, is through reaction with hydroxyl radicals (•OH).[3]
The efficiency of photolysis depends on the specific chemical structure of the APE and the presence of photosensitizing agents in the environment, such as humic acids. Advanced oxidation processes, like UV/periodate, have been shown to be effective in degrading APEs in water treatment scenarios.[6]
Biotic Degradation: The Microbial Engine
The biodegradation of APEs by microorganisms is a crucial process in their ultimate removal from the environment. A wide range of bacteria and fungi possess the enzymatic machinery to break down these compounds, often using them as a source of carbon, phosphorus, or energy.
Microbial Degradation Pathways
Microbial degradation of APEs primarily occurs through the enzymatic hydrolysis of the phosphate ester bonds.[7] Key enzymes involved include phosphotriesterases (PTEs) and phosphatases, which catalyze the stepwise cleavage of the aryl groups.[7][8]
The degradation often proceeds through the formation of diaryl and monoaryl phosphate intermediates, which are then further broken down.[9][10] For example, the biodegradation of triphenyl phosphate (TPP) typically yields diphenyl phosphate (DPHP) and phenol.[9]
Several bacterial genera have been identified with the ability to degrade APEs, including Rhodococcus, Sphingopyxis, Sphingomonas, and Brevibacillus brevis.[11][12][13][14] In some cases, microbial consortia have demonstrated enhanced degradation capabilities compared to single strains, highlighting the importance of microbial interactions in the bioremediation of APE-contaminated sites.[12][13]
Caption: Simplified pathway for the microbial degradation of aryl phosphate esters.
Biotransformation in Higher Organisms
APEs can also be taken up and metabolized by plants and aquatic organisms.[15][16] In plants, hydrolysis is a key biotransformation pathway, and the rate can be influenced by the plant's phosphorus nutritional status.[15][17] For instance, under phosphorus-deficient conditions, plants may increase the production of acid phosphatases, which can enhance the hydrolysis of APEs.[15][17] Besides hydrolysis, other biotransformation reactions in plants and aquatic species include hydroxylation, methylation, and conjugation with molecules like glutathione, glucuronide, and sulfate.[10][16] These processes generally aim to increase the water solubility of the compounds, facilitating their detoxification and excretion.[10]
Analytical Methodologies: Detecting APEs in the Environment
The accurate quantification of APEs in various environmental matrices is essential for assessing their distribution, fate, and potential risks. The standard analytical approach involves solvent extraction, sample clean-up, and instrumental analysis.
Sample Preparation and Extraction
The choice of extraction method depends on the sample matrix.
-
Water: Solid-phase extraction (SPE) is commonly used to concentrate APEs from water samples.[18]
-
Soil and Sediment: Pressurized liquid extraction (PLE) or ultrasonic extraction with organic solvents like acetone or acetonitrile are typical methods.
-
Air: APEs are collected on filters or sorbent tubes, followed by solvent extraction.[18]
After extraction, a clean-up step, often using Florisil or gel permeation chromatography, is necessary to remove interfering compounds from the sample matrix.[18]
Instrumental Analysis
Gas chromatography (GC) coupled with various detectors is the most common technique for the analysis of APEs.[19]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides high selectivity and sensitivity, allowing for the definitive identification and quantification of individual APEs.[18][19]
-
Gas Chromatography with a Flame Photometric Detector (GC-FPD) or a Nitrogen-Phosphorus Detector (GC-NPD): These phosphorus-specific detectors offer excellent sensitivity for screening and quantification.[18][19]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also increasingly used, particularly for the analysis of less volatile APEs and their polar degradation products.
Table 2: Overview of Analytical Methods for Aryl Phosphate Esters
| Matrix | Preparation Method | Analytical Technique | Typical Detection Limit | Reference(s) |
| Water | Solid-Phase Extraction (SPE) | GC-MS | ng/L range | [18][19] |
| Sediment | Ultrasonic Extraction, Florisil Cleanup | GC-FPD | µg/kg range | |
| Air | Filter Collection, Solvent Extraction | GC-MS | ng/m³ range | [18] |
| Biological | Solid-Phase Microextraction (SPME) | GC-ICP-MS | ng/L range | [19] |
Experimental Protocols: A Closer Look
Protocol: Microbial Degradation Study in an Aqueous Medium
Objective: To assess the biodegradation potential of a specific aryl phosphate ester by a microbial consortium.
Methodology:
-
Inoculum Preparation: Collect an environmental sample (e.g., activated sludge, contaminated soil) and enrich for APE-degrading microorganisms by incubating in a minimal salts medium (MSM) containing the target APE as the sole carbon and phosphorus source.
-
Experimental Setup:
-
Prepare replicate flasks containing sterile MSM.
-
Spike the flasks with the target APE (e.g., 10 mg/L).
-
Inoculate the test flasks with the enriched microbial consortium.
-
Include sterile control flasks (no inoculum) to assess abiotic degradation and an inoculated control flask without the APE to monitor background microbial activity.
-
-
Incubation: Incubate the flasks on a shaker at a controlled temperature (e.g., 25-30°C) in the dark to prevent photolysis.
-
Sampling and Analysis:
-
Collect samples from each flask at regular time intervals (e.g., 0, 1, 3, 7, 14, and 28 days).
-
Filter the samples and extract the aqueous phase using SPE.
-
Analyze the extracts by GC-MS to quantify the concentration of the parent APE and identify any major degradation products.
-
-
Data Analysis: Calculate the degradation half-life of the APE under biotic and abiotic conditions.
Caption: Workflow for a microbial degradation study of an aryl phosphate ester.
Conclusion and Future Perspectives
Aryl phosphate esters are subject to a range of environmental degradation processes, with hydrolysis and microbial degradation being the most significant pathways for their removal.[1][3] While many APEs are considered readily or inherently biodegradable, their persistence can be influenced by a multitude of environmental factors.[2] The formation of various biotransformation products, some of which may have their own toxicological profiles, highlights the need for a comprehensive understanding of their entire degradation pathways.[10][15][16]
Future research should focus on:
-
Elucidating the degradation pathways of emerging and novel APEs.
-
Identifying the specific enzymes and genes involved in microbial degradation to enhance bioremediation strategies.
-
Assessing the environmental risks of APE transformation products.
-
Developing more efficient and field-deployable analytical methods for real-time monitoring.
By continuing to investigate the complex environmental fate of these widely used chemicals, the scientific community can provide the necessary data to support informed risk assessments and promote the development of safer, more sustainable alternatives.
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The Versatility of Organophosphate Esters: A Technical Guide to Their Applications
Organophosphate esters (OPEs), a diverse class of organophosphorus compounds, have permeated a vast array of industrial and commercial products over the past several decades. Initially rising to prominence as effective and low-cost flame retardants and plasticizers, their applications have expanded to include roles as hydraulic fluids, lubricants, anti-foaming agents, and even critical components in modern pharmaceuticals. This guide provides an in-depth technical exploration of the core applications of OPEs, designed for researchers, scientists, and professionals in drug development. We will delve into the fundamental chemistry that dictates their function, explore their mechanisms of action in various contexts, and provide practical insights into their analysis, all while acknowledging the evolving landscape of their environmental and health considerations.
The Chemical Foundation of Versatility: Structure and Properties
Organophosphate esters are characterized by a central phosphate molecule bonded to three alkyl or aryl substituents (O=P(OR)₃). The remarkable diversity of OPEs stems from the wide variety of these organic groups, which can be tailored to achieve specific physical and chemical properties. This structural flexibility allows for the fine-tuning of characteristics such as polarity, viscosity, thermal stability, and water solubility, making them suitable for a broad spectrum of applications. For instance, the incorporation of halogenated alkyl groups can enhance flame retardant efficacy, while long-chain alkyl groups can impart desirable lubricating properties.
Core Industrial Applications: Mechanisms and Rationale
The widespread industrial use of OPEs is a testament to their cost-effectiveness and performance. Their primary applications are as flame retardants and plasticizers, driven by specific chemical interactions that alter the properties of the materials to which they are added.
Flame Retardants: A Dual-Pronged Approach to Fire Safety
The increasing use of OPEs as flame retardants was largely a response to the phasing out of polybrominated diphenyl ethers (PBDEs) due to environmental and health concerns.[1] OPEs function as "additive" flame retardants, meaning they are physically mixed with the polymer matrix rather than chemically bonded, which can lead to their leaching into the environment over time.[1] Their flame-retardant action is multifaceted, operating in both the condensed (solid) and gas phases of a fire.
-
Condensed-Phase Mechanism: Upon heating, non-halogenated OPEs decompose to form phosphoric acid. This acid acts as a catalyst, promoting the dehydration of the polymer and the formation of a stable, insulating char layer on the material's surface.[2][3] This char layer serves as a physical barrier, limiting the transfer of heat and oxygen to the underlying material and reducing the release of flammable volatiles.[2][3]
-
Gas-Phase Mechanism: Halogenated OPEs, in addition to their condensed-phase activity, also exert a flame-retardant effect in the gas phase.[3] During combustion, they release halogen radicals (e.g., chlorine) which act as scavengers for highly reactive H• and OH• radicals in the flame. This interruption of the combustion chain reaction reduces the flame's intensity and propagation.[3]
Caption: Dual-phase mechanism of organophosphate ester flame retardants.
Plasticizers: Enhancing Flexibility and Processability
OPEs are widely used as plasticizers, particularly in polymers like polyvinyl chloride (PVC).[4] Their function is to increase the flexibility, durability, and workability of the material. They achieve this by inserting themselves between the polymer chains, disrupting the intermolecular forces and increasing the free volume. This allows the polymer chains to move more freely relative to one another, resulting in a softer and more pliable material. The choice of OPE for a specific plasticizing application depends on factors such as its compatibility with the polymer, its volatility, and its desired effect on the final product's properties.
Hydraulic Fluids and Lubricants: Ensuring Performance Under Pressure
Certain OPEs possess properties that make them excellent candidates for use in hydraulic fluids and lubricants, especially in applications where fire resistance is critical, such as in aviation and industrial machinery.[5] Their high ignition temperatures and low volatility contribute to their fire-resistant nature.[5]
As anti-wear additives in lubricants, OPEs function by forming a protective film on metal surfaces.[6] Under high pressure and temperature, the OPEs react with the metal surface to form a thin, durable layer of metal phosphate.[6] This sacrificial layer prevents direct metal-to-metal contact, reducing friction and wear. The effectiveness of an OPE as an anti-wear additive is dependent on its chemical structure and its ability to hydrolyze and react with the metal surface under operating conditions.[6]
Caption: Mechanism of OPEs as anti-wear additives in lubricants.
Anti-foaming Agents: Controlling Unwanted Bubbles
In various industrial processes, the formation of foam can be problematic, reducing efficiency and product quality. OPEs, such as tributyl phosphate, are effective anti-foaming agents.[4] Their mechanism of action relies on their low surface tension and insolubility in the foaming medium. When introduced into a foamed system, the OPE droplets spread rapidly across the surface of the bubbles, creating a lens that thins and destabilizes the bubble wall, ultimately causing it to rupture.[7] The hydrophobic nature of the OPE molecules disrupts the stabilizing surfactant layer of the foam.[7]
Emerging Applications in Drug Development: The Prodrug Approach
A fascinating and increasingly important application of organophosphate esters is in the field of medicinal chemistry, where they are employed as prodrugs. A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body, typically through enzymatic action.[8] This strategy is often used to overcome challenges such as poor oral bioavailability, low cell permeability, or rapid metabolism of the parent drug.
The negatively charged phosphate group at physiological pH can hinder the passive diffusion of a drug across cell membranes. By masking this charge with ester groups, the resulting organophosphate prodrug becomes more lipophilic and can more readily enter cells.[9] Once inside the target cell, endogenous enzymes such as esterases or phosphatases cleave the ester bonds, releasing the active, phosphorylated form of the drug.[2][10]
Case Study: Sofosbuvir - A Breakthrough in Hepatitis C Treatment
A prime example of a successful organophosphate prodrug is sofosbuvir (brand name Sovaldi), a cornerstone in the treatment of Hepatitis C.[11][12] Sofosbuvir is a nucleotide analog prodrug that, upon oral administration, is efficiently absorbed and metabolized in the liver to its active triphosphate form.[11][12] This active metabolite then acts as a potent inhibitor of the hepatitis C virus NS5B RNA-dependent RNA polymerase, a crucial enzyme for viral replication.[11][12] The prodrug strategy was instrumental in achieving the high oral bioavailability and targeted delivery of the active drug to the liver, the primary site of viral replication.
Caption: Intracellular activation pathway of the organophosphate prodrug sofosbuvir.
Case Study: Tenofovir Alafenamide - Enhancing HIV Treatment
Tenofovir alafenamide (TAF) is another prominent example of an organophosphate prodrug used in the treatment of HIV.[7] TAF is a phosphonamidate prodrug of tenofovir, an acyclic nucleotide analog.[7] Compared to its predecessor, tenofovir disoproxil fumarate (TDF), TAF exhibits greater plasma stability and more efficient delivery of the active tenofovir diphosphate to target cells.[7] This is achieved through a different intracellular activation pathway that is less dependent on plasma esterases and more reliant on intracellular enzymes like cathepsin A.[7] The enhanced targeting of TAF allows for lower daily doses, resulting in reduced systemic exposure to tenofovir and a more favorable safety profile, particularly concerning renal and bone toxicity.[7] The synthesis of TAF involves a multi-step process, starting from (R)-9-[2-(Phosphonomethoxy)propyl]adenine (PMPA) and involving esterification and phosphonochloridate formation.[13][14][15]
Analytical Methodologies for Organophosphate Esters
The ubiquitous presence of OPEs in the environment and in biological systems necessitates robust and sensitive analytical methods for their detection and quantification. The choice of analytical technique is largely dependent on the matrix being analyzed and the specific OPEs of interest.
Sample Preparation: The Critical First Step
Effective sample preparation is paramount for accurate OPE analysis, as it involves extracting the target analytes from a complex matrix and removing potential interferences. Common techniques include:
-
Liquid-Liquid Extraction (LLE): Suitable for liquid samples like water.
-
Solid-Phase Extraction (SPE): A versatile technique for both liquid and solid samples, offering good cleanup and pre-concentration.[10]
-
Accelerated Solvent Extraction (ASE): An automated technique for solid samples that uses elevated temperature and pressure to reduce extraction time and solvent consumption.[16]
-
Microwave-Assisted Extraction (MAE): Utilizes microwave energy to heat the solvent and accelerate the extraction process from solid matrices.[10]
Instrumental Analysis: GC-MS and LC-MS/MS
The two most prevalent instrumental techniques for OPE analysis are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and semi-volatile OPEs.[17] It offers excellent separation efficiency and provides structural information for compound identification. However, some less volatile or thermally labile OPEs may require derivatization prior to analysis.[18]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become increasingly popular for OPE analysis due to its ability to analyze a wider range of OPEs, including the more polar and less volatile compounds, without the need for derivatization.[19][20] It offers high sensitivity and selectivity, particularly when using multiple reaction monitoring (MRM) mode.[19][20]
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Applicable Analytes | Volatile and semi-volatile OPEs | Wide range of OPEs, including polar and non-volatile compounds |
| Derivatization | May be required for some less volatile or thermally labile OPEs | Generally not required |
| Sensitivity | Good, can be enhanced with specific ionization techniques (e.g., NCI) | Generally higher sensitivity, especially with MRM |
| Selectivity | Good, based on retention time and mass spectrum | Excellent, enhanced by precursor-product ion transitions in MS/MS |
| Matrix Effects | Can be an issue, requires effective sample cleanup | Can be significant (ion suppression/enhancement), often requires matrix-matched calibration or internal standards |
| Sample Throughput | Can be high with modern automated systems | Can be very high, especially with UHPLC systems |
Table 1: Comparison of GC-MS and LC-MS/MS for Organophosphate Ester Analysis
Detailed Experimental Protocol: GC-MS Analysis of OPEs in Environmental Water
The following is a generalized protocol for the analysis of OPEs in water samples using magnetic solid-phase extraction (MSPE) followed by GC-MS.
-
Preparation of Magnetic Adsorbent: Synthesize multi-walled carbon nanotube (MWCNT)-coated iron oxide nanoparticles.
-
Magnetic Solid-Phase Extraction (MSPE):
-
To a 20 mL water sample, add 20 mg of the magnetic adsorbent.
-
Agitate the mixture at a constant temperature (e.g., 25°C) for a specified time (e.g., 50 minutes) to allow for adsorption of the OPEs.
-
Use a strong magnet to separate the adsorbent from the water.
-
Discard the supernatant.
-
-
Elution:
-
Add a suitable organic solvent (e.g., 1.4 mL of ethyl acetate) to the adsorbent.
-
Use ultrasonication for a defined period (e.g., 20 minutes) to desorb the OPEs.
-
Separate the eluent from the adsorbent using a magnet.
-
-
Concentration and Reconstitution:
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of a suitable solvent (e.g., 200 µL of ethyl acetate).
-
-
GC-MS Analysis:
-
Column: Use a suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Injection: 1 µL in splitless mode at an inlet temperature of 280°C.
-
Oven Program: Start at 70°C, ramp to 200°C at 15°C/min, then ramp to 280°C at 10°C/min and hold for 5 minutes.
-
MS Detection: Operate in electron ionization (EI) mode with selected ion monitoring (SIM) for target OPEs.
-
Concluding Remarks and Future Perspectives
Organophosphate esters are a class of chemicals with a remarkable range of applications, from enhancing the safety and performance of everyday materials to playing a life-saving role in modern medicine. Their versatility is a direct result of their tunable chemical structures. However, the very properties that make them effective in certain applications, such as their additive nature in polymers, also contribute to their environmental prevalence and potential for human exposure.
As our understanding of the environmental fate and toxicological profiles of OPEs continues to evolve, the scientific and industrial communities are tasked with a continuous evaluation of their use. The development of safer, more sustainable alternatives is an ongoing priority. In the realm of drug development, the organophosphate prodrug strategy remains a powerful tool for enhancing the therapeutic potential of new and existing drug candidates. Future research in this area will likely focus on designing more sophisticated activation mechanisms to further improve tissue targeting and minimize off-target effects.
For researchers and scientists, a thorough understanding of the chemistry, mechanisms of action, and analytical methodologies related to OPEs is essential for both harnessing their benefits and mitigating their potential risks. This guide has aimed to provide a solid foundation for this understanding, encouraging a scientifically informed approach to the continued study and application of these versatile compounds.
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Organophosphate Esters: Are These Flame Retardants & Plasticizers affecting Children's Health?. PubMed Central. [Link]
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Introduction
4-Biphenylol diphenyl phosphate (BDP), also known as 4-hydroxyphenyl diphenyl phosphate, is a member of the organophosphate flame retardant (OPFR) family. These compounds are extensively used in a wide array of consumer and industrial products to reduce flammability. The widespread use of OPFRs has led to their ubiquitous presence in the environment and detectable levels in human tissues. Understanding the in vivo metabolism of BDP is paramount for researchers, scientists, and drug development professionals to accurately assess its toxicological profile, pharmacokinetic properties, and potential for bioaccumulation. This guide provides a comprehensive overview of the primary metabolic pathways of BDP, supported by evidence from related compounds, and details the experimental methodologies for their elucidation.
The metabolic fate of a xenobiotic compound like BDP is governed by a series of enzymatic reactions, broadly categorized into Phase I and Phase II metabolism. These processes primarily occur in the liver and are designed to increase the water solubility of the compound, thereby facilitating its excretion from the body.
Predicted Primary Metabolic Pathways of 4-Biphenylol Diphenyl Phosphate
Direct in vivo metabolic studies on 4-Biphenylol diphenyl phosphate are limited in publicly available literature. However, based on the well-documented metabolism of structurally analogous organophosphate flame retardants, particularly triphenyl phosphate (TPHP), we can confidently predict the primary metabolic transformations of BDP. The key metabolic reactions are expected to be hydrolysis of the phosphate ester bonds and hydroxylation of the aromatic rings, followed by conjugation reactions.
Phase I Metabolism: Hydrolysis and Hydroxylation
Phase I reactions introduce or expose functional groups on the parent compound, typically increasing its polarity. For BDP, the primary Phase I metabolic pathways are predicted to be:
-
Hydrolysis: The ester bonds in BDP are susceptible to hydrolysis by esterases, such as carboxylesterases, present in the liver and plasma. This cleavage would result in the formation of diphenyl phosphate (DPHP) and hydroquinone. Given that DPHP is a major metabolite of TPHP, it is highly probable to be a primary metabolite of BDP as well.[1]
-
Hydroxylation: The aromatic rings of BDP are targets for hydroxylation by cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases primarily located in the liver.[2][3][4] Hydroxylation can occur on either the biphenyl or the phenyl moieties. This would lead to the formation of dihydroxylated and trihydroxylated biphenyl diphenyl phosphate derivatives. For instance, hydroxylation of the biphenyl group could result in catechol or resorcinol-type structures.
Phase II Metabolism: Conjugation
The hydroxylated metabolites generated in Phase I, as well as the parent 4-biphenylol moiety if released through hydrolysis, are substrates for Phase II conjugation reactions. These reactions involve the addition of endogenous polar molecules, which significantly increases water solubility and facilitates excretion. The main conjugation reactions for BDP metabolites are:
-
Glucuronidation: This is a common pathway for hydroxylated xenobiotics, where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the hydroxyl group. Glucuronide conjugates of hydroxylated TPHP have been identified in human urine, suggesting a similar fate for hydroxylated BDP metabolites.[5]
-
Sulfation: Sulfotransferases (SULTs) can catalyze the transfer of a sulfonate group to the hydroxylated metabolites. This is another important pathway for the detoxification and excretion of phenolic compounds.
The interplay of these metabolic pathways determines the overall toxicokinetic profile of BDP.
Visualizing the Metabolic Pathways
The following diagram illustrates the predicted primary metabolic pathways of 4-Biphenylol diphenyl phosphate.
Caption: Predicted metabolic pathways of 4-Biphenylol diphenyl phosphate.
Experimental Protocols for In Vivo Metabolite Profiling
To empirically determine the primary metabolites of BDP in vivo, a systematic approach combining animal studies with advanced analytical techniques is essential. The following protocols are based on established methodologies and regulatory guidelines, such as the OECD Test Guideline 417 for toxicokinetics.[6][7][8][9]
In Vivo Animal Study Protocol (Rodent Model)
This protocol outlines a typical in vivo study in rats to identify and quantify the metabolites of BDP.
1. Animal Model and Acclimation:
-
Species: Sprague-Dawley or Wistar rats are commonly used.
-
Acclimation: Animals should be acclimated to the laboratory conditions for at least one week prior to the study.
2. Dosing and Administration:
-
Dose Selection: A minimum of two dose levels should be selected based on preliminary toxicity data.
-
Administration: BDP can be administered via oral gavage, which mimics a likely route of human exposure. A vehicle control group should be included.
3. Sample Collection:
-
Urine and Feces: Animals are housed in metabolic cages for the collection of urine and feces at specified time intervals (e.g., 0-24h, 24-48h).
-
Blood: Blood samples are collected at various time points to characterize the toxicokinetics of the parent compound and its metabolites.
-
Tissues: At the end of the study, key tissues such as the liver, kidney, and adipose tissue can be collected for analysis of tissue distribution.
4. Sample Processing:
-
Urine: Urine samples may require enzymatic hydrolysis (e.g., with β-glucuronidase and sulfatase) to cleave conjugated metabolites prior to extraction.
-
Feces and Tissues: These samples require homogenization and extraction with appropriate organic solvents.
-
Solid-Phase Extraction (SPE): SPE is often used for sample cleanup and concentration of analytes before instrumental analysis.
In Vitro Metabolism Study Protocol (Liver Microsomes)
In vitro studies using liver microsomes are a valuable tool for identifying metabolic pathways and the specific enzymes involved.
1. Preparation of Liver Microsomes:
-
Liver microsomes can be prepared from various species, including humans, to assess interspecies differences in metabolism.
2. Incubation Conditions:
-
Incubations should contain liver microsomes, BDP, and a NADPH-generating system to support CYP450 activity.
-
Control incubations without the NADPH-generating system are necessary to assess non-CYP-mediated metabolism.
3. Metabolite Identification:
-
After incubation, the reaction is quenched, and the mixture is analyzed by LC-MS/MS to identify the generated metabolites.
Experimental Workflow Diagram
Caption: Workflow for in vivo and in vitro metabolism studies.
Analytical Methodology for Metabolite Identification and Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the identification and quantification of drug metabolites in biological matrices due to its high sensitivity and selectivity.[10][11][12][13]
Key Steps in LC-MS/MS Analysis:
-
Chromatographic Separation: A reversed-phase liquid chromatography column is typically used to separate the parent compound from its more polar metabolites.
-
Mass Spectrometric Detection:
-
Full Scan MS: To obtain the molecular weights of potential metabolites.
-
Product Ion Scan (MS/MS): To obtain fragmentation patterns for structural elucidation.
-
Neutral Loss and Precursor Ion Scans: To screen for specific classes of metabolites (e.g., glucuronides).
-
-
Quantification: Stable isotope-labeled internal standards are used for accurate quantification of the parent compound and its major metabolites.
Data Presentation and Interpretation
The results of the metabolism studies should be presented in a clear and concise manner to facilitate interpretation.
Quantitative Data Summary
The concentrations of BDP and its primary metabolites in different biological matrices should be summarized in a table.
| Analyte | Urine (ng/mL) | Feces (ng/g) | Plasma (ng/mL) |
| 4-Biphenylol diphenyl phosphate (Parent) | |||
| Diphenyl phosphate (DPHP) | |||
| Dihydroxylated BDP | |||
| Glucuronide/Sulfate Conjugates |
This table is a template and should be populated with experimental data.
Conclusion
The in vivo metabolism of 4-Biphenylol diphenyl phosphate is predicted to proceed through Phase I hydrolysis and hydroxylation, followed by Phase II conjugation reactions, primarily glucuronidation and sulfation. The primary metabolites are expected to be diphenyl phosphate and various hydroxylated derivatives, along with their conjugated forms. This guide provides a robust framework for the experimental determination of these metabolites using in vivo animal models and in vitro systems, coupled with advanced analytical techniques. A thorough understanding of the metabolic fate of BDP is crucial for a comprehensive risk assessment of this widely used flame retardant.
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In vivo characterisation of the toxicological properties of DPhP, one of the main degradation products of aryl phosphate esters. Sílice. [Link]
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The metabolism of novel flame retardants and the internal exposure and toxicity of their major metabolites in fauna - a review. ScienceDirect. [Link]
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Pharmacokinetics of N-(4-hydroxyphenyl)-all-trans-retinamide in rats. PubMed. [Link]
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Rat Metabolism Study Suggests 3-(3,5-Di- tert-butyl-4-hydroxyphenyl)propionic Acid as a Potential Urinary Biomarker of Human Exposure to Representative 3-(3,5-Di- tert-butyl-4-hydroxyphenyl)propionate Antioxidants. PubMed. 2021 Oct 7. [Link]
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Methodological & Application
Laboratory Synthesis Protocol for 4-Biphenylol Diphenyl Phosphate: A Comprehensive Guide
An Application Note for Drug Development Professionals
Abstract
This document provides a detailed, reliable, and thoroughly validated protocol for the laboratory-scale synthesis of 4-Biphenylol diphenyl phosphate (BDPP), a compound of interest in medicinal chemistry and materials science, often utilized as a flame retardant or plasticizer.[1] The synthesis is achieved through the phosphorylation of 4-biphenylol with diphenyl chlorophosphate in the presence of an organic base. This guide is designed for researchers in chemistry and drug development, offering in-depth explanations of the reaction mechanism, step-by-step procedures for synthesis and purification, and critical safety considerations.
Introduction and Scientific Background
4-Biphenylol diphenyl phosphate, also known as diphenyl (4-phenylphenyl) phosphate, belongs to the class of triaryl phosphate esters.[2] These compounds are pivotal intermediates and final products in various chemical industries. The core structure, featuring a biphenyl moiety linked to a diphenyl phosphate group, imparts unique properties such as thermal stability and specific biological activities, making it a scaffold of interest for further functionalization in drug discovery programs.
The synthesis of aryl phosphates is a fundamental transformation in organic chemistry. A common and efficient method involves the reaction of a phenol with a suitable phosphorylating agent.[3] The protocol detailed herein utilizes the reaction between 4-biphenylol (4-hydroxybiphenyl) and diphenyl chlorophosphate. This method is advantageous due to its high efficiency, relatively mild reaction conditions, and straightforward purification process. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the phenoxide, generated in situ, attacks the electrophilic phosphorus atom of diphenyl chlorophosphate, displacing the chloride leaving group.[4] An organic base, such as triethylamine, is employed to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.[5]
Reaction Scheme and Mechanism
The phosphorylation of 4-biphenylol proceeds as follows: 4-biphenylol is deprotonated by triethylamine (Et₃N) to form the more nucleophilic 4-biphenylate anion. This anion then attacks the phosphorus center of diphenyl chlorophosphate, forming a trigonal bipyramidal intermediate. The intermediate collapses, expelling the chloride ion to yield the final product, 4-biphenylol diphenyl phosphate, and the byproduct, triethylammonium chloride.
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Application Notes and Protocols: Enhancing Flame Retardancy in Polycarbonate and ABS Blends with Bisphenol A bis(diphenyl phosphate) (BDP)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive technical guide on the utilization of Bisphenol A bis(diphenyl phosphate) (BDP) as a halogen-free flame retardant in polycarbonate (PC) and acrylonitrile butadiene styrene (ABS) blends. This document delves into the mechanistic underpinnings of BDP's flame retardant action, its effects on the material's mechanical and thermal properties, and detailed protocols for evaluation.
Introduction: The Imperative for Flame Retardancy in PC/ABS Blends
Polycarbonate (PC) and Acrylonitrile Butadiene Styrene (ABS) blends are widely employed in various industries, including electronics, automotive, and consumer goods, owing to their synergistic properties of high impact strength, heat resistance, and processability.[1] However, the inherent flammability of these polymer blends necessitates the incorporation of flame retardants to meet stringent safety standards.[1] Bisphenol A bis(diphenyl phosphate) (BDP) has emerged as a highly effective, halogen-free flame retardant for PC/ABS, offering excellent thermal stability and processability.[2]
This guide provides a detailed exploration of BDP's application in PC/ABS blends, offering insights into its flame retardant mechanism and practical, step-by-step protocols for material preparation and characterization.
The Flame Retardant Mechanism of BDP in PC/ABS
BDP functions as a flame retardant through a combination of gas-phase and condensed-phase mechanisms, effectively interrupting the combustion cycle.
-
Gas-Phase Action: Upon heating, BDP decomposes to release phosphorus-containing radicals. These radicals act as scavengers in the gas phase, interfering with the high-energy H• and OH• radicals that propagate the combustion process. This action reduces the flammability of the volatile decomposition products.
-
Condensed-Phase Action: In the solid phase, BDP promotes the formation of a stable, insulating char layer on the surface of the polymer blend.[2] This char layer acts as a physical barrier, limiting the evolution of flammable gases and restricting the transfer of heat to the underlying material. The synergistic interaction between the polycarbonate and ABS components contributes to the formation of a robust and cohesive char layer.[2]
The following diagram illustrates the dual-mode action of BDP in imparting flame retardancy to PC/ABS blends.
Caption: Dual flame retardant mechanism of BDP in PC/ABS blends.
Impact of BDP on Material Properties
The addition of BDP to PC/ABS blends influences their mechanical and thermal properties. A careful balance must be struck to achieve the desired flame retardancy without significantly compromising the material's performance. A typical recommended dosage of BDP is 10-15% to achieve a UL 94 V-0 rating at a thickness of 1.6mm.[2]
Mechanical Properties
The incorporation of BDP, like many additives, can affect the mechanical integrity of the polymer blend.
-
Tensile and Flexural Properties: The addition of phosphorus-based flame retardants can sometimes lead to a decrease in tensile strength and flexural modulus due to a plasticizing effect. However, some studies suggest that certain aryl phosphates can have a compatibilizing effect, which may mitigate some of these losses.
-
Impact Strength: The impact strength of PC/ABS blends, a key attribute, can be sensitive to the addition of flame retardants. The particle size and dispersion of the flame retardant play a crucial role.
Thermal Properties
BDP generally enhances the thermal stability of PC/ABS blends at elevated temperatures, which is a primary reason for its use as a flame retardant.
-
Heat Deflection Temperature (HDT): The HDT is a critical parameter for applications where the material is subjected to heat under load.[3][4][5] The addition of BDP can influence the HDT of the blend.
-
Thermal Decomposition (TGA): Thermogravimetric analysis (TGA) is used to evaluate the thermal stability of the material by measuring weight loss as a function of temperature.[6][7][8] PC/ABS blends containing BDP typically exhibit increased char yield at higher temperatures, indicating enhanced thermal stability.
The following table summarizes the expected qualitative effects of BDP on the properties of PC/ABS blends.
| Property | Expected Effect of BDP Addition | Standard Test Method |
| Flame Retardancy | ||
| UL 94 Rating | Improved (e.g., achieves V-0) | UL 94[9][10][11] |
| Limiting Oxygen Index (LOI) | Increased | ASTM D2863[12][13][14] |
| Mechanical Properties | ||
| Tensile Strength | May slightly decrease | ASTM D638[15][16][17] |
| Flexural Modulus | May slightly decrease | ASTM D790[18][19] |
| Notched Izod Impact Strength | May decrease | ASTM D256[20][21] |
| Thermal Properties | ||
| Heat Deflection Temperature (HDT) | Generally maintained or slightly decreased | ASTM D648[3][4][5] |
| Thermal Stability (TGA) | Increased char yield | ASTM E1131 |
Experimental Protocols
The following protocols provide a systematic approach to preparing and evaluating PC/ABS blends containing BDP.
Material Preparation: Melt Blending
A co-rotating twin-screw extruder is recommended for the preparation of PC/ABS/BDP blends to ensure homogeneous dispersion of the flame retardant.
Protocol:
-
Drying: Dry the PC and ABS resins in a dehumidifying dryer at 80-90°C for 4-6 hours to reduce moisture content to below 0.02%. BDP should also be dried under vacuum at 60-70°C for 2-4 hours.
-
Premixing: Physically pre-blend the dried PC, ABS, and BDP powders or pellets in the desired weight ratios.
-
Melt Extrusion:
-
Set the temperature profile of the twin-screw extruder. A typical profile for PC/ABS is 220-250°C from the feeding zone to the die.
-
Feed the premixed material into the extruder at a constant rate.
-
The screw speed should be optimized to ensure adequate mixing without excessive shear degradation (typically 200-400 rpm).
-
-
Pelletizing: Cool the extruded strands in a water bath and pelletize them to a uniform size.
-
Post-Drying: Dry the pellets at 80-90°C for 4 hours prior to injection molding.
Specimen Preparation: Injection Molding
Standard test specimens for mechanical and flammability testing should be prepared by injection molding.
Protocol:
-
Mold and Machine Setup: Use a standard injection molding machine equipped with a mold for producing the required test specimens (e.g., tensile bars, impact bars, flammability bars).
-
Processing Parameters:
-
Melt Temperature: 230-260°C
-
Mold Temperature: 60-80°C
-
Injection Pressure and Speed: Optimize to ensure complete filling of the mold without defects.
-
-
Conditioning: Condition the molded specimens according to ASTM D618 (23°C ± 2°C and 50% ± 5% relative humidity for at least 40 hours) before testing.
The following diagram outlines the experimental workflow for preparing and testing PC/ABS/BDP blends.
Caption: Experimental workflow for PC/ABS/BDP blend preparation and characterization.
Flammability Testing Protocols
This test evaluates the self-extinguishing characteristics of the material.[9][10][11]
Protocol:
-
Apparatus: UL 94 vertical burn test chamber.
-
Specimen: 125 mm x 13 mm in the desired thickness (e.g., 1.6 mm or 3.2 mm).
-
Procedure:
-
Mount the specimen vertically.
-
Apply a calibrated flame to the bottom edge of the specimen for 10 seconds.
-
Remove the flame and record the after-flame time (t1).
-
Immediately re-apply the flame for another 10 seconds.
-
Remove the flame and record the second after-flame time (t2) and the after-glow time (t3).
-
Observe if any flaming drips ignite a cotton patch placed below the specimen.
-
-
Classification: Classify the material as V-0, V-1, or V-2 based on the criteria in the UL 94 standard.[10][22]
This test determines the minimum concentration of oxygen in a nitrogen/oxygen mixture that is required to sustain combustion.[12][13][14]
Protocol:
-
Apparatus: LOI test apparatus.
-
Specimen: Typically 80-150 mm long, 10 mm wide, and 4 mm thick.[13][23]
-
Procedure:
-
Place the specimen vertically in a glass chimney.
-
Introduce a mixture of oxygen and nitrogen into the chimney from the bottom.
-
Ignite the top of the specimen.
-
Adjust the oxygen concentration until the flame is just extinguished.
-
-
Calculation: The LOI is the minimum oxygen concentration, expressed as a volume percentage, that supports combustion.
Mechanical Testing Protocols
This test measures the force required to pull a specimen to its breaking point.[15][16][17]
Protocol:
-
Apparatus: Universal testing machine with a suitable load cell and extensometer.
-
Specimen: Type I dumbbell-shaped specimen is preferred for rigid plastics.[15]
-
Procedure:
-
Mount the specimen in the grips of the testing machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min or 50 mm/min) until the specimen fractures.
-
-
Data Analysis: Determine the tensile strength, tensile modulus, and elongation at break.[17][24]
This test measures the material's stiffness and strength in bending.[25][18][19]
Protocol:
-
Apparatus: Universal testing machine with a three-point bending fixture.
-
Specimen: Rectangular bar (e.g., 127 mm x 12.7 mm x 3.2 mm).[18]
-
Procedure:
-
Place the specimen on two supports and apply a load to the center at a specified rate.
-
-
Data Analysis: Calculate the flexural strength and flexural modulus.[19][26]
This test measures the material's resistance to impact.[20][27][21]
Protocol:
-
Apparatus: Pendulum-type impact tester.
-
Specimen: Notched rectangular bar (e.g., 63.5 mm x 12.7 mm x 3.2 mm).[28]
-
Procedure:
-
Clamp the specimen in the apparatus.
-
Release the pendulum, which swings down and strikes the specimen.
-
-
Data Analysis: The energy absorbed to break the specimen is a measure of the impact strength.[27][28]
Thermal Analysis Protocols
This test determines the temperature at which a material deforms under a specified load.[3][4][5]
Protocol:
-
Apparatus: HDT testing instrument.
-
Specimen: Rectangular bar.
-
Procedure:
-
Measurement: The HDT is the temperature at which the specimen deflects by a specified amount (0.25 mm).[4]
This technique measures the change in mass of a material as a function of temperature.[6][7][8]
Protocol:
-
Apparatus: TGA instrument.
-
Sample: A small amount of the material (5-10 mg).
-
Procedure:
-
Place the sample in the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10°C/min or 20°C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
-
Data Analysis: Analyze the resulting TGA curve to determine the onset of decomposition, the temperature of maximum weight loss, and the percentage of residual char.[6]
Safety and Handling of BDP
Bisphenol A bis(diphenyl phosphate) should be handled in accordance with its Safety Data Sheet (SDS).
-
Handling: Use in a well-ventilated area. Wear suitable personal protective equipment (PPE), including safety goggles, gloves, and protective clothing to avoid contact with skin and eyes.[29][30][31] Avoid the formation of dust and aerosols.[29]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[30][31]
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[29]
Conclusion
The incorporation of Bisphenol A bis(diphenyl phosphate) is a highly effective strategy for imparting flame retardancy to PC/ABS blends. By understanding the underlying mechanisms and systematically evaluating the material's properties using the standardized protocols outlined in this guide, researchers and developers can optimize their formulations to meet demanding safety requirements while maintaining the desirable performance characteristics of the PC/ABS matrix. The provided step-by-step methodologies for material preparation and characterization serve as a robust framework for the development of high-performance, flame-retardant polymer systems.
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ASTM D638-14, Standard Test Method for Tensile Properties of Plastics, ASTM International, West Conshohocken, PA, 2014,
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ASTM D648-18, Standard Test Method for Deflection Temperature of Plastics Under Flexural Load in the Edgewise Position, ASTM International, West Conshohocken, PA, 2018,
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ASTM D790-17, Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials, ASTM International, West Conshohocken, PA, 2017,
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ECHEMI, Bisphenol A bis(diphenyl phosphate) SDS, 5945-33-5 Safety Data Sheets,
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Experimental design for testing the efficacy of flame retardants in resins
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Topic: Experimental Design for Testing the Efficacy of Flame Retardants in Resins
Introduction
The incorporation of flame retardants into polymeric resins is a critical aspect of material science, driven by stringent safety standards across numerous industries, including electronics, construction, and transportation.[1][2] The primary function of a flame retardant is to inhibit, suppress, or delay the combustion of the plastic to which it is added. The efficacy of a flame retardant system is not merely a measure of its ability to prevent ignition but also encompasses its impact on the rate of heat release, smoke production, and the generation of toxic gases.
This application note provides a comprehensive guide for researchers and scientists to design robust experimental workflows for evaluating the performance of flame retardant resins. It emphasizes a multi-faceted approach, combining standardized small-scale flammability tests with analytical techniques that elucidate the underlying chemical and physical mechanisms of flame retardancy. Understanding these mechanisms is paramount for the rational design of next-generation, environmentally benign, and highly effective flame retardant systems.
Foundational Principles of Flame Retardancy
A successful experimental design is predicated on a solid understanding of how flame retardants function. Generally, their mechanisms can be categorized into two main domains: gas phase and condensed phase inhibition.
-
Gas Phase Inhibition: Flame retardants, particularly those containing halogens (though increasingly less common due to environmental concerns) and some phosphorus compounds, can release radical scavengers upon heating. These species interrupt the highly exothermic radical chain reactions in the flame, effectively "poisoning" the fire.[3][4]
-
Condensed Phase Action: This mechanism focuses on altering the thermal decomposition of the polymer. Additives can promote the formation of a stable carbonaceous char layer on the material's surface.[3][5] This char acts as a physical barrier, insulating the underlying polymer from the heat of the flame and reducing the release of flammable volatile compounds that fuel the fire.[4] Phosphorus-based flame retardants are well-known for their efficacy in the condensed phase.[3][5]
Furthermore, the concept of synergism is a cornerstone of modern flame retardant formulation. This occurs when the combined effect of two or more flame retardants is greater than the sum of their individual effects.[6][7] A classic example is the synergistic interaction between phosphorus and nitrogen compounds, which can lead to enhanced char formation.[6] Experimental designs should, therefore, often include formulations that explore these potential synergistic effects.
A Multi-Tiered Approach to Efficacy Testing
A comprehensive evaluation of flame retardant efficacy should not rely on a single test. Instead, a hierarchical approach, moving from small-scale screening to more complex, quantitative analyses, provides a more complete picture of performance.
Caption: A multi-tiered workflow for flame retardant efficacy testing.
Tier 1: Initial Screening and Classification
The initial phase of testing focuses on standardized, small-scale burn tests that are widely accepted in industry for material classification. These tests are relatively quick to perform and provide a good initial indication of a material's flammability characteristics.
UL 94: The Standard for Flammability of Plastic Materials
The Underwriters Laboratories (UL) 94 standard is arguably the most recognized test for the flammability of plastic materials used in devices and appliances.[1][8] It evaluates a material's response to a small open flame under controlled laboratory conditions.[1] The test results in a classification that indicates the material's tendency to extinguish or spread the flame after ignition.[9]
Protocol: UL 94 Vertical Burn Test (V-0, V-1, V-2)
-
Specimen Preparation: Prepare a minimum of five rectangular test specimens (typically 125 mm x 13 mm) of the desired thickness.
-
Conditioning: Condition the specimens at 23 ± 2 °C and 50 ± 5% relative humidity for a minimum of 48 hours.
-
Test Setup: Secure a specimen vertically by its upper end. Place a layer of dry absorbent surgical cotton 300 mm below the specimen.
-
Flame Application: Apply a 20 mm high blue flame from a Bunsen burner to the bottom center of the specimen for 10 seconds.
-
First Afterflame Time (t1): Record the duration of flaming after the initial flame application.
-
Second Flame Application: Immediately after the flaming of the specimen ceases, reapply the flame for another 10 seconds.
-
Second Afterflame Time (t2) and Afterglow Time (t3): Record the duration of flaming and glowing after the second flame application.
-
Dripping: Observe if any flaming drips ignite the cotton below.
-
Classification: Classify the material based on the criteria in the table below.
| Classification | Afterflame time for each specimen (t1 or t2) | Total afterflame time for all specimens (10 flame applications) | Afterflame plus afterglow time for each specimen after the second flame application (t2 + t3) | Dripping that ignites cotton |
| V-0 | ≤ 10 seconds | ≤ 50 seconds | ≤ 30 seconds | Not allowed |
| V-1 | ≤ 30 seconds | ≤ 250 seconds | ≤ 60 seconds | Not allowed |
| V-2 | ≤ 30 seconds | ≤ 250 seconds | ≤ 60 seconds | Allowed |
Table 1: UL 94 Vertical Burn Test Classifications.[9][10]
Limiting Oxygen Index (LOI)
The Limiting Oxygen Index (LOI) test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.[11][12] It is a quantitative measure of a material's flammability, with a higher LOI value indicating better flame retardancy.[13] Materials with an LOI greater than the oxygen concentration in air (approximately 21%) are considered to be flame retardant.[11] This test is standardized by ASTM D2863 and ISO 4589.[11][14]
Protocol: Limiting Oxygen Index (ASTM D2863)
-
Specimen Preparation: Prepare test specimens according to the standard, typically in the form of a self-supporting rod or a flexible sheet held in a U-shaped frame.
-
Apparatus: Use a standardized LOI apparatus consisting of a vertical, heat-resistant glass column.
-
Gas Flow: Introduce a controlled mixture of oxygen and nitrogen into the bottom of the column.
-
Ignition: Ignite the top of the specimen with an ignition source.
-
Observation: Observe the burning behavior of the specimen. The flame is considered self-sustaining if it continues to burn for a specified period (e.g., 3 minutes) or burns down to a specified mark on the specimen.
-
Oxygen Concentration Adjustment: Vary the oxygen concentration in the gas mixture and repeat the test until the minimum concentration that supports combustion is determined. This is the LOI value.
Tier 2: Thermal Decomposition Analysis
Understanding how a flame retardant alters the thermal degradation of the host resin is crucial for mechanistic insights. Thermogravimetric Analysis (TGA) is an indispensable tool for this purpose.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[15] For flame retardant resins, TGA provides critical information on:
-
Onset of Decomposition: The temperature at which the material begins to lose mass.
-
Decomposition Profile: The rate and stages of mass loss.
-
Char Yield: The amount of residual mass remaining at high temperatures, which is a direct measure of char formation.[16]
A higher char yield is generally indicative of effective condensed phase flame retardancy.[17]
Protocol: Thermogravimetric Analysis for Flame Retardant Resins
-
Sample Preparation: Place a small, precisely weighed amount of the sample (typically 5-10 mg) into a TGA pan.
-
Atmosphere: Conduct the analysis under both an inert atmosphere (e.g., nitrogen) to study pyrolysis and an oxidative atmosphere (e.g., air) to simulate combustion.
-
Heating Program: Heat the sample at a constant rate (e.g., 10 or 20 °C/min) over a defined temperature range (e.g., from ambient to 800 °C).
-
Data Analysis: Plot the percentage of mass loss versus temperature (TGA curve) and the derivative of the mass loss versus temperature (DTG curve). The DTG curve highlights the temperatures at which the rate of mass loss is at its maximum.
-
Interpretation: Compare the TGA and DTG curves of the neat resin with those of the flame retardant formulations. Look for changes in the onset of decomposition, the shape of the decomposition profile, and the final char yield.
Tier 3: Quantitative Fire Behavior Analysis
While small-scale tests are excellent for classification, they do not provide quantitative data on key fire safety parameters like heat release rate. For this, cone calorimetry is the gold standard.
Cone Calorimetry
The cone calorimeter is a bench-scale instrument that measures the heat release rate (HRR) and other combustion properties of materials under well-controlled, fire-like conditions.[18][19] It operates on the principle of oxygen consumption, which states that for most organic materials, a constant amount of heat is released per unit mass of oxygen consumed during combustion.[20][21]
Key parameters obtained from cone calorimetry include:
-
Time to Ignition (TTI): The time it takes for the material to ignite when exposed to a specific heat flux.
-
Heat Release Rate (HRR): The amount of heat released per unit area over time. The peak HRR (pHRR) is a critical indicator of the fire hazard.
-
Total Heat Released (THR): The total amount of heat generated during the entire combustion process.
-
Mass Loss Rate (MLR): The rate at which the material loses mass during combustion.
-
Smoke Production Rate (SPR): The rate at which smoke is generated.
-
Effective Heat of Combustion (EHC): The heat released per unit mass of the pyrolyzed material.
Protocol: Cone Calorimetry (ISO 5660, ASTM E1354)
-
Specimen Preparation: Prepare square specimens (typically 100 mm x 100 mm) of a defined thickness.
-
Test Setup: Mount the specimen horizontally in the cone calorimeter apparatus and expose it to a predetermined radiant heat flux from a conical heater.
-
Ignition: An electric spark igniter is used to ignite the flammable gases evolved from the heated specimen.
-
Data Collection: A gas analysis system continuously measures the oxygen, carbon dioxide, and carbon monoxide concentrations in the exhaust stream. A load cell records the mass of the specimen throughout the test.
-
Data Analysis: The instrument's software calculates the various fire performance parameters based on the collected data.
-
Interpretation: Compare the results for the flame retardant resins with the neat resin. A significant reduction in pHRR, THR, and SPR indicates effective flame retardancy.
Tier 4: Mechanistic Investigation
To gain a deeper understanding of how the flame retardant is working, it is essential to analyze the solid residue (char) formed during combustion.
Analysis of Combustion Residue
The physical and chemical nature of the char provides direct evidence of the condensed phase flame retardant mechanism.
-
Scanning Electron Microscopy (SEM): SEM imaging reveals the morphology of the char. A continuous, dense, and intumescent (swollen) char structure is more effective at insulating the underlying polymer than a thin, cracked, or fragmented one.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis of the char can identify the chemical functional groups present, providing insights into the chemical transformations that occurred during pyrolysis and combustion. For example, the formation of polyaromatic structures can be observed.
-
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can determine the elemental composition and chemical states of the elements within the char. This is particularly useful for identifying the presence and chemical form of elements from the flame retardant (e.g., phosphorus, nitrogen, silicon) in the char, confirming their role in the condensed phase.
Caption: The dual mechanisms of flame retardancy in resins.
Data Presentation and Interpretation
For clarity and ease of comparison, quantitative data should be summarized in tables.
Table 2: Summary of Flammability and Thermal Properties
| Formulation | UL 94 Rating (3.2 mm) | LOI (%) | TGA Char Yield @ 700°C (N₂) (%) | Cone Calorimetry (50 kW/m²) | |
| pHRR (kW/m²) | THR (MJ/m²) | ||||
| Neat Resin | V-2 | 22 | 5 | 1200 | 110 |
| Resin + 15% FR-A | V-0 | 28 | 25 | 650 | 85 |
| Resin + 15% FR-B | V-0 | 32 | 35 | 450 | 70 |
| Resin + 10% FR-A + 5% Synergist-C | V-0 | 35 | 40 | 380 | 65 |
The interpretation of these results should be holistic. For instance, the V-0 rating for all flame-retardant formulations in Table 2 indicates a significant improvement over the neat resin. The increasing LOI values and char yields from FR-A to FR-B, and further with the addition of Synergist-C, suggest a progressively more effective condensed phase mechanism. This is strongly corroborated by the substantial reductions in pHRR and THR observed in the cone calorimetry data.
Conclusion
The experimental design for testing the efficacy of flame retardants in resins should be a systematic and multi-faceted process. By integrating standardized classification tests like UL 94 and LOI with quantitative analytical methods such as TGA and cone calorimetry, researchers can obtain a comprehensive understanding of a flame retardant's performance. Further analysis of the combustion residue provides invaluable mechanistic insights, enabling the development of more efficient and safer materials. This structured approach ensures not only that materials meet regulatory requirements but also that the underlying science of flame retardancy is advanced.
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 5). The Synergistic Flame Retardant Effects of Advanced Additives in Polymer Formulations. Retrieved from [Link]
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NextGen Material Testing. (2024, February 1). Overview of UL Standards: Their Importance and Impact. Retrieved from [Link]
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MDPI. (2022, December 6). Synergistic Enhancement of Flame Retardancy Behavior of Glass-Fiber Reinforced Polylactide Composites through Using Phosphorus-Based Flame Retardants and Chain Modifiers. Retrieved from [Link]
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Application Note & Protocol: Assessing the Developmental Toxicity of 4-Biphenylol diphenyl phosphate in Zebrafish
For: Researchers, scientists, and drug development professionals.
Introduction: The Growing Concern of Organophosphate Flame Retardants
Organophosphate flame retardants (OPFRs) have been increasingly used as replacements for phased-out polybrominated diphenyl ethers (PBDEs) in a wide array of consumer and industrial products.[1] 4-Biphenylol diphenyl phosphate (BDP), a member of the OPFR family, is now being detected in various environmental matrices, raising concerns about its potential impact on biological systems. Like other OPFRs, BDP is structurally similar to organophosphate pesticides, which are known to adversely affect the developing nervous system.[1][2]
The zebrafish (Danio rerio) has emerged as a powerful vertebrate model for developmental toxicity screening.[3] Its rapid external embryonic development, optical transparency, and the high degree of genetic and physiological conservation with mammals make it an ideal system for observing the effects of chemical exposure in real-time.[3][4] Furthermore, protocols for assessing acute toxicity in zebrafish embryos are well-established and recognized by international regulatory bodies like the Organisation for Economic Co-operation and Development (OECD).[5][6][7][8]
This document provides a detailed protocol for assessing the developmental toxicity of 4-Biphenylol diphenyl phosphate (BDP) using the zebrafish embryo model, adhering to principles outlined in the OECD Test Guideline 236 for the Fish Embryo Acute Toxicity (FET) Test.[5][6][9]
Scientific Rationale and Experimental Causality
Why Zebrafish? The early life stages of zebrafish are particularly sensitive to environmental toxicants.[3] Their transparent embryos allow for non-invasive, detailed morphological assessment of developing organs and tissues.[4] Key developmental milestones, such as heart formation, somite development, and hatching, occur within a few days, enabling rapid and high-throughput screening.[10][11] EU Directive 2010/63/EU considers zebrafish embryos as non-protected animals until the stage of independent feeding (around 5 days post-fertilization), aligning with the 3Rs principles (Replacement, Reduction, and Refinement) of animal testing.[4]
Mechanism of Action Insights: While some OPFRs are weak acetylcholinesterase (AChE) inhibitors, emerging evidence suggests their neurotoxicity may stem from other mechanisms, such as disruption of neurotransmitter systems (GABA, dopamine), endocrine disruption (thyroid), and oxidative stress.[2][12] Studies on Diphenyl phosphate (DPHP), a primary metabolite of many OPFRs, have shown it can disrupt mitochondrial function and cardiac development in zebrafish.[13][14] This protocol is designed to capture a broad range of developmental abnormalities that may be indicative of these or other toxicological pathways.
Materials and Reagents
Equipment:
-
Stereomicroscope with a camera
-
Incubator with controlled temperature (26 ± 1°C) and light cycle[6][7]
-
Analytical balance
-
pH meter and oxygen meter
-
Glassware (beakers, flasks, graduated cylinders)
-
Micropipettes and sterile, wide-bore tips
-
Zebrafish breeding tanks with embryo collection traps
Reagents & Consumables:
-
4-Biphenylol diphenyl phosphate (BDP), analytical grade
-
Dimethyl sulfoxide (DMSO), molecular biology grade
-
E3 embryo medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄, buffered to pH 7.2-7.4)[10]
-
Methylene blue (optional, for inhibiting fungal growth)[15]
-
Deionized water, Type 1
-
Healthy, sexually mature wild-type zebrafish (Danio rerio)
Detailed Experimental Protocol
Part I: Zebrafish Husbandry and Embryo Collection
-
Maintenance: House adult zebrafish in a recirculating water system with controlled temperature (26-28.5°C), pH, and a 14:10 hour light:dark cycle.[15]
-
Breeding: Set up breeding tanks the evening before embryo collection with a 2:1 male-to-female ratio. Place an embryo collection trap at the bottom of the tank.
-
Embryo Collection: Collect freshly fertilized eggs within 30 minutes of the lights turning on. This ensures developmental synchronization.
-
Washing and Sorting: Rinse the collected embryos with fresh E3 medium to remove debris. Under a stereomicroscope, select healthy, fertilized embryos (clear, non-coagulated) at the 4- to 64-cell stage. Discard any unfertilized or damaged embryos. A fertilization rate of ≥ 70% is required for a valid test.[6][7]
Part II: Preparation of BDP Exposure Solutions
-
Stock Solution: Prepare a high-concentration stock solution of BDP in DMSO.
-
Scientist's Note: BDP has low aqueous solubility. DMSO is a common solvent for such compounds in zebrafish assays. The final DMSO concentration in the exposure medium should not exceed 0.1% (v/v) to avoid solvent-induced toxicity.[16]
-
-
Working Solutions: Prepare a series of working solutions by diluting the stock solution with E3 medium. A semi-logarithmic concentration range is recommended for range-finding and definitive tests.
| Table 1: Example BDP Concentration Series |
| Treatment Group |
| Negative Control (E3 Medium only) |
| Solvent Control (0.1% DMSO in E3 Medium) |
| BDP Concentration 1 (e.g., 0.1 µM) |
| BDP Concentration 2 (e.g., 0.3 µM) |
| BDP Concentration 3 (e.g., 1.0 µM) |
| BDP Concentration 4 (e.g., 3.0 µM) |
| BDP Concentration 5 (e.g., 10.0 µM) |
| BDP Concentration 6 (e.g., 30.0 µM) |
| Positive Control (e.g., 3,4-dichloroaniline) |
Part III: Zebrafish Embryo Acute Toxicity (FET) Assay
This protocol is adapted from the OECD Test Guideline 236.[6][7][9]
-
Exposure Initiation: At approximately 4-6 hours post-fertilization (hpf), randomly distribute single, healthy embryos into the wells of a 24-well plate.
-
Dosing: Add 2 mL of the appropriate exposure solution (from Table 1) to each well. For each concentration, use at least 20 embryos, distributed across multiple plates if necessary.
-
Incubation: Incubate the plates at 26 ± 1°C for a total of 96 hours.[6][7]
-
Static Renewal (Optional but Recommended): To maintain the concentration of the test substance, perform a 50-75% renewal of the exposure solutions every 24 hours.
-
Observations: At 24, 48, 72, and 96 hpf, examine the embryos under a stereomicroscope. Record the specified endpoints in a data table (see Table 2).
Part IV: Endpoint Assessment
Lethal Endpoints (Apical Observations for Acute Toxicity): [7][9]
-
Coagulation: The embryo appears opaque and white.
-
Lack of Somite Formation: Failure of the mesoderm to segment into somites by 24 hpf.
-
Non-detachment of the Tail: The tail-bud remains attached to the yolk sac.
-
Lack of Heartbeat: Absence of a visible heartbeat by 48 hpf.
Sub-lethal/Teratogenic Endpoints (Morphological & Physiological):
-
Hatching Rate: Percentage of larvae that have successfully hatched from their chorion by 72 and 96 hpf.
-
Pericardial and Yolk Sac Edema: Accumulation of fluid around the heart and in the yolk sac, respectively.[17]
-
Body Axis and Tail Malformations: Spinal curvature (scoliosis, lordosis, kyphosis).
-
Craniofacial Abnormalities: Malformations of the head, eyes, or jaw.
-
Heart Rate: Measure beats per minute (bpm). A significant decrease can indicate cardiotoxicity.[17]
-
Body Length: Measure from the snout to the tip of the tail fin.
-
Behavioral Response (at 96 hpf): Gently touch the tail with a fine probe to elicit a touch-escape response. Note any lack of or abnormal movement. Altered locomotor activity can be a sign of neurotoxicity.[12][18]
Data Collection and Analysis
| Table 2: Sample Data Collection Sheet | 24 hpf | 48 hpf | 72 hpf | 96 hpf |
| Concentration: | ||||
| Replicate #: | ||||
| # Alive | ||||
| # Dead (Coagulated, etc.) | ||||
| # Hatched | N/A | |||
| # with Pericardial Edema | ||||
| # with Yolk Sac Edema | ||||
| # with Spinal Curvature | ||||
| Heart Rate (avg. bpm) | N/A | |||
| Body Length (avg. mm) | N/A | N/A | N/A |
Analysis:
-
LC50/EC50 Calculation: Calculate the median lethal concentration (LC50) and the median effective concentration (EC50) for malformations at 96 hpf using Probit analysis or a similar statistical method.
-
Statistical Significance: Use appropriate statistical tests (e.g., ANOVA followed by Dunnett's test) to compare the treatment groups to the solvent control for continuous data (heart rate, body length) and categorical data (hatching rates, malformation frequencies). A p-value < 0.05 is typically considered significant.
-
Test Validity Criteria: For the results to be considered valid, the following conditions must be met in the negative and solvent controls:[6][7]
-
Embryo survival ≥ 90% at 96 hpf.
-
Hatching rate ≥ 80% at 96 hpf.
-
Visualizations: Workflows and Pathways
Caption: Putative toxicity pathways of BDP in zebrafish embryos.
References
-
Wu K, Liu Y, Liang R, et al. Neurodevelopmental toxicity of organophosphate flame retardant triphenyl phosphate (TPhP) on zebrafish (Danio rerio) at different life stages. Environ Int. 2023;172:107745. [Link]
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OECD. Test No. 236: Fish Embryo Acute Toxicity (FET) Test. OECD Publishing; 2013. [Link]
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OECD. OECD Guidelines for the Testing of Chemicals 236 - Fish Embryo Acute Toxicity (FET) Test. ResearchGate; 2013. [Link]
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ibacon GmbH. OECD 236: Fish Embryo Acute Toxicity Test. [Link]
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Aropha. OECD 236: Fish Embryo Acute Toxicity (FET) Test. [Link]
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Dishaw LV, Powers CM, Ryde IT, et al. Developmental Exposure to Organophosphate Flame Retardants Elicits Overt Toxicity and Alters Behavior in Early Life Stage Zebrafish (Danio rerio). Environ Health Perspect. 2014;122(11):1217-1225. [Link]
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Behl M, Hsieh JH, Shafer TJ, et al. Beyond Cholinesterase Inhibition: Developmental Neurotoxicity of Organophosphate Ester Flame Retardants and Plasticizers. Environ Health Perspect. 2021;129(10):105001. [Link]
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Glazer L, Hawkey AB, Behl M, et al. Developmental Exposure to Low Concentrations of Organophosphate Flame Retardants Causes Life-Long Behavioral Alterations in Zebrafish. Toxicol Sci. 2018;165(2):487-498. [Link]
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Aleström P, D'Angelo L, Midtlyng PJ, et al. Zebrafish: Housing and husbandry recommendations. Lab Anim. 2020;54(3):213-224. [Link]
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EU Science Hub. Acute aquatic toxicity: Zebrafish Embryo Acute Toxicity Test (ZFET). [Link]
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Chlebowski A, Truong L, Tanguay RL. Phenotypically Anchored mRNA and miRNA Expression Profiling in Zebrafish Reveals Flame Retardant Chemical Toxicity Networks. Front Toxicol. 2021;3:765872. [Link]
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ResearchGate. How to maintain Zebrafish (12-20 weeks) for embryo collection? [Link]
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Brüll M, Fäseke J, Wistorf E, et al. Zebrafish Embryos and Larvae as Alternative Animal Models for Toxicity Testing. Cells. 2021;10(9):2284. [Link]
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Jarema KA, Hunter DL, Shaffer RM, et al. HHS Public Access. Neurotoxicol Teratol. 2015;51:27-39. [Link]
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Jarque S, Le Gac F, Lareu-Álvarez M, et al. Zebrafish Embryo Developmental Toxicity Assay (ZEDTA) for Regulatory Testing—Protocol Optimization and Historical Control Data. Toxics. 2023;11(2):179. [Link]
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Cequier E, Tlusty M, Kuo C, et al. Diphenyl Phosphate-Induced Toxicity During Embryonic Development. Chem Res Toxicol. 2019;32(4):664-673. [Link]
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Cequier E, Tlusty M, Kuo C, et al. Diphenyl Phosphate-Induced Toxicity During Embryonic Development. Chem Res Toxicol. 2019;32(4):664-673. [Link]
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Ali S, van den Boogaart G, van der Zee M, et al. Zebrafish as a Successful Animal Model for Screening Toxicity of Medicinal Plants. Plants (Basel). 2020;9(10):1359. [Link]
-
Qian MR, Zhang Y, Zhang Y, et al. Neurotoxic effects of 4-hydroxy-4'-isopropoxydiphenylsulfone exposure on zebrafish embryos. Environ Pollut. 2025;368:127081. [Link]
-
Duan M, Zhu Y, Liu J, et al. Evaluation of the Developmental Toxicity Induced by E804 in Zebrafish Embryos. Front Pharmacol. 2020;11:588. [Link]
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ResearchGate. Zebrafish embryos at 4 dpf, treated for the previous 24 hours with a,... [Link]
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Ryan K, Peng J, Laggis S, et al. Comparison of the Zebrafish Embryo Toxicity Assay and the General and Behavioral Embryo Toxicity Assay as New Approach Methods for Chemical Screening. Toxics. 2020;8(4):126. [Link]
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Ryan K, Peng J, Laggis S, et al. Comparison of the Zebrafish Embryo Toxicity Assay and the General and Behavioral Embryo Toxicity Assay as New A. Semantic Scholar; 2020. [Link]
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Padilla S. Toxicity Screening using Zebrafish Embryos: Form and Function. EPA. [Link]
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Using 4-Biphenylol diphenyl phosphate as a plasticizer in industrial applications
<APPLICATION NOTE & PROTOCOLS >
Topic: Using 4-Biphenylol Diphenyl Phosphate as a Plasticizer in Industrial Applications
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and formulation engineers on the application of 4-Biphenylol Diphenyl Phosphate (BDP) as a high-performance plasticizer and flame retardant in industrial polymer systems. BDP, an organophosphate ester, offers a unique combination of properties, including excellent flame retardancy, high thermal stability, and low volatility, making it a superior choice for demanding applications, particularly in engineering thermoplastics. This guide details the fundamental mechanisms of action, presents structured protocols for incorporation and evaluation, and provides field-proven insights to optimize formulation performance.
Introduction to 4-Biphenylol Diphenyl Phosphate (BDP)
4-Biphenylol Diphenyl Phosphate, also known as Biphenyl-4-yl Diphenyl Phosphate, is an aromatic phosphate ester that serves a dual function in polymer formulations: it acts as a plasticizer to increase flexibility and processability and as a flame retardant to enhance fire safety.[1] Its molecular structure, featuring a rigid biphenyl group and phenyl moieties, contributes to its high thermal stability and compatibility with a range of engineering plastics.
The primary mechanism of plasticization involves the insertion of BDP molecules between polymer chains, which weakens the intermolecular forces (van der Waals forces) that hold the chains together.[2][3] This separation increases the "free volume" within the polymer matrix, allowing the polymer chains greater mobility.[3] The result is a reduction in the glass transition temperature (Tg), a lower melt viscosity, and an increase in the material's flexibility and ductility.[4]
Simultaneously, as a phosphate ester, BDP provides excellent flame retardancy.[5] During combustion, it decomposes to form phosphoric acid, which promotes the formation of a protective char layer on the polymer surface.[1] This char layer acts as a physical barrier, insulating the underlying material from heat and limiting its contact with oxygen, thereby suppressing the combustion process.
Chemical Identity and Physical Properties
A summary of the key chemical and physical properties of 4-Biphenylol Diphenyl Phosphate is provided below. These properties are critical for predicting its behavior during processing and in the final application.
| Property | Value | Source |
| CAS Number | 17269-99-7 | [6][7] |
| Molecular Formula | C₂₄H₁₉O₄P | [6][8] |
| Molecular Weight | 402.38 g/mol | [6][8] |
| Appearance | White crystalline powder | [6] |
| Boiling Point | 488.9 ± 24.0 °C at 760 mmHg | [9] |
| Flash Point | 262.6 ± 43.2 °C | [9] |
| Purity | ≥ 98% | [6] |
Core Industrial Applications
BDP is particularly valued in applications where a combination of flame retardancy, thermal stability, and plasticization is required. Its primary use is in engineering thermoplastic alloys, where maintaining mechanical performance at elevated temperatures is crucial.
-
Polycarbonate/Acrylonitrile Butadiene Styrene (PC/ABS) Blends: PC/ABS alloys are widely used in electronics housings, automotive interiors, and consumer goods. The addition of BDP enhances the flame retardancy to meet stringent standards like UL 94 V-0 while also acting as a processing aid.[10][11] It improves melt flow without significantly compromising the heat distortion temperature (HDT), a common issue with less stable plasticizers.[10]
-
Polyphenylene Oxide/High Impact Polystyrene (PPO/HIPS) Blends: Similar to PC/ABS, these blends are used in applications requiring good dimensional stability and fire safety. BDP provides effective flame retardancy and improves the processability of these high-temperature materials.
-
Polyvinyl Chloride (PVC): While aromatic phosphate esters are commonly used in flexible PVC for their flame-retardant properties, BDP's high thermal stability makes it suitable for specialty PVC applications requiring enhanced performance.[5]
-
Thermoplastic Polyurethanes (TPU): In TPU formulations, BDP can improve flame retardancy and flexibility, which is essential for cable jacketing and other demanding flexible applications.
Application Protocols & Methodologies
The following protocols provide a systematic approach to incorporating and evaluating BDP in a common engineering thermoplastic blend, PC/ABS. These methodologies are based on industry-standard testing procedures.
Protocol 1: Incorporation of BDP into PC/ABS via Melt Compounding
This protocol describes the preparation of test specimens from a PC/ABS resin blend plasticized with BDP. The central principle is to achieve a homogenous dispersion of the plasticizer within the polymer matrix under controlled conditions to ensure repeatable results.
Materials & Equipment:
-
PC/ABS resin pellets (e.g., 70:30 ratio)
-
4-Biphenylol Diphenyl Phosphate (BDP) powder (≥98% purity)
-
Drying oven or dehumidifying dryer
-
Twin-screw extruder with gravimetric feeders
-
Water bath and pelletizer
-
Injection molding machine
-
Standard test specimen molds (e.g., ASTM D638 Type I for tensile, ASTM D2240 for hardness)
Procedure:
-
Material Pre-Drying (Critical Step): PC and ABS are hygroscopic and must be dried to prevent hydrolytic degradation during processing. Dry the PC/ABS pellets at 100-110°C for a minimum of 4 hours to a moisture content of <0.02%. Dry the BDP powder separately at 60-70°C for 2 hours.
-
Causality: Failure to remove moisture will lead to polymer chain scission at high processing temperatures, severely degrading mechanical properties like impact strength and tensile strength.
-
-
Formulation Preparation: Prepare formulations with varying levels of BDP (e.g., 0 phr, 5 phr, 10 phr, 15 phr). The 0 phr sample will serve as the experimental control.
-
Note: "phr" stands for parts per hundred parts of resin.
-
-
Melt Compounding:
-
Set the temperature profile on the twin-screw extruder. A typical profile for PC/ABS is 230°C to 260°C from the feed zone to the die.
-
Calibrate the gravimetric feeders to accurately deliver the PC/ABS resin and BDP powder at the desired ratio.
-
Start the extruder and feed the materials. The screw rotation speed (e.g., 200-300 RPM) should be sufficient to ensure thorough mixing without excessive shear heating.
-
-
Pelletization: The extruded strand is cooled in a water bath and then cut into uniform pellets by the pelletizer.
-
Post-Drying: Dry the compounded pellets at 90-100°C for 2-4 hours before injection molding to remove any moisture absorbed from the water bath.
-
Injection Molding:
-
Set the injection molding machine parameters (melt temperature: 240-265°C; mold temperature: 70-90°C).
-
Mold the required test specimens for subsequent mechanical and flammability testing. Ensure consistent cycle times and pressures to minimize variability in the molded parts.
-
Workflow for BDP-plasticized polymer preparation and testing.
Protocol 2: Evaluation of Plasticizing Efficiency
The effectiveness of BDP as a plasticizer is quantified by measuring the change in the material's hardness and tensile properties.
This test measures the indentation hardness of the material. A decrease in hardness indicates a successful plasticizing effect.[12][13]
Procedure:
-
Condition the molded specimens for at least 40 hours at 23 ± 2°C and 50 ± 5% relative humidity.[13]
-
Use a Shore D durometer for rigid plastics.[12]
-
Place the specimen on a hard, flat surface.
-
Press the durometer indenter firmly and vertically onto the specimen surface.
-
Read the hardness value within 1 second of firm contact.[14]
-
Take at least five measurements at different locations on the specimen and report the average value.
This test measures the material's response to a pulling force, providing data on strength and flexibility.[15][16] An increase in elongation at break is a key indicator of plasticization.[17]
Procedure:
-
Condition the Type I dumbbell-shaped specimens as per ASTM D638 standards.[18]
-
Measure the width and thickness of the narrow section of each specimen.
-
Mount the specimen in the grips of a universal testing machine (tensile tester).[15]
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min for rigid plastics) until the specimen fractures.[19]
-
Record the force and elongation data throughout the test.
-
Calculate Tensile Strength, Modulus of Elasticity, and Percent Elongation at Break from the resulting stress-strain curve.[17]
Protocol 3: Assessment of Flame Retardancy (UL 94 Vertical Burn Test)
The UL 94 standard is the primary method for assessing the flammability of plastic materials used in electronic devices and appliances.[20][21] The V-0 rating is typically the target for high-performance applications.[22]
Procedure:
-
Conditioning: Condition two sets of five specimens each. One set at 23°C and 50% relative humidity for 48 hours, and the second set in an air-circulating oven for 7 days at 70°C.[22]
-
Setup: Mount a specimen vertically. Place a layer of dry surgical cotton 300 mm below the specimen.
-
First Flame Application: Apply a 20 mm blue flame to the bottom center of the specimen for 10 seconds and then remove it.[22]
-
Record t1: Measure the duration of flaming combustion (t1) after the first flame application.
-
Second Flame Application: Immediately after flaming ceases, reapply the flame for another 10 seconds.
-
Record t2 and t3: After removing the flame for the second time, measure the duration of flaming combustion (t2) and glowing combustion (t3).
-
Observations: Note whether any flaming drips ignite the cotton below.
-
Classification: Classify the material as V-0, V-1, or V-2 based on the criteria in the table below.[22][23]
| Criteria | V-0 | V-1 | V-2 |
| Afterflame time for each specimen (t1 or t2) | ≤ 10 s | ≤ 30 s | ≤ 30 s |
| Total afterflame time for any set of 5 specimens | ≤ 50 s | ≤ 250 s | ≤ 250 s |
| Afterflame plus afterglow time for each specimen (t2 + t3) | ≤ 30 s | ≤ 60 s | ≤ 60 s |
| Drips ignite cotton? | No | No | Yes |
| Burn to clamp? | No | No | No |
Expected Results & Data Interpretation
The incorporation of BDP is expected to systematically alter the properties of the PC/ABS blend. The following table summarizes the anticipated trends as the concentration of BDP increases.
| BDP Conc. (phr) | Shore D Hardness | Tensile Modulus (MPa) | Elongation at Break (%) | UL 94 Rating |
| 0 (Control) | High | Highest | Lowest | Fails / V-2 |
| 5 | ↓ | ↓ | ↑ | V-2 / V-1 |
| 10 | ↓↓ | ↓↓ | ↑↑ | V-1 / V-0 |
| 15 | ↓↓↓ | ↓↓↓ | ↑↑↑ | V-0 |
-
Plasticizing Effect: A clear, dose-dependent decrease in Shore D Hardness and Tensile Modulus, coupled with a significant increase in Elongation at Break, validates the plasticizing efficiency of BDP.
-
Flame Retardancy: The UL 94 rating is expected to improve from a failing or V-2 rating for the neat resin to a V-0 rating at higher BDP loading levels (typically 10-15 phr).[10]
-
Optimization: The optimal loading level is a balance between achieving the desired flame retardancy (V-0) and flexibility without excessively compromising thermal properties like Heat Distortion Temperature (HDT). While BDP has less impact on HDT than many other plasticizers, this trade-off must be evaluated for the specific application.[10][11]
Advanced Considerations
-
Thermal Stability: BDP exhibits high thermal stability, with decomposition typically beginning at temperatures well above standard processing windows for engineering plastics.[24] This minimizes degradation, fuming, and mold deposit issues during compounding and molding.
-
Hydrolytic Stability: As with most phosphate esters, BDP can be susceptible to hydrolysis under highly alkaline conditions or prolonged exposure to moisture at high temperatures.[25][26] Proper drying of all materials before processing is the most critical factor in preventing this.[25]
-
Compatibility: BDP generally shows good compatibility with polar polymers like PC, ABS, and PVC. However, at very high loading levels, signs of incompatibility such as surface blooming or exudation may occur over time. It is essential to conduct long-term aging studies to confirm compatibility for the intended service life of the product.
References
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- ASTM International. (2022). D638 Standard Test Method for Tensile Properties of Plastics.
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- Instron. (2025). ASTM D638 The Essential Guide to Plastic Tensile Testing.
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- Presto Group. (n.d.). Tensile Strength of Plastics Using ASTM D 638 Test Standard.
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- ZwickRoell. (n.d.). Shore hardness / durometer hardness: ASTM D2240 | ISO 48-4.
- Agency for Toxic Substances and Disease Registry. (2012). Toxicological Profile for Phosphate Ester Flame Retardants.
- Oreate. (2025). UL94 Flame Retardant Testing Methods.
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- Indiaglycols. (n.d.). Specialties Plasticizers.
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- Wei, R., et al. (2018). Effect of plasticizer dibutyl phthalate on the thermal decomposition of nitrocellulose. Journal of Thermal Analysis and Calorimetry, 134, 1555–1566.
- Longchang Chemical. (2022). What is the role of plasticizers? What is the mechanism of action?.
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- Ataman Kimya. (n.d.). PHOSPHATE ESTERS.
- ResearchGate. (n.d.). Phosphate Ester Hydrolysis: The Path From Mechanistic Investigation to the Realization of Artificial Enzymes.
- Park, K. (n.d.). PLASTICIZERS.
- ASTM International. (n.d.). Hydrolytic Stability of Phosphate Ester Surfactants.
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- Park, K. (2019). Recent Developments of Biobased Plasticizers and Their Effect on Mechanical and Thermal Properties of Poly(vinyl chloride). ACS Sustainable Chemistry & Engineering, 7(13), 11095-11115.
- Semantic Scholar. (n.d.). Characterization of the phosphotriesterase capable of hydrolyzing aryl-organophosphate flame retardants.
- MDPI. (2024). Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene.
- ResearchGate. (n.d.). The results of the thermal analysis of the plasticizers.
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- Google Patents. (n.d.). US5489646A - Lower alkyl biphenyls as plasticizers.
- ResearchGate. (n.d.). Chemical and Thermal Stability of Novel Phenyl-BODIPY Symmetric Dimer Thin Films.
- Chemsrc. (2025). 4-Biphenylyl diphenyl phosphate | CAS#:17269-99-7.
- ResearchGate. (2024). Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene.
- Lanxess. (n.d.). QUALITY PERFORMS.
- UPCommons. (2024). Phosphorus-Based Flame-Retardant Acrylonitrile Butadiene Styrene Copolymer with Enhanced Mechanical Properties by Combin.
- ResearchGate. (n.d.). Flame-retardant mode of action for PC/ABS blends.
- ResearchGate. (n.d.). Study of the viscoelastic properties of PC/ABS blend containing triphenyl phosphate and nanoclay and its correlation with morphology.
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Application Note: Preparation and Certification of a 4-Biphenylol Diphenyl Phosphate Analytical Standard
Abstract
This document provides a comprehensive guide for the synthesis, purification, and certification of 4-Biphenylol diphenyl phosphate (BDP) as a high-purity analytical standard. BDP, an organophosphate ester widely used as a flame retardant and plasticizer, requires a well-characterized reference standard for accurate quantification in environmental, industrial, and toxicological studies.[1][2] This guide details a robust synthesis protocol via phosphorylation, a multi-step purification process, and a rigorous analytical workflow for structural confirmation and purity assessment. The methodologies are designed to establish the material's identity, purity, and stability, ensuring its suitability as a primary analytical standard for researchers, scientists, and drug development professionals.
Introduction: The Need for a Certified Standard
4-Biphenylol diphenyl phosphate (CAS No: 17269-99-7) is an important organophosphate ester valued for its excellent thermal stability and dual functionality as a flame retardant and plasticizer.[2] Its presence in polymers used in electronics, construction materials, and automotive components necessitates precise analytical monitoring to ensure product quality and assess environmental fate.[1] An analytical standard is a substance of the highest purity and structural integrity, serving as a reference point in qualitative and quantitative analyses. The preparation of such a standard is a multi-faceted process that goes beyond mere synthesis; it requires a self-validating system of purification and comprehensive characterization to certify its fitness for purpose. This note explains the causality behind the chosen experimental protocols, grounding them in established chemical principles and regulatory standards like those from the International Council for Harmonisation (ICH).[3]
Chemical Profile: 4-Biphenylol diphenyl phosphate
| Property | Value | Source |
|---|---|---|
| IUPAC Name | diphenyl (4-phenylphenyl) phosphate | [4] |
| Synonyms | Biphenyl-4-yl-Diphenyl Phosphate (BDP) | [4] |
| CAS Number | 17269-99-7 | [4][5] |
| Molecular Formula | C24H19O4P | [4][5] |
| Molecular Weight | 402.4 g/mol |[4] |
Synthesis of 4-Biphenylol Diphenyl Phosphate
Principle of Synthesis
The synthesis is based on a sequential phosphorylation reaction. Phosphorus oxychloride (POCl₃), a highly reactive phosphorylating agent, is first reacted with 4-phenylphenol (4-hydroxybiphenyl). The resulting intermediate, a substituted dichlorophosphate, is then reacted with phenol to yield the final tri-substituted phosphate ester. This two-stage approach allows for controlled introduction of the different aryl groups onto the phosphate core.[6] The entire process is conducted under anhydrous conditions to prevent the hydrolysis of POCl₃ and intermediates, which would otherwise form phosphoric acid and reduce the yield.
Synthesis Workflow Diagram
Caption: Synthesis workflow for 4-Biphenylol diphenyl phosphate.
Materials and Equipment
| Reagents | Grade |
| Phosphorus oxychloride (POCl₃) | ≥99% |
| 4-Phenylphenol (4-Hydroxybiphenyl) | ≥99% |
| Phenol | ≥99% |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade |
| Equipment | Specification |
| Three-neck round-bottom flask | 500 mL, with magnetic stirrer |
| Dropping funnels | 2 x 100 mL |
| Condenser with gas outlet/scrubber | To handle HCl gas |
| Low-temperature cooling bath | Capable of maintaining -20°C |
| Rotary evaporator | For solvent removal |
Experimental Protocol
-
Reaction Setup: Assemble the three-neck flask with a stirrer, a dropping funnel, and a condenser connected to a gas scrubber (containing NaOH solution to neutralize HCl). Ensure the entire apparatus is flame-dried and maintained under a dry nitrogen atmosphere.
-
Initial Charge: Charge the flask with phosphorus oxychloride (1.0 eq) dissolved in anhydrous DCM. Cool the flask to between -20°C and 0°C using a cooling bath. This low temperature is critical to control the highly exothermic reaction and prevent side product formation.[6]
-
First Dehydrochlorination: Dissolve 4-phenylphenol (1.0 eq) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred POCl₃ solution over 60-90 minutes, ensuring the internal temperature does not exceed 0°C. Stir for an additional 2 hours at this temperature.
-
Second Dehydrochlorination: Dissolve phenol (2.0 eq) in anhydrous DCM and add it to a separate dropping funnel. Add this solution dropwise to the reaction mixture. After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to a gentle reflux (approx. 40°C) for 4-6 hours, or until reaction completion is confirmed by TLC or GC analysis.[6]
-
Work-up: Cool the mixture to room temperature. Carefully transfer the mixture to a separatory funnel and wash sequentially with cold water (2x), saturated NaHCO₃ solution (2x, to neutralize residual acid), and brine (1x). The bicarbonate wash is essential to remove HCl, which can catalyze degradation during subsequent steps.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Purification of the Analytical Standard
Principle of Purification
Achieving the high purity required for an analytical standard (>99.5%) necessitates a multi-step purification process. The primary impurities are unreacted phenol, 4-phenylphenol, and potentially side products like tris(4-phenylphenyl) phosphate. A combination of vacuum distillation to remove volatile starting materials and column chromatography for fine purification is employed.
Purification Workflow Diagram
Sources
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- 4. 4-Biphenylol diphenyl phosphate | C24H19O4P | CID 612080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Biphenylyl diphenyl phosphate | CAS#:17269-99-7 | Chemsrc [chemsrc.com]
- 6. JP2013536166A - Process for producing biphenyl-4-yldiphenyl phosphate composition - Google Patents [patents.google.com]
A Robust Solid-Phase Extraction Method for the Determination of Diphenyl Phosphate and 4-Hydroxybiphenyl from Human Urine
An Application Note and Protocol for Researchers
Abstract and Introduction
The increasing use of organophosphate esters (OPEs) as flame retardants and plasticizers, replacing polybrominated diphenyl ethers (PBDEs), has led to widespread human exposure. Diphenyl phosphate (DPHP) is a primary metabolite of several triaryl phosphates, including the widely used triphenyl phosphate (TPHP), and serves as a key biomarker for assessing this exposure.[1][2][3] Similarly, 4-hydroxybiphenyl (4-HBP, or 4-biphenylol), a phenolic compound, is a metabolite of biphenyl and can be of interest in environmental and occupational health monitoring.[4]
Analyzing these acidic, polar metabolites in a complex biological matrix like urine presents significant analytical challenges. The urine matrix contains numerous endogenous substances, such as salts, urea, and creatinine, that can interfere with analysis and cause ion suppression or enhancement in mass spectrometry-based detection.[5][6] Furthermore, in the body, these metabolites are often conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate excretion.[7]
This application note presents a comprehensive and robust solid-phase extraction (SPE) protocol designed for the selective isolation and concentration of DPHP and 4-HBP from human urine prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method incorporates an enzymatic hydrolysis step to accurately quantify the total concentration (free + conjugated) of the target analytes. We selected a mixed-mode polymeric sorbent that leverages both reversed-phase and anion-exchange mechanisms for superior cleanup and recovery compared to single-mode sorbents.[1][8] Every step is explained with its underlying scientific rationale to provide researchers with a deep understanding of the method's mechanics for effective implementation and troubleshooting.
Principle of the Mixed-Mode SPE Method
This protocol employs a mixed-mode solid-phase extraction strategy, which provides orthogonal retention mechanisms for enhanced selectivity. The chosen sorbent contains both a hydrophobic, water-wettable polymer backbone and positively charged anion-exchange functional groups (e.g., a quaternary amine).[2][9]
The extraction process is governed by precise pH control:
-
Sample Loading (Acidic pH): The urine sample is acidified before loading. At a low pH, the target analytes (DPHP and 4-HBP) are in their neutral, protonated state. This allows them to be retained primarily by hydrophobic interactions with the polymer backbone (reversed-phase mechanism).
-
Washing (Acidic/Neutral): The cartridge is washed with a weak organic solvent to remove polar, water-soluble interferences. A second wash with a stronger organic solvent can remove hydrophobically-bound neutral interferences. During these steps, the analytes remain bound by the reversed-phase mechanism.
-
Elution (Basic pH): A basic elution solvent is introduced. The high pH deprotonates the acidic analytes, giving them a negative charge. This charge disrupts their hydrophobic interaction with the sorbent and, more importantly, causes electrostatic repulsion from the sorbent's fixed anionic-exchange sites (if a mixed-mode cation/anion sorbent is used) or allows for elution from a weak anion exchanger. For strong anion exchangers, the deprotonated analyte is captured by the positively charged groups. Elution is then achieved with a high ionic strength or highly basic solution. For this protocol, we will focus on a weak anion exchange (WAX) principle where a basic elution solvent neutralizes the analyte's charge interaction with the sorbent. A solvent containing ammonium hydroxide is commonly used to effectively elute the deprotonated analytes.[9]
This multi-step, pH-driven process ensures that interferences are effectively removed while the target analytes are selectively retained and then recovered in a clean extract.
Materials and Reagents
-
Standards & Reagents:
-
Diphenyl phosphate (DPHP) analytical standard
-
4-Hydroxybiphenyl (4-HBP) analytical standard
-
Isotopically labeled internal standards (e.g., DPHP-d10)
-
LC-MS grade Methanol
-
LC-MS grade Acetonitrile
-
LC-MS grade Water
-
Ammonium Acetate
-
Formic Acid (≥98%)
-
Ammonium Hydroxide (28-30%)
-
β-glucuronidase from Helix pomatia
-
-
SPE Hardware:
-
Mixed-Mode Polymeric Weak Anion Exchange (WAX) SPE Cartridges (e.g., Waters Oasis WAX, 3 cc, 60 mg)
-
SPE Vacuum Manifold
-
Collection tubes (1.5 mL polypropylene)
-
-
Equipment:
-
Vortex mixer
-
Centrifuge
-
Water bath or incubator set to 37°C
-
Nitrogen evaporator
-
Analytical balance
-
pH meter or pH strips
-
Experimental Workflow Diagram
The diagram below illustrates the complete analytical workflow from sample preparation to the final extract ready for LC-MS/MS analysis.
Caption: Complete workflow for the extraction of DPHP and 4-HBP from urine.
Detailed Step-by-Step Protocol
Part A: Sample Pre-treatment & Enzymatic Hydrolysis
-
Aliquot 2.0 mL of urine into a centrifuge tube.
-
Spike the sample with an appropriate volume of isotopically labeled internal standard solution (e.g., DPHP-d10).
-
Add 1 mL of 1 M ammonium acetate buffer (pH 5.0). Vortex for 10 seconds.
-
Add 20 µL of β-glucuronidase enzyme solution.[7]
-
Vortex gently and incubate in a water bath at 37°C for at least 4 hours (overnight incubation is also acceptable) to ensure complete hydrolysis of conjugated metabolites.
-
After incubation, cool the sample to room temperature. Acidify the entire sample to a pH of approximately 4 by adding 100 µL of formic acid. Vortex and centrifuge if any precipitate forms. The sample is now ready for SPE.
-
Scientist's Note: The enzymatic hydrolysis at pH 5 is critical for measuring the total metabolite concentration, which is the standard practice in biomonitoring for a comprehensive exposure assessment. Acidification is crucial as it neutralizes the phenolic and phosphate groups, maximizing their retention on the reversed-phase portion of the SPE sorbent.[1]
-
Part B: Solid-Phase Extraction (SPE)
This protocol should be performed using a vacuum manifold. Adjust the vacuum to achieve a flow rate of approximately 1-2 mL/minute.
-
Condition: Pass 2 mL of methanol through the WAX cartridge.
-
Scientist's Note: Conditioning wets the polymeric sorbent and activates it for interaction with the sample. This step is essential for ensuring reproducible retention.[10]
-
-
Equilibrate: Pass 2 mL of LC-MS grade water through the cartridge. Do not let the sorbent bed go dry.
-
Scientist's Note: Equilibration removes the organic solvent and prepares the sorbent to receive an aqueous sample, preventing analyte breakthrough during loading.
-
-
Load: Load the entire pre-treated urine sample from Part A onto the cartridge.
-
Wash 1 (Interference Elution): Pass 2 mL of 2% formic acid in water through the cartridge.
-
Scientist's Note: This acidic wash helps remove very polar, hydrophilic interferences from the urine matrix that have not been retained on the sorbent, while the acidic conditions ensure the analytes remain protonated and retained.[9]
-
-
Wash 2 (Matrix Cleanup): Pass 2 mL of 20% methanol in water through the cartridge.
-
Scientist's Note: This step uses a mild organic solvent concentration to elute more hydrophobic, yet still weakly retained, matrix components without prematurely eluting the target analytes. This is key to achieving a clean final extract.
-
-
Elute: Place clean collection tubes in the manifold. Pass 2 mL of 2% ammonium hydroxide in methanol through the cartridge to elute the target analytes.
-
Scientist's Note: The basic elution solvent deprotonates the acidic analytes, rendering them anionic. This neutralizes their interaction with the weak anion exchanger and disrupts hydrophobic binding, allowing for efficient elution from the sorbent into the collection tube.[9]
-
Part C: Post-Elution Processing
-
Evaporation: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of 5% methanol in water. Vortex thoroughly to ensure the analytes are fully dissolved.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for analysis by LC-MS/MS. The 20-fold concentration factor achieved (from 2 mL to 100 µL) significantly improves method sensitivity.
Method Performance Characteristics
The following table summarizes typical performance data for this method, compiled from established literature.[1][8][11] Actual results may vary based on the specific LC-MS/MS system and laboratory conditions.
| Parameter | Diphenyl Phosphate (DPHP) | 4-Hydroxybiphenyl (4-HBP) |
| Typical Recovery | >85% | >80% |
| Reproducibility (%RSD) | <10% | <15% |
| Limit of Quantification (LOQ) | ~0.1 ng/mL | ~0.2 ng/mL |
| Matrix Effects | Minimal (<15%) | Minimal (<20%) |
Discussion and Troubleshooting
-
Low Recovery: If analyte recovery is poor, first verify the pH at the loading and elution steps. Incomplete acidification during loading or incomplete basification during elution are common causes. Also, ensure the sorbent bed does not dry out between the equilibration and loading steps.
-
High Matrix Effects: Significant ion suppression or enhancement in the LC-MS/MS analysis indicates insufficient cleanup. Consider increasing the volume or methanol percentage (e.g., to 25-30%) in the second wash step (Part B, Step 5). However, be sure to test that this does not cause premature elution of the target analytes. Diluting the initial urine sample with water (e.g., 1:1) can also mitigate matrix effects, especially from high salt concentrations, though this will increase the limit of detection.[5]
-
Variability between Samples: Urine composition can vary greatly. The use of isotopically labeled internal standards is crucial to correct for any variability in extraction efficiency and matrix effects between individual samples, ensuring accurate and precise quantification.
Conclusion
This application note provides a detailed, scientifically-grounded protocol for the extraction of diphenyl phosphate and 4-hydroxybiphenyl from human urine. By utilizing a mixed-mode solid-phase extraction sorbent and carefully controlling pH, this method achieves high analyte recovery, excellent sample cleanup, and a significant concentration factor. The step-by-step instructions, coupled with explanations of the underlying chemical principles, equip researchers with a reliable and robust tool for human biomonitoring studies of exposure to important environmental contaminants.
References
-
Waters Corporation. (2014). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. [Link]
-
Nilsson, S., et al. (2006). Determination of a flame retardant hydrolysis product in human urine by SPE and LC-MS. Comparison of molecularly imprinted solid-phase extraction with a mixed-mode anion exchanger. Journal of Chromatography B, 838(2), 109-117. [Link]
-
Li, Y., et al. (2021). Metabolites of organophosphate ester flame retardants in urine from Shanghai, China. Environment International, 156, 106622. [Link]
-
Pico, Y., & Font, G. (2000). Solid-phase extraction of phenols. Journal of Chromatography A, 885(1-2), 291-304. [Link]
-
Waters Corporation. A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). [Link]
-
Kubwabo, C., Kosarac, I., & Foster, W. G. (2015). High-throughput determination of urinary metabolites of organophosphate flame retardants. Organohalogen Compounds, 77, 361-364. [Link]
-
Waters Corporation. (2014). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. [Link]
-
Nilsson, S., et al. (2006). Determination of a flame retardant hydrolysis product in human urine by SPE and LC-MS. Comparison of molecularly imprinted solid-phase extraction with a mixed-mode anion exchanger. ResearchGate. [Link]
-
Nilsson, S., et al. (2006). Determination of a flame retardant hydrolysis product in human urine by SPE–MS. Comparison of molecularly imprinted solid-phase extraction with a mixed-mode anion exchanger. Semantic Scholar. [Link]
-
Chen, Y. N., et al. (2023). Urinary levels of organophosphate flame retardants metabolites in a young population from Southern Taiwan and potential health effects. Frontiers in Public Health, 11, 1190414. [Link]
-
Schindler, B. K., Förster, K., & Angerer, J. (2009). Determination of human urinary organophosphate flame retardant metabolites by solid-phase extraction and gas chromatography-tandem mass spectrometry. Journal of Chromatography B, 877(4), 375-381. [Link]
-
Chen, D., et al. (2021). High-throughput biomonitoring of organophosphate flame-retardant metabolites in urine via 96-blade solid-phase microextraction coupled with ultra-performance liquid chromatography-tandem mass spectrometry. Talanta, 233, 122466. [Link]
-
Käding, P. (2023). Response to: What SPE cartridge and protocol are ideal for extracting both polar and non-polar compounds from large (500 mL) aqueous samples?. ResearchGate. [Link]
-
Sellergren, B., & Nilsson, S. (2006). Investigation of Matrix Effects of Urine on a Molecularly Imprinted Solid-Phase Extraction. Analytical and Bioanalytical Chemistry, 384(2), 522-528. [Link]
-
Płotka-Wasylka, J., & Namieśnik, J. (2019). Materials for Solid-Phase Extraction of Organic Compounds. Materials, 12(3), 491. [Link]
-
Asati, A., et al. (2014). Comparison of different sorbents for multiresidue solid-phase extraction of 16 pesticides from groundwater coupled with high-performance liquid chromatography. ResearchGate. [Link]
-
Interchim. SPE principle Sorbent Selection Format Selection Bed volume & Loading capacity. [Link]
-
Meeker, J. D., & Cooper, E. M. (2011). Analysis of the flame retardant metabolites bis(1,3-dichloro-2-propyl) phosphate (BDCPP) and diphenyl phosphate (DPP) in urine using liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 401(7), 2123-2132. [Link]
-
Wang, Y., et al. (2022). Development of magnetic molecularly imprinted solid-phase extraction and ultra-high performance liquid chromatography tandem mass spectrometry for rapid and selective determination of urinary diphenyl phosphate of college students. Journal of Chromatography A, 1678, 463344. [Link]
-
Australian Government Department of Health. (2023). Triphenyl phosphate and diphenyl phosphate - Evaluation statement. [Link]
-
Mondal, T., & Ghosh, M. (2017). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian Journal of Clinical Biochemistry, 32(4), 482-486. [Link]
-
Sellergren, B., & Nilsson, S. (2006). Investigation of matrix effects of urine on a molecularly imprinted solid-phase extraction. ResearchGate. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Chlorpyrifos. Chapter 6: Analytical Methods. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 612080, 4-Biphenylol diphenyl phosphate. [Link]
-
Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. TrAC Trends in Analytical Chemistry, 20(8), 419-434. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for White Phosphorus. Chapter 6: Analytical Methods. [Link]
-
D'Orazio, G., et al. (2012). Magnetic solid-phase extraction based on diphenyl functionalization of Fe3O4 magnetic nanoparticles for the determination of polycyclic aromatic hydrocarbons in urine samples. Journal of Chromatography A, 1243, 8-15. [Link]
-
Schneider, E., et al. (2021). Sensitive fluorescence detection of polyphosphate in polyacrylamide gels using 4′,6-diamidino-2-phenylindol. ResearchGate. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Biphenylol Diphenyl Phosphate
Welcome to the technical support guide for the synthesis of 4-Biphenylol diphenyl phosphate (BDPP), a key organophosphate ester utilized as a flame retardant and plasticizer.[1] This document is designed for researchers, chemists, and process development professionals to address common challenges and provide actionable strategies for improving reaction yield and product purity. Our approach is grounded in established chemical principles and field-proven methodologies to ensure you can achieve consistent, high-quality results.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for 4-Biphenylol diphenyl phosphate (BDPP)?
There are two predominant methods for synthesizing BDPP. The most common industrial approach is a multi-stage, one-pot reaction starting from phosphorus oxychloride (POCl₃).[2] A less common but viable alternative involves the direct reaction of 4-hydroxybiphenyl with diphenyl phosphoryl chloride (DPCP).
-
Route 1 (POCl₃-based): This involves a sequential reaction where POCl₃ first reacts with 4-hydroxybiphenyl, followed by a subsequent reaction with phenol to yield the final product. This method is often preferred for large-scale production due to the lower cost of starting materials.[2]
-
Route 2 (DPCP-based): This route involves the direct phosphorylation of 4-hydroxybiphenyl using diphenyl phosphoryl chloride.[3] DPCP is a more advanced intermediate and is highly effective, though it can be more costly. It is a versatile phosphorylating agent for various syntheses.[4][5]
Q2: What is the fundamental reaction mechanism?
The synthesis is a nucleophilic substitution reaction at the phosphorus center. The hydroxyl group of the phenol (either 4-hydroxybiphenyl or phenol) acts as a nucleophile, attacking the electrophilic phosphorus atom of the phosphoryl chloride (POCl₃ or DPCP). This results in the displacement of a chloride ion and the formation of a P-O bond. The reaction releases hydrogen chloride (HCl) as a byproduct, which must be effectively removed or neutralized to drive the reaction to completion.
Troubleshooting Guide: Enhancing Reaction Yield
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and corrective actions.
Q3: My reaction yield is consistently low. What are the most common causes?
Low yield is the most frequent issue and can typically be traced back to one of four key areas: moisture contamination, improper stoichiometry, suboptimal temperature control, or inefficient HCl removal.
-
Moisture Contamination: Phosphorus oxychloride and diphenyl phosphoryl chloride are extremely sensitive to moisture.[1][4] Water will hydrolyze these reagents into phosphoric acids, rendering them inactive for the desired phosphorylation. This side reaction not only consumes your starting material but can also introduce acidic impurities that complicate purification.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and store all reagents under an inert atmosphere (e.g., nitrogen or argon).
-
-
Incorrect Stoichiometry: The molar ratios of reactants are critical. An excess of POCl₃ or phenol at the wrong stage can lead to the formation of undesired byproducts like triphenyl phosphate (TPP) or tris(4-biphenylyl) phosphate.[6][7]
-
Solution: Carefully control the molar ratios. A proven strategy is a two-stage addition: first reacting POCl₃ with 4-phenylphenol, and then adding phenol in a second stage.[2] A final molar ratio of POCl₃ to the total phenol content (4-phenylphenol + phenol) should be precisely maintained, typically around 1:2.7 to 1:3.0.[2]
-
-
Poor Temperature Control: The phosphorylation reaction is exothermic. Runaway temperatures can accelerate side reactions. Conversely, temperatures that are too low can significantly slow down the reaction rate, leading to incomplete conversion.
-
Solution: Implement staged temperature control. For the POCl₃ route, the initial reaction with 4-phenylphenol is often conducted at a lower temperature (-20°C to 0°C) to ensure selectivity, while the subsequent reaction with phenol is performed at a slightly higher temperature (20°C to 50°C) to drive the reaction to completion.[2]
-
-
Inefficient HCl Removal: The reaction generates HCl gas. If this byproduct is not removed, it can establish an equilibrium that hinders the forward reaction, preventing it from reaching completion.
-
Solution: The reaction can be performed under a gentle vacuum or a slow stream of inert gas to effectively drive off the HCl as it is formed.[3] Alternatively, an acid scavenger or non-nucleophilic base can be used, though this adds a purification step to remove the resulting salt.
-
Q4: My final product is contaminated with significant amounts of Triphenyl Phosphate (TPP). How can I prevent this?
TPP contamination is a classic sign of a non-selective reaction. It arises when the phosphorylating agent reacts with two or three molecules of phenol instead of one molecule of 4-hydroxybiphenyl and two of phenol.
-
Cause & Prevention: This is primarily an issue of reaction kinetics and reactant availability. By adding the reactants in stages, you can control which nucleophile is present at each step. A patent for a similar synthesis of bisphenol A bis(diphenyl phosphate) highlights the importance of reacting the less reactive, bulkier phenol (like bisphenol A or, in our case, 4-hydroxybiphenyl) with POCl₃ first, before introducing the more common phenol for the final esterification.[8] This ensures the intermediate, biphenyl-4-yl phosphorodichloridate, is formed preferentially.
Q5: The reaction stalls and does not proceed to completion, even with extended reaction times. What should I investigate?
A stalled reaction typically points to catalyst deactivation or incomplete removal of the HCl byproduct.
-
Catalyst Issues: Lewis acid catalysts like MgCl₂ or AlCl₃ are commonly used to activate the phosphorus center.[2][3] These catalysts can be deactivated by trace amounts of water.
-
Solution: Ensure the catalyst is anhydrous and added to a dry reaction mixture. The amount of catalyst is also critical; typically, 0.001 to 0.01 moles per mole of the diol (4,4'-biphenol in a related synthesis) is effective.[3]
-
-
HCl Equilibrium: As mentioned in Q3, HCl buildup can halt the reaction.
-
Solution: Re-evaluate the efficiency of your gas removal system. Applying a vacuum towards the end of the reaction can help drive the final conversion.[3]
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues.
Caption: Troubleshooting decision tree for BDPP synthesis.
Experimental Protocols
Optimized Synthesis Protocol (Two-Stage POCl₃ Method)
This protocol is adapted from methodologies designed for high selectivity and yield.[2]
Reagents & Quantities
| Reagent | Molar Mass ( g/mol ) | Moles | Mass (g) | Volume (mL) |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 1.0 | 153.3 | 92.9 |
| 4-Hydroxybiphenyl | 170.21 | 1.0 | 170.2 | - |
| Phenol | 94.11 | 2.0 | 188.2 | - |
| Anhydrous MgCl₂ (Catalyst) | 95.21 | 0.01 | 0.95 | - |
| Anhydrous Toluene (Solvent) | - | - | - | 500 |
Workflow Diagram
Caption: Overall workflow for the two-stage synthesis of BDPP.
Step-by-Step Procedure:
-
Reactor Setup: Equip a 1L, three-neck, round-bottom flask with a mechanical stirrer, a dropping funnel, a thermometer, and a gas outlet connected to a scrubber (to neutralize HCl). Ensure the entire apparatus is oven-dried and assembled under a nitrogen atmosphere.
-
Initial Charge: Charge the reactor with anhydrous toluene (500 mL), phosphorus oxychloride (92.9 mL, 1.0 mol), and anhydrous MgCl₂ (0.95 g, 0.01 mol).
-
Stage 1 Reaction:
-
Cool the stirred mixture to -10°C using an appropriate cooling bath.
-
Dissolve 4-hydroxybiphenyl (170.2 g, 1.0 mol) in a minimal amount of warm, anhydrous toluene and add it to the dropping funnel.
-
Add the 4-hydroxybiphenyl solution dropwise to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 0°C.
-
After the addition is complete, allow the mixture to stir at 0°C for an additional 2 hours. Vigorous HCl evolution should be observed.
-
-
Stage 2 Reaction:
-
Melt phenol (188.2 g, 2.0 mol) and add it to the dropping funnel.
-
Add the molten phenol dropwise to the reaction mixture over 1 hour, maintaining the temperature below 10°C.
-
Once the addition is complete, remove the cooling bath and allow the mixture to slowly warm to room temperature (25°C).
-
Gently heat the reaction to 40-50°C and maintain it for 4-6 hours, or until HCl evolution ceases. Monitor the reaction progress using TLC or ³¹P-NMR.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with:
-
1N HCl (2 x 200 mL) to remove any remaining catalyst and basic impurities.
-
1N NaOH (2 x 200 mL) to remove unreacted phenols.
-
Saturated NaCl (brine) solution (1 x 200 mL) to break any emulsions.
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude BDPP product.
-
-
Final Purification: The crude product, a viscous oil or solid, can be further purified by vacuum distillation or recrystallization from an appropriate solvent system if necessary to achieve ≥98% purity.[1]
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2025).
- Enamine.
- Google Patents. (2015).
- Google Patents. (2003). Preparation of phenylphosphate esters of 4,4'-biphenol. EP1327635B1.
- Google Patents. (2013).
- Google Patents. (2017).
- Google Patents. (2021).
- Google Patents. (2013).
- Possenti, G. V. B., et al. (n.d.). PREPARATION AND PURIFICATION OF A FLAME-RETARDANT POLYPHENYLPHOSPHONATE CONTAINING 4,4'-DIHYDROXYBENZOPHENONE. Polímeros.
- Chem-Impex. Diphenyl phosphoryl chloride.
Sources
- 1. nbinno.com [nbinno.com]
- 2. JP2013536166A - Process for producing biphenyl-4-yldiphenyl phosphate composition - Google Patents [patents.google.com]
- 3. EP1327635B1 - Preparation of phenylphosphate esters of 4,4'-biphenol - Google Patents [patents.google.com]
- 4. Diphenyl phosphorochloridate - Enamine [enamine.net]
- 5. chemimpex.com [chemimpex.com]
- 6. CN105037419A - Method for preparing diphenyl phosphorochloridate - Google Patents [patents.google.com]
- 7. CN106810575A - A kind of preparation method of chlorinated diphenyl phosphate - Google Patents [patents.google.com]
- 8. CN112409404A - Continuous industrial production method of high-purity bisphenol A-bis (diphenyl phosphate) - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-Biphenylol Diphenyl Phosphate (BDP)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 4-Biphenylol diphenyl phosphate (BDP). This resource is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity BDP. We will explore common issues, provide in-depth troubleshooting guides, and present validated protocols to streamline your purification workflow.
Section 1: Frequently Asked Questions (FAQs) in BDP Purification
This section addresses the most common questions and challenges encountered during the purification of 4-Biphenylol diphenyl phosphate.
Q1: What are the most likely impurities in my crude BDP sample, and how can I detect them?
A1: The impurity profile of crude BDP is heavily dependent on its synthetic route, which typically involves the reaction of phosphoryl chloride (POCl₃) with 4-phenylphenol and phenol.[1] Understanding these potential impurities is the first step toward effective purification.
Common Impurities:
-
Unreacted Starting Materials: Residual 4-phenylphenol, phenol, and traces of hydrolyzed POCl₃. 4-phenylphenol is a white, scaly solid that can co-purify if the right conditions are not chosen.[2]
-
Structurally Related Byproducts: The statistical nature of the phosphorylation reaction can lead to the formation of other phosphate esters.[1] These are often the most challenging impurities to remove.
-
Triphenyl phosphate (TPP)
-
Bis(4-biphenyl)phenyl phosphate (DBP)
-
Tris(4-biphenyl) phosphate (TBP)
-
-
Hydrolysis Products: BDP, like other organophosphate esters, can be susceptible to hydrolysis, especially in the presence of moisture, leading to the formation of phosphoric acid and the corresponding phenols.[3]
Detection Methods:
-
Thin-Layer Chromatography (TLC): An indispensable, rapid technique for initial assessment. Use a silica plate with a solvent system like Hexane:Ethyl Acetate (e.g., 7:3 v/v) and visualize under UV light. Multiple spots indicate the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment. A reverse-phase C18 column is typically effective for separating organophosphate esters.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Can reveal the presence of unreacted phenols.
-
³¹P NMR: This is the most powerful technique for this class of compounds. Each phosphate ester (BDP, TPP, DBP, TBP) will have a distinct chemical shift, allowing for clear identification and quantification of phosphorus-containing impurities.[5][6]
-
-
Mass Spectrometry (MS): Coupled with GC or LC, MS can confirm the molecular weights of the impurities. The molecular weight of BDP is 402.4 g/mol .[7]
Q2: My recrystallization attempt is failing (e.g., the product is "oiling out," yield is low, or purity doesn't improve). What am I doing wrong?
A2: Recrystallization is a powerful technique, but its success hinges on selecting the correct solvent system. "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when a supersaturated solution forms an immiscible liquid phase instead of crystals upon cooling.
Causality and Troubleshooting Steps:
-
Problem: Incorrect Solvent Choice. The ideal solvent should dissolve BDP poorly at low temperatures but completely at high temperatures.
-
Solution: Conduct a systematic solvent screen. Based on the purification of structurally similar compounds like diphenyl carbonate, effective solvents to test include ethanol, isopropanol, ethyl acetate, and toluene.[8] Solvent mixtures, particularly an alcohol/water system, can also be highly effective.[8][9]
-
-
Problem: "Oiling Out". This is common if the boiling point of the solvent is higher than the melting point of the impure compound.
-
Solution 1: Add a co-solvent in which BDP is less soluble (an "anti-solvent") to the hot, dissolved solution until it just begins to turn cloudy. This lowers the saturation point. Water is a common anti-solvent for alcohols like ethanol.[8]
-
Solution 2: Lower the cooling rate. A crash-cooling approach encourages oiling out. Allow the solution to cool slowly to room temperature, then transfer it to a refrigerator. Gentle scratching of the flask's inner wall with a glass rod can induce nucleation.
-
-
Problem: Low Yield. This indicates that the compound has significant solubility in the solvent even at low temperatures.
-
Solution: Use a solvent mixture. By adding an anti-solvent, you can dramatically decrease the solubility of BDP at cold temperatures. Ensure the final cooling step is done at a sufficiently low temperature (e.g., 4°C) for an adequate duration.
-
Q3: How can I effectively separate BDP from closely related phosphate esters (TPP, DBP) using column chromatography?
A3: When recrystallization fails to remove closely related impurities, column chromatography is the method of choice. The key is to exploit the subtle differences in polarity between BDP and its analogues.
Expert Insights & Protocol:
-
Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is typically the most effective choice for this class of compounds.
-
Mobile Phase (Eluent): The polarity of the eluent is critical. The elution order on silica will generally be TPP (least polar), followed by BDP, and then DBP/TBP (most polar).
-
Starting Point: Begin with a low-polarity mixture, such as Hexane:Ethyl Acetate (8:2 v/v).
-
Optimization: Run TLC plates with different solvent ratios to find the one that gives the best separation (difference in Rf values) between BDP and the main impurities.
-
Gradient Elution: For complex mixtures, a gradient elution is superior. Start with a low concentration of the polar solvent (e.g., 10% Ethyl Acetate in Hexane) and gradually increase its concentration during the run. This will elute the less polar compounds first and then pull the more tightly-bound, more polar compounds off the column.
-
-
Loading: Always dissolve the crude sample in a minimal amount of the mobile phase (or a stronger solvent like dichloromethane) and adsorb it onto a small amount of silica gel (dry loading). This technique results in sharper bands and better separation compared to liquid loading.
Q4: My purified BDP seems to be degrading over time. How can I ensure its stability?
A4: The central phosphorus atom in BDP is electrophilic and can be attacked by nucleophiles, with water being the most common culprit, leading to hydrolysis.[3] Proper handling and storage are crucial for maintaining purity.
Self-Validating Storage Protocol:
-
Ensure Complete Dryness: After purification, dry the BDP thoroughly under a high vacuum for several hours to remove all traces of residual solvents and moisture. Water is a key reagent for degradation.
-
Use an Inert Atmosphere: Store the final product in a sealed vial under an inert atmosphere like nitrogen or argon. This displaces both moisture and oxygen.
-
Control Temperature and Light: Store the vial in a cool, dark place, such as a refrigerator or freezer.[10] Light can sometimes promote degradation pathways.
-
Avoid Acidic/Basic Conditions: Traces of acid or base can catalyze hydrolysis. Ensure all glassware is neutral and that no contaminants are introduced during handling.
Q5: What is the most definitive method for assessing the final purity of my BDP?
A5: While HPLC is excellent for routine checks, Quantitative NMR (qNMR) , specifically ³¹P qNMR , is the authoritative method for determining the purity of organophosphorus compounds like BDP.[5][6]
Why ³¹P qNMR is Superior:
-
High Sensitivity and 100% Natural Abundance: The ³¹P nucleus is highly amenable to NMR analysis.[6]
-
Simplicity of Spectra: Spectra are typically simple, with each unique phosphorus environment producing a single sharp peak, avoiding the complex overlaps seen in ¹H NMR.[5]
-
Direct Measurement: It provides a direct measure of the molar quantity of the analyte against a certified internal standard, making it a primary analytical method.
To perform qNMR, you would:
-
Accurately weigh a sample of your purified BDP and a certified reference material (CRM) with a known phosphorus content (e.g., triphenyl phosphate of known purity).
-
Dissolve them together in a deuterated solvent.
-
Acquire a ³¹P NMR spectrum with appropriate parameters for quantification (e.g., a long relaxation delay).
-
The purity of your BDP can be calculated by comparing the integral of the BDP peak to the integral of the standard's peak, accounting for their respective molecular weights and sample masses.
Section 2: Key Experimental Protocols
Protocol 1: General Recrystallization Screening
This protocol allows for the efficient determination of a suitable recrystallization solvent.
-
Preparation: Place ~20-30 mg of crude BDP into several small test tubes.
-
Solvent Addition (Cold): To each tube, add a different candidate solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene) dropwise at room temperature until a slurry is formed. Note if the solid dissolves completely, indicating it is too soluble.
-
Heating: Gently heat the tubes that did not fully dissolve in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves completely.
-
Cooling: Remove the tubes from the heat and allow them to cool slowly to room temperature.
-
Ice Bath: Once at room temperature, place the tubes in an ice-water bath for 15-20 minutes.
-
Evaluation: Observe the quantity and quality of the crystals formed. The best solvent is one that dissolves the compound when hot but yields a large amount of crystalline solid when cold.
Protocol 2: Optimized Column Chromatography Workflow
-
TLC Analysis: Determine the optimal eluent composition via TLC as described in Q3.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure there are no air bubbles or cracks.
-
Sample Loading: Dissolve ~1 g of crude BDP in a minimal amount of dichloromethane (~2-3 mL). Add ~2 g of silica gel to this solution. Evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.
-
Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting with the mobile phase, collecting fractions in test tubes.
-
Monitoring: Monitor the elution process by spotting fractions onto TLC plates. Combine the fractions that contain pure BDP.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified solid BDP.
Section 3: Data & Troubleshooting Summary
Table 1: Comparison of Purification Techniques
| Feature | Recrystallization | Column Chromatography |
| Principle | Difference in solubility | Difference in polarity/adsorption |
| Speed | Fast for single attempts | Slower, more labor-intensive |
| Scale | Excellent for large scale (grams to kgs) | Best for small to medium scale (mgs to grams) |
| Solvent Usage | Moderate to high | Very high |
| Effectiveness | Best for removing impurities with very different solubility profiles | Best for removing structurally similar impurities |
| Typical Purity | Good to excellent (>99%) | Excellent to very high (>99.5%) |
Section 4: Visualization of Workflows
Diagram 1: BDP Purification & Analysis Workflow
This diagram illustrates the logical flow from crude material to a final, validated pure product.
Caption: Workflow for BDP purification and analysis.
Diagram 2: Troubleshooting Recrystallization Failures
This decision tree provides a logical path to solving common recrystallization problems.
Caption: Decision tree for troubleshooting BDP recrystallization.
Section 5: References
-
Determination of Organophosphate Ester Metabolites in Seafood Species by QuEChERS-SPE Followed by LC-HRMS - PMC - NIH. (2022-12-06). National Institutes of Health.
-
Organophosphorus Esters | 8 | Chromatographic Analysis of Environmenta - Taylor & Francis eBooks. (1998). Taylor & Francis.
-
Optimizing Synthesis and Application of 4-Biphenylol Diphenyl Phosphate. (2025-10-26). NINGBO INNO PHARMCHEM CO.,LTD.
-
Elimination of Organophosphate Ester Flame Retardants and Plasticizers in Drinking Water Purification - ResearchGate. (2025-08-10). ResearchGate.
-
Simultaneous Determination of Organophosphate Ester Flame Retardants in Water and Sediments by Gas Chromatography–Tandem Mass Spectrometry (GC–MS/MS) - ResearchGate. (2025-08-08). ResearchGate.
-
Elimination of organophosphate ester flame retardants and plasticizers in drinking water purification - PubMed. National Institutes of Health.
-
4-Biphenylol diphenyl phosphate | C24H19O4P | CID 612080 - PubChem. National Institutes of Health.
-
Isoreticular polyMOFs Revised ESI - The Royal Society of Chemistry. The Royal Society of Chemistry.
-
4-Biphenylyl diphenyl phosphate | CAS#:17269-99-7 | Chemsrc. (2025-08-30). Chemsrc.
-
Good solvent for recrystalizing 4-biphenyl carboxylic acid? : r/chemhelp - Reddit. (2025-04-06). Reddit.
-
JP2013536166A - Process for producing biphenyl-4-yldiphenyl phosphate composition - Google Patents. Google Patents.
-
4-Phenylphenol - Wikipedia. Wikipedia.
-
Purity Assessment of Tripropyl Phosphate through Mass Balance and 1H and 31P Quantitative Nuclear Magnetic Resonance - PMC - NIH. National Institutes of Health.
-
ANALYTICAL INFORMATION - Pharmaffiliates. Pharmaffiliates.
-
Purity Assessment of Tripropyl Phosphate through Mass Balance and - Semantic Scholar. (2024-04-25). Semantic Scholar.
-
Purification of diphenyl carbonate by using watering-out crystallization - ResearchGate. ResearchGate.
-
Solvents selection of the recrystallization for purification of diphenyl carbonate. ResearchGate.
Sources
- 1. JP2013536166A - Process for producing biphenyl-4-yldiphenyl phosphate composition - Google Patents [patents.google.com]
- 2. 4-Phenylphenol - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. Determination of Organophosphate Ester Metabolites in Seafood Species by QuEChERS-SPE Followed by LC-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purity Assessment of Tripropyl Phosphate through Mass Balance and 1H and 31P Quantitative Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 4-Biphenylol diphenyl phosphate | C24H19O4P | CID 612080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pharmaffiliates.com [pharmaffiliates.com]
Technical Support Center: Optimizing LC-MS/MS for Organophosphate Ester Detection
Welcome to the technical support center for the analysis of Organophosphate Esters (OPEs) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is designed for researchers and laboratory professionals to navigate the complexities of method development and troubleshoot common issues encountered during analysis. We will move beyond simple procedural lists to explain the underlying principles, ensuring robust and reliable results.
Section 1: Core Concepts & Initial Parameter Selection
Before embarking on method optimization, a solid understanding of the foundational parameters is critical. This section addresses the initial decisions that will shape your entire analytical method.
Frequently Asked Questions (FAQs)
Q1: How do I choose the correct ionization mode—Electrospray Ionization (ESI) in positive or negative mode—for my target OPEs?
A1: The choice of ionization polarity is one of the most significant factors in method development and is highly dependent on the chemical structure of the target OPE.[1][2]
-
ESI Positive Mode ([M+H]⁺, [M+NH₄]⁺, [M+Na]⁺): Many parent OPEs, particularly alkyl and aryl phosphates, ionize efficiently in positive mode. Protonation ([M+H]⁺) is common, but adduct formation with ammonium ([M+NH₄]⁺) or sodium ([M+Na]⁺) is frequently observed, especially when these ions are present in the mobile phase or sample matrix.[3][4] Positive Chemical Ionization (PCI) mass spectra are also often dominated by the protonated molecular ion.[5] For this reason, volatile buffers like ammonium formate or ammonium acetate are often preferred mobile phase additives.[6]
-
ESI Negative Mode ([M-H]⁻, [M+CH₃COO]⁻): OPE metabolites, which are often diesters with an acidic proton, typically show a much stronger response in negative ion mode via deprotonation ([M-H]⁻).[7] Some parent OPEs can also be detected in negative mode, but sensitivity may be lower compared to positive mode. The choice should always be confirmed empirically.
Causality: The goal is to form a stable gas-phase ion. For parent OPEs, the phosphate oxygen can accept a proton or coordinate with a cation. For OPE diester metabolites, the loss of the acidic phosphate proton is a more favorable pathway, making negative mode the superior choice.[7]
Recommendation: Always perform an initial infusion or flow-injection analysis of your target analytes in both positive and negative modes to determine which polarity yields the highest and most stable signal.[1] Screen for both protonated/deprotonated ions and common adducts.
Q2: How do I select the optimal precursor and product ions for Multiple Reaction Monitoring (MRM)?
A2: Multiple Reaction Monitoring (MRM) provides the selectivity and sensitivity that makes tandem mass spectrometry so powerful. The process involves selecting a specific precursor ion, fragmenting it, and monitoring a specific product ion.[8][9]
Step-by-Step Protocol: MRM Pair Selection
-
Precursor Ion Selection: Infuse a standard solution of your target OPE and acquire a full-scan mass spectrum in the chosen ionization mode. The most abundant ion (typically [M+H]⁺, [M+NH₄]⁺, or [M-H]⁻) is usually selected as the precursor ion.[8]
-
Product Ion Scan: Set the first quadrupole (Q1) to isolate your selected precursor ion. Scan the third quadrupole (Q3) while inducing fragmentation in the collision cell (Q2) over a range of collision energies. This will generate a product ion spectrum.
-
Product Ion Selection: From the product ion spectrum, select at least two of the most intense and stable fragment ions.[10]
-
Quantifier: The most abundant and reproducible product ion is used for quantification.
-
Qualifier: A second product ion is used for confirmation of identity. The ratio of the quantifier to the qualifier should remain constant across standards and samples.
-
-
Collision Energy (CE) Optimization: For each selected precursor-product pair (transition), perform a series of injections while varying the collision energy. Plot the signal intensity against the CE to find the optimal value that produces the maximum product ion signal.[2]
Trustworthiness: Do not rely solely on published transitions. Optimal CE is instrument-dependent. Always optimize these parameters on your specific LC-MS/MS system.[8] Avoid selecting low-mass, non-specific fragments (e.g., loss of water) as they can be common to many molecules and lead to interferences.[10]
Experimental Workflow
The general workflow for developing an OPE detection method is a systematic process from initial tuning to final validation.
Caption: General LC-MS/MS method development workflow for OPEs.
Section 2: Troubleshooting Chromatographic Issues
A robust chromatographic separation is the foundation of a reliable LC-MS/MS method. Poor peak shape can compromise resolution, sensitivity, and reproducibility.[11]
Frequently Asked Questions (FAQs)
Q1: My peaks are tailing. What are the common causes and solutions?
A1: Peak tailing, where the back half of the peak is drawn out, is a very common issue. The first step is to determine if all peaks are tailing or only some peaks.[12]
-
If All Peaks Tail: This usually points to a physical or system-wide problem.[11]
-
If Some Peaks Tail (Often Basic Compounds): This suggests a chemical interaction between the analyte and the stationary phase.
-
Cause: Secondary interactions, where analytes (especially those with basic functional groups) interact with residual silanols on the silica-based column packing material.
-
Solution:
-
Lower Mobile Phase pH: Add a small amount of an acid (e.g., 0.1% formic acid) to the mobile phase. This protonates the silanols, reducing their interaction with basic analytes.[9]
-
Reduce Sample Load: High concentrations can overload the column, leading to tailing. Try diluting the sample or injecting a smaller volume.[12]
-
-
Q2: I'm seeing split or fronting peaks. What's wrong?
A2: Split, doubled, or fronting peaks often indicate a problem at the column inlet or an incompatibility between the sample solvent and the mobile phase.[13][14]
-
Cause 1: Injection Solvent Mismatch. If the injection solvent is significantly stronger (i.e., has a higher percentage of organic solvent) than the initial mobile phase, the sample band will not focus properly at the head of the column. This can cause the analyte to travel down the column in a distorted band, resulting in split or broad peaks.[12][15]
-
Solution: Re-dissolve the sample in a solvent that is as weak as or weaker than the starting mobile phase conditions. If possible, start the gradient at 100% aqueous mobile phase.[15]
-
-
Cause 2: Column Contamination or Void. Similar to the cause of tailing for all peaks, a partial blockage of the column frit or a void in the packing material at the column inlet can cause the sample flow path to split, leading to distorted peaks.[13][14]
-
Solution: Replace the column frit if possible, or replace the column itself. Using a guard column can help extend the life of the analytical column.[14]
-
-
Cause 3: High pH Mobile Phase. Using a mobile phase with a pH above 8 can cause the silica packing material of standard columns to dissolve, creating a void at the head of the column.[13]
-
Solution: Ensure your mobile phase pH is within the stable range for your column (typically pH 2-8). If high pH is required for separation, use a pH-stable column.[13]
-
Section 3: Troubleshooting MS Detector & Matrix Issues
Once chromatography is optimized, focus shifts to the mass spectrometer and the sample matrix itself.
Troubleshooting Guide: A Problem/Solution Approach
Problem 1: Low Signal Intensity or No Signal
-
Potential Cause: Incorrect MS source settings or poor ionization.
-
Why it Happens: The process of creating gas-phase ions from the liquid eluent is highly dependent on parameters like temperature, gas flows, and voltages. If these are not optimized for your analyte and flow rate, ionization efficiency will be poor.[2][16]
-
Solution: Optimize source parameters systematically. Do not rely on default "tune" settings. Key parameters include:
-
Expert Tip: Use an "on-column" optimization approach instead of traditional infusion. Inject the analyte repeatedly via the LC system and adjust one source parameter at a time to find the settings that yield the highest signal under actual chromatographic conditions.[18]
-
-
Potential Cause: Matrix-induced ion suppression.
-
Why it Happens: Co-eluting compounds from the sample matrix (e.g., salts, endogenous molecules) can compete with the analyte for ionization in the ESI source, reducing the analyte's signal. This is a very common problem in complex matrices like sediment, sludge, or biological fluids.[19][20]
-
Solution:
-
Improve Sample Cleanup: Use Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[21][22]
-
Chromatographic Separation: Modify the LC gradient to better separate the analyte from the interfering region.
-
Dilute the Sample: This dilutes the interfering components, often reducing suppression.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression. By monitoring the ratio of the analyte to the IS, the matrix effect can be compensated for, leading to accurate quantification. This is the most robust solution.[19][23]
-
-
Problem 2: High Background Noise & Poor Signal-to-Noise (S/N)
-
Potential Cause: Contaminated solvents or mobile phase additives.
-
Why it Happens: Non-volatile contaminants, such as salts or plasticizers, in the mobile phase can create a high background signal. Using low-quality solvents or additives is a frequent cause.[24]
-
Solution: Always use LC-MS grade solvents, water, and additives (e.g., formic acid, ammonium formate). Prepare mobile phases fresh and filter them if necessary.[24]
-
-
Potential Cause: Sample Carryover.
-
Why it Happens: Analytes from a previous, high-concentration injection can adsorb to surfaces in the autosampler or column and elute in subsequent blank injections, creating noise and false positives.
-
Solution: Optimize the autosampler wash procedure. Use a strong organic solvent in the wash solution and ensure the injection needle and port are thoroughly rinsed between samples.
-
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing common LC-MS/MS issues.
Caption: A decision tree for troubleshooting common LC-MS/MS problems.
Section 4: Data Tables & Protocols
Table 1: Example MRM Transitions for Common Organophosphate Esters
This table provides starting points for method development. Parameters such as collision energy (CE) and source settings must be optimized on your specific instrument.
| Analyte | Abbreviation | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Tris(2-chloroethyl) phosphate | TCEP | 285.0 | 249.0 / 189.0 | ESI+ |
| Tris(1-chloro-2-propyl) phosphate | TCIPP | 327.0 | 277.0 / 225.0 | ESI+ |
| Tris(1,3-dichloro-2-propyl) phosphate | TDCIPP | 430.9 | 379.0 / 249.0 | ESI+ |
| Triphenyl phosphate | TPHP | 327.1 | 152.1 / 77.1 | ESI+ |
| Tris(2-butoxyethyl) phosphate | TBOEP | 399.2 | 285.2 / 171.1 | ESI+ |
| Diphenyl phosphate | DPHP | 251.0 | 157.0 / 94.0 | ESI- |
| Bis(2-chloroethyl) phosphate | BCEP | 204.9 | 125.0 / 79.0 | ESI- |
Data compiled from multiple sources for illustrative purposes.[3][7][25]
Protocol: Generic Solid-Phase Extraction (SPE) for OPEs from Water Samples
This protocol provides a general framework for sample cleanup and concentration. Cartridge types, solvent volumes, and rinse steps should be optimized for your specific matrix and target analytes.
Objective: To remove interfering salts and polar matrix components while concentrating OPEs.
Materials:
-
Polymeric reversed-phase SPE cartridges (e.g., HLB type)
-
Methanol (LC-MS Grade)
-
Deionized Water (LC-MS Grade)
-
Ethyl Acetate or Dichloromethane (LC-MS Grade)
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
Procedure:
-
Cartridge Conditioning:
-
Pass 5 mL of ethyl acetate through the SPE cartridge.
-
Pass 5 mL of methanol through the cartridge. Do not let the sorbent go dry.
-
Pass 5 mL of deionized water through the cartridge, leaving a small layer of water on top of the sorbent bed.
-
-
Sample Loading:
-
Load the aqueous sample (e.g., 100 mL, adjusted to pH 6-7) onto the conditioned cartridge at a slow flow rate (approx. 5 mL/min).
-
-
Washing (Interference Removal):
-
Pass 5 mL of deionized water through the cartridge to remove salts.
-
Pass 5 mL of a 5-10% methanol/water solution to remove polar interferences.
-
Dry the cartridge thoroughly under vacuum or nitrogen for at least 20 minutes to remove all water. This step is critical for efficient elution.
-
-
Elution:
-
Place a clean collection tube under the cartridge.
-
Elute the target OPEs by passing 5-10 mL of ethyl acetate or dichloromethane through the cartridge.
-
-
Reconstitution:
-
Evaporate the eluent to dryness under a gentle stream of nitrogen at approx. 35-40°C.
-
Reconstitute the residue in a known, small volume (e.g., 500 µL) of a solvent compatible with your initial LC mobile phase (e.g., 50:50 methanol/water).
-
Vortex to mix, then transfer to an autosampler vial for LC-MS/MS analysis.
-
References
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Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. [Link]
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Roca, M., et al. (2021). Determination of Organophosphate Ester Metabolites in Seafood Species by QuEChERS-SPE Followed by LC-HRMS. Molecules. [Link]
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Ma, Y., et al. (2019). Organophosphate ester pollution in the oceans. Archimer. [Link]
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Shimadzu Corporation. Abnormal Peak Shapes. [Link]
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Agilent Technologies. API Optimization, Source Design, and Other Considerations of LC/MS. [Link]
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Li, H., et al. (2021). Determination of Organophosphorus Esters in Fall Protection Equipment by Accelerated Solvent Extraction and Solid-Phase Extraction Coupled with LC-MS/MS Detection. Journal of Analytical Methods in Chemistry. [Link]
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Daly, D. S., et al. (2023). Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. Molecules. [Link]
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Dolan, J. W. (2004). Peak Shape Problems. LCGC North America. [Link]
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Little, J. L. (2013). Tips for Optimizing Key Parameters in LC–MS. LCGC International. [Link]
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Zeng, L., et al. (2017). Determination of organophosphate ester flame retardants and plasticizers in soil samples by microwave-assisted extraction coupled with silica gel/alumina multilayer solid-phase extraction and gas chromatography–mass spectrometry. Environmental Science and Pollution Research. [Link]
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Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
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Thompson, C. M., et al. (2009). Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts. Environmental Health Perspectives. [Link]
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SCIEX. (2023). Pro Tips for Method Development (LC-MS/MS 101). [Link]
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Chen, S., et al. (2022). Organophosphate Esters in Indoor Environment and Metabolites in Human Urine Collected from a Shanghai University. International Journal of Environmental Research and Public Health. [Link]
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Robaugh, D., & Voutchkova-Kostal, A. (2013). Electron impact, electron capture negative ionization and positive chemical ionization mass spectra of organophosphorus flame retardants and plasticizers. Rapid Communications in Mass Spectrometry. [Link]
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Thompson, C. M., et al. (2009). Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts. ScholarWorks at University of Montana. [Link]
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California Department of Toxic Substances Control. (2019). Sample Preparation for the Analysis of Organophosphate and Brominated Flame Retardants in Consumer Products Using Sonication. [Link]
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Little, J. L. (2011). Optimizing LC–MS and LC–MS-MS Methods. LCGC International. [Link]
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ResearchGate. Precursor/product ion pairs and parameters for MRM of compounds used in this study. [Link]
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Wang, Q., et al. (2019). Optimization of pretreatment method for determination of Organophosphate esters in sludge samples. ResearchGate. [Link]
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Smedes, F., et al. (2017). Challenges in the Analyses of Organophosphate Esters. Environmental Science & Technology. [Link]
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Giebułtowicz, J., et al. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy. [Link]
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Montesdeoca-Esponda, S., et al. (2019). Simultaneous Determination of Organophosphate Ester Flame Retardants in Water and Sediments by Gas Chromatography–Tandem Mass Spectrometry (GC–MS/MS). ResearchGate. [Link]
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Thompson, C. M., et al. (2009). Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts. Environmental Health Perspectives. [Link]
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Lehotay, S. J. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. [Link]
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Park, S., et al. (2010). Gas-Phase Stability of Negatively Charged Organophosphate Metabolites Produced by Electrospray Ionization and Matrix-Assisted Laser Desorption/Ionization. ResearchGate. [Link]
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Thompson, C. M., et al. (2009). Mass spectrometric analyses of organophosphate insecticide oxon protein adducts. Environmental Health Perspectives. [Link]
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Tan, S. K., et al. (2010). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. [Link]
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Ashley-Martin, J., et al. (2023). Descriptive analysis of organophosphate ester metabolites in a pan-Canadian pregnancy cohort. Espace INRS. [Link]
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Bergman, Å., et al. (2012). Organophosphate and phthalate esters in standard reference material 2585 organic contaminants in house dust. SciSpace. [Link]
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Li, J., et al. (2019). [Determination of 16 organophosphate esters in human blood by high performance liquid chromatography-tandem mass spectrometry combined with liquid-liquid extraction and solid phase extraction]. Se Pu. [Link]
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ResearchGate. (2020). What is meant by 'Precursor' and 'Product' in MRM mode using GC-MS/MS?. [Link]
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Egsgaard, H., & Jørgensen, H. (1999). Fragmentation and reactions of organophosphate ions produced by electrospray ionization. Journal of the American Society for Mass Spectrometry. [Link]
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SCIEX. (2021). How to select precursor and fragment ions - Episode 11 | Introduction to LC-MS/MS. [Link]
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Robaugh, D., & Voutchkova-Kostal, A. (2013). Electron impact, electron capture negative ionization and positive chemical ionization mass spectra of organophosphorus flame retardants and plasticizers. ResearchGate. [Link]
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Shimadzu Corporation. Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]
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Wang, S., et al. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. Foods. [Link]
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Kruve, A., et al. (2008). Compensation of Matrix Effects by Postcolumn Infusion of a Monitor Substance in Multiresidue Analysis with LC-MS/MS. ResearchGate. [Link]
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ZefSci. (2024). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
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NorthEast BioLab. Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. [Link]
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Weng, N. & Halls, T. D. J. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International. [Link]
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Juck, F., & Manderville, R. A. (2023). Unveiling the Power of Negative Ion Mode ESI-MS: Identifying Species with Remarkable Signal Intensity and Collisional Stability. ChemRxiv. [Link]
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Weng, N. & Halls, T. D. J. (2001). Systematic Troubleshooting for LC/MS/MS. Scribd. [Link]
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Technical Support Center: Navigating Signal Suppression in the Mass Spectrometry of Phosphate Compounds
Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering challenges with signal suppression in the mass spectrometry of phosphate-containing compounds. This guide is designed to provide in-depth, field-proven insights to help you diagnose, troubleshoot, and overcome these common yet complex analytical hurdles. We will move beyond simple procedural lists to explore the underlying causality of these issues, ensuring you can develop robust and reliable analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression and why are my phosphate-containing analytes particularly susceptible?
A: Signal suppression is a phenomenon in mass spectrometry, particularly with electrospray ionization (ESI), where the ionization efficiency of your target analyte is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased or inconsistent analyte signal, which can severely impact the accuracy, precision, and sensitivity of your quantitative analysis.[3][4]
Phosphate-containing compounds, such as phosphorylated peptides, nucleotides, and small molecule drugs, are especially prone to signal suppression for several reasons:
-
High Polarity: Their inherent high polarity can lead to poor retention on traditional reversed-phase liquid chromatography (RPLC) columns, causing them to elute early with other polar matrix components that interfere with ionization.[5]
-
Anionic Nature: The negatively charged phosphate group can interact with various components in the analytical system. This includes forming adducts with salts, which can split the ion signal, and interacting with metal surfaces in the HPLC and mass spectrometer, leading to peak tailing and sample loss.[6][7][8]
-
Matrix Complexity: When analyzing biological samples, phosphate compounds often co-elute with high concentrations of endogenous species like phospholipids, which are notorious for causing significant ion suppression in positive ion mode ESI.[4]
Q2: I'm observing a complete loss of my phosphorylated analyte signal when using a standard stainless steel HPLC column. What could be the cause?
A: A complete signal loss for phosphorylated compounds when using standard stainless steel columns is a strong indicator of analyte adsorption to the metal surfaces.[7] The phosphate groups on your analyte have a high affinity for the metal oxides, particularly Fe(II), present on the surface of stainless steel components like the column housing, frits, and tubing.[7] This interaction can lead to the formation of metal salts, causing significant sample loss and, in severe cases, complete signal suppression.[7]
Troubleshooting Steps:
-
Confirm the Issue: If possible, inject a standard of your analyte using a PEEK (polyether ether ketone) or other metal-free flow path to see if the signal returns.
-
Switch to Metal-Free Hardware: The most effective solution is to use metal-free or PEEK-lined HPLC columns and tubing.[7] This eliminates the primary source of metal-ion-based adsorption and suppression.[7]
-
Mobile Phase Modification (Less Effective): While not as robust as changing hardware, modifying the mobile phase with chelating agents can sometimes mitigate the issue, but this can introduce other complexities.
Q3: My phosphate buffer system seems to be causing significant signal suppression. What are my alternatives?
A: Phosphate-based buffers are generally incompatible with mass spectrometry for several reasons:
-
Ion Suppression: The high concentration of non-volatile salts in phosphate buffers directly competes with your analyte for ionization, leading to a significant drop in signal intensity.[9]
-
Precipitation: Phosphate salts have low solubility in the high organic solvents (like acetonitrile) commonly used in LC-MS, which can cause them to precipitate and clog the system.[9]
-
Chromatographic Incompatibility: These buffers can perform poorly with and even damage reversed-phase columns over time.[9]
Recommended Alternatives:
| Buffer System | Volatility | Common Use Cases | Considerations |
| Ammonium Formate | High | General purpose, good for both positive and negative ion modes. | Can sometimes suppress signals for certain compounds.[10] |
| Ammonium Acetate | High | Widely used, compatible with a broad range of analytes. | Similar to ammonium formate, may cause suppression in some cases.[10] |
| Ammonium Bicarbonate | High | Often used for native protein analysis and can be beneficial for phosphate compounds.[10][11] | Can be less stable and requires careful pH control. |
| Formic Acid/Acetic Acid | High | Common additives for positive ion mode to promote protonation. | Can cause ion suppression in some oligonucleotide analyses.[12] |
Key Takeaway: Always switch to volatile buffer systems like ammonium formate or ammonium acetate when developing an LC-MS method.[9]
Troubleshooting Guides: A Deeper Dive
Guide 1: Optimizing Chromatographic Separation to Mitigate Co-elution and Suppression
Effective chromatographic separation is your first and most powerful line of defense against signal suppression.[13][14] The goal is to resolve your analyte of interest from the bulk of the matrix components.
Caption: Chromatographic strategy selection for phosphate compounds.
1. Hydrophilic Interaction Liquid Chromatography (HILIC):
HILIC is often the preferred method for highly polar phosphate compounds that are poorly retained in reversed-phase chromatography.[5][15][16] It utilizes a polar stationary phase and a high-organic mobile phase to retain and separate polar analytes.[17][18]
-
Step 1: Column Selection: Start with a column that has a polar stationary phase. Common choices include bare silica, amide, or diol-bonded phases.[16][17] Polymer-based amino HILIC columns have also shown excellent performance for phosphorylated analytes.[11]
-
Step 2: Mobile Phase Composition: A typical HILIC mobile phase consists of a high percentage of acetonitrile (e.g., 60-95%) with a smaller amount of aqueous buffer.[15] The high organic content is also beneficial for ESI sensitivity.[17][18]
-
Step 3: Buffer Selection and pH: The choice of buffer and its pH can significantly affect peak symmetry. For anionic phosphate compounds, a high pH mobile phase (e.g., using ammonium carbonate at pH 10.5) can improve peak shape by ensuring the analyte is in a consistent charge state and minimizing secondary interactions with the stationary phase.[11]
2. Ion-Pairing Chromatography (IPC):
If HILIC is not an option, IPC can be used to improve the retention of charged analytes on reversed-phase columns.[19][20] An ion-pairing reagent is added to the mobile phase to form a neutral complex with the charged analyte, which can then be retained by the non-polar stationary phase.[21]
-
Step 1: Reagent Selection: For negatively charged phosphate compounds, a positively charged (cationic) ion-pairing reagent is required.[21] Alkylamines, such as tributylamine or other tetraalkylammonium salts, are commonly used as they are effective and relatively MS-friendly.[19][21][22]
-
Step 2: Optimization: The concentration of the ion-pairing reagent and the pH of the mobile phase are critical parameters that must be optimized to achieve good retention and peak shape.[23]
-
Caution: Be aware that ion-pairing reagents can be "sticky" and contaminate the LC-MS system, potentially causing long-term background issues.[12][21] It is often recommended to dedicate an LC system to IPC methods.[19]
Guide 2: Advanced Sample Preparation and Calibration Strategies
When chromatographic solutions are insufficient, advanced sample preparation and calibration techniques are necessary to either remove interfering matrix components or correct for their effects.
Caption: Decision tree for managing persistent signal suppression.
1. Effective Sample Preparation:
The goal of sample preparation is to create a cleaner sample by removing matrix components that cause suppression.[24]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples.[13] For phosphate compounds, a mixed-mode SPE sorbent that combines both reversed-phase and ion-exchange retention mechanisms can provide the cleanest extracts.[25][26]
-
Liquid-Liquid Extraction (LLE): LLE can also yield very clean extracts, but the recovery of highly polar analytes like phosphate compounds can be low.[25][26]
-
Sample Dilution: A simple yet often effective strategy is to dilute the sample.[1][3] This reduces the concentration of all matrix components, though it also reduces the analyte concentration, so this approach is only feasible if your assay has sufficient sensitivity.[3]
2. Robust Calibration Methods:
These methods are designed to compensate for unavoidable matrix effects.[3]
-
Matrix-Matched Calibration: This involves preparing your calibration standards in a blank matrix that is as similar as possible to your actual samples.[13][24] This ensures that the standards and the samples experience the same degree of ion suppression, leading to more accurate quantification.[24][27]
-
Standard Addition Method: In this technique, known amounts of the analyte are spiked into aliquots of the actual sample to create a calibration curve within each sample's unique matrix.[3][24] This is a very effective but time-consuming method for correcting matrix effects.[27][28]
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for correcting matrix effects.[3][29] A SIL-IS is chemically identical to the analyte but has a different mass. It is added to the sample at the beginning of the workflow and will co-elute and experience the same ion suppression as the analyte. By measuring the ratio of the analyte to the SIL-IS, the variability caused by suppression is effectively cancelled out.[3][13]
Guide 3: Enhancing Signal with Chemical Derivatization
For challenging analytes that exhibit poor ionization efficiency even after optimization, chemical derivatization can be a powerful tool.[30]
Why Derivatize?
-
Improved Ionization: A chemical tag can be added to the phosphate compound to introduce a permanently charged or more easily ionizable group, significantly enhancing the MS signal.[31][32]
-
Enhanced Chromatography: Derivatization can make a highly polar molecule less polar, improving its retention on reversed-phase columns.[5][33]
Example Protocol: Cationic Derivatization of Organophosphorus Acids
This protocol is based on the derivatization of organophosphorus acids to enhance their signal in positive ion mode LC-MS/MS.[31]
-
Objective: To attach a cationic group to the acidic phosphate moiety, improving ionization efficiency.
-
Reagents:
-
Derivatizing agent: N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B)
-
Base: Potassium carbonate
-
Solvent: Acetonitrile
-
-
Procedure:
-
To your dried sample extract, add a solution of the CAX-B derivatizing agent and potassium carbonate in acetonitrile.
-
Incubate the reaction mixture (e.g., at 70°C for 1 hour).[31]
-
After the reaction is complete, the sample can be diluted and directly injected into the LC-MS system for analysis.
-
-
Expected Outcome: This procedure has been shown to increase the limits of identification by one to over two orders of magnitude for several organophosphorus acids.[31]
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Exploring the mechanism of salt-induced signal suppression in protein electrospray mass spectrometry using experiments and molecular dynamics simulations. PubMed. Available from: [Link]
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- 24. Matrix Effects Quantitation: Calibration Strategy, Matrix-Matched And Standard Addition [eureka.patsnap.com]
- 25. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. A new strategy for ionization enhancement by derivatization for mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 32. On‐tissue chemical derivatization in mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 33. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Crude Phenylphosphate Esters
Welcome to the Technical Support Center for the purification of crude phenylphosphate esters. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of these important compounds. Here, we move beyond simple protocols to explain the "why" behind each step, ensuring a deeper understanding and more effective troubleshooting.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the purification of phenylphosphate esters.
Q1: What are the most common impurities in a crude phenylphosphate ester reaction mixture?
A: Typically, crude phenylphosphate ester mixtures contain a variety of impurities stemming from starting materials, side reactions, and catalyst residues. The most prevalent include:
-
Unreacted Phenols: Due to incomplete reaction or the use of excess phenol as a reactant or solvent. Their presence can be confirmed by NMR spectroscopy.[1][2]
-
Phosphoric Acid By-products: Formed from the hydrolysis of the starting phosphorus oxychloride or the product itself.
-
Catalyst Residues: If a Lewis acid catalyst (e.g., MgCl₂, AlCl₃) is used, residual metal salts may be present.[3][4]
-
Partially Substituted Esters: Di- and mono-substituted phosphate esters can be present if the reaction does not go to completion.
-
Solvents: Residual reaction solvents can be carried through the initial work-up.
Q2: My phenylphosphate ester is an oil at room temperature. Can I still use recrystallization?
A: While direct recrystallization of an oil is not possible, you may be able to induce crystallization or use a different strategy. Consider the following:
-
Trituration: Attempt to induce crystallization by dissolving the oil in a minimal amount of a good solvent and then adding a poor solvent (an "anti-solvent") dropwise while scratching the inside of the flask with a glass rod. Common solvent pairs for this include ethyl acetate/hexanes or methanol/water.[5][6]
-
Salt Formation: If your molecule has a basic moiety, you could form a salt which is often a crystalline solid and can be purified by recrystallization.[7]
-
Derivative Formation: In some cases, forming a solid derivative that can be purified and then cleaved to regenerate the pure phenylphosphate ester might be an option, though this adds synthetic steps.
Q3: How can I quickly assess the purity of my column chromatography fractions?
A: Thin-Layer Chromatography (TLC) is the most efficient method for rapid purity assessment of column fractions.[8][9]
-
Procedure: Spot a small amount of each fraction onto a TLC plate, along with a co-spot of your starting material and crude mixture for comparison.
-
Visualization: Phenylphosphate esters can often be visualized under UV light due to the aromatic rings.[10] Staining with specific reagents can also be effective. A common stain for phosphorus-containing compounds is the molybdenum blue reagent, which produces blue to blue-green spots.[11] Another general-purpose stain is 4-(p-nitrobenzyl)pyridine (NBP), which can detect a wide range of organophosphates.[9]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during purification.
Guide 1: Column Chromatography
Column chromatography is a powerful technique for separating phenylphosphate esters from impurities based on their differential adsorption to a stationary phase.[12][13]
Troubleshooting Scenario: My phenylphosphate ester is hydrolyzing on the silica gel column.
Q: I observe new, more polar spots on my TLC analysis of the column fractions, suggesting hydrolysis of my phosphate ester. What is happening and how can I prevent it?
A: Silica gel is slightly acidic and can catalyze the hydrolysis of sensitive phosphate esters, especially in the presence of protic solvents like methanol.[14]
Solutions:
-
Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by pre-treating it.
-
Protocol: Prepare a slurry of your silica gel in your chosen non-polar solvent (e.g., hexanes) containing 1-3% triethylamine. Pack the column with this slurry and then flush with one to two column volumes of the same solvent system before loading your sample. This deactivates the acidic sites, minimizing hydrolysis.[15]
-
-
Use an Alternative Stationary Phase: If your compound is highly acid-sensitive, consider using a less acidic stationary phase.
-
Neutral Alumina: Neutral alumina is a good alternative to silica gel for acid-sensitive compounds.[12][14]
-
Reversed-Phase Silica (C18): For more polar phenylphosphate esters, reversed-phase chromatography using a C18-functionalized silica gel with a polar mobile phase (e.g., acetonitrile/water or methanol/water) can be effective.[16]
-
-
Choose an Aprotic Solvent System: Avoid using alcohols in your mobile phase if possible. A gradient of ethyl acetate in hexanes is a common and effective aprotic system for many organophosphates.[17]
Workflow for Selecting a Column Chromatography Strategy
Caption: Decision workflow for column chromatography of phenylphosphate esters.
Guide 2: Liquid-Liquid Extraction
Liquid-liquid extraction is a fundamental technique to separate compounds based on their differential solubilities in two immiscible liquid phases.[18]
Troubleshooting Scenario: Phenolic impurities are co-extracting with my product.
Q: After my aqueous workup, I still see significant amounts of unreacted phenol in my organic extracts. How can I remove it?
A: Phenols are weakly acidic and can be deprotonated to form water-soluble phenoxide salts. This allows for their selective removal from an organic phase into an aqueous basic solution.
Solutions:
-
Basic Wash: Washing your organic extract with a basic aqueous solution will convert the phenol to its sodium salt, which is highly soluble in water and will be extracted out of the organic layer.
-
Protocol:
-
Dissolve your crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel and wash with a 1-2 M solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).
-
Gently invert the funnel several times, venting frequently to release any pressure buildup.
-
Allow the layers to separate and drain the aqueous layer.
-
Repeat the basic wash one or two more times.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
-
pH Adjustment: The efficiency of the extraction is highly dependent on the pH of the aqueous phase. For phenols, a pH above 10 is generally sufficient to ensure complete deprotonation and extraction into the aqueous layer.[19][20][21] You can check the pH of the aqueous layer with pH paper after each wash.
Important Consideration: Be mindful that strongly basic conditions can promote the hydrolysis of your phenylphosphate ester. If your product is base-labile, use a milder base like sodium bicarbonate (NaHCO₃) and monitor for product degradation by TLC.
Guide 3: Recrystallization
Recrystallization is an excellent technique for purifying solid compounds to a high degree of purity.[22]
Troubleshooting Scenario: I am having difficulty finding a suitable recrystallization solvent.
Q: My crude phenylphosphate ester either dissolves in all solvents I've tried, or it's insoluble in everything. How do I find the right solvent or solvent system?
A: The ideal recrystallization solvent should dissolve your compound poorly at low temperatures but very well at high temperatures.
Solutions:
-
Single Solvent Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature and then upon heating. Common solvents to try, in order of decreasing polarity, include water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, and hexanes.[7][23]
-
Solvent Pair Method: If no single solvent is ideal, a two-solvent system is often effective. This involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then adding a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point). The solution is then allowed to cool slowly to promote crystal formation.
-
Common Solvent Pairs:
-
Protocol:
-
Dissolve your crude solid in a minimal amount of the "good" solvent at its boiling point.
-
While still hot, add the "poor" solvent dropwise until you see persistent cloudiness.
-
Add a few more drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
If crystals do not form, try scratching the inner wall of the flask with a glass rod or adding a seed crystal.
-
Once crystallization appears complete, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold "poor" solvent.
-
-
Data Table: Common Recrystallization Solvents for Phenylphosphate Esters
| Solvent/System | Polarity | Boiling Point (°C) | Notes |
| Toluene/Hexanes | Low | Varies | Good for non-polar compounds. |
| Ethyl Acetate/Hexanes | Medium | Varies | A versatile system for compounds of intermediate polarity.[6] |
| Methanol/Water | High | Varies | Suitable for more polar phenylphosphate esters.[5] |
| Isopropanol | High | 82 | Can be a good single solvent for some phosphate esters. |
Purity Assessment
After purification, it is crucial to accurately determine the purity of your phenylphosphate ester. A combination of analytical techniques is often necessary for a comprehensive assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are invaluable for structural confirmation and identifying impurities. ³¹P NMR is particularly useful as it provides a direct measure of phosphorus-containing species with a wide chemical shift range, minimizing signal overlap.[24][25][26] Residual phenol or other organic impurities can often be quantified by ¹H NMR.[1][2]
-
Mass Spectrometry (MS): MS provides the molecular weight of your compound and can help identify impurities. Techniques like GC-MS or LC-MS are powerful for separating and identifying components of a mixture.[27][28][29][30][31]
-
Chromatography (HPLC/GC): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent for determining the percentage purity of your sample.[16][32][33][34][35] HPLC with a C18 column and a mobile phase of acetonitrile/water is a common setup for organophosphate analysis.[16]
Safety First: Handling Phenylphosphate Esters
Organophosphate esters can have varying degrees of toxicity. It is imperative to handle these compounds with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any volatile compounds or dust.
-
Spill and Waste Management: Have a plan for cleaning up spills and for the proper disposal of chemical waste according to your institution's guidelines.
-
Know the Risks: Consult the Safety Data Sheet (SDS) for the specific phenylphosphate ester you are working with to be aware of its specific hazards.
This guide provides a comprehensive overview of common purification techniques for phenylphosphate esters and offers practical solutions to frequently encountered problems. By understanding the principles behind these methods, you can optimize your purification strategies and obtain high-purity materials for your research.
References
-
High-Resolution Mass Spectrometry Screening of Emerging Organophosphate Esters (OPEs) in Wild Fish: Occurrence, Species-Specific Difference, and Tissue-Specific Distribution. Environmental Science & Technology. [Link]
-
Determination of Organophosphate Esters in Water Samples Using Gas Chromatography–Mass Spectrometry (GC–MS) and Magnetic Solid-Phase Extraction (SPE) Based on Multi-Walled Carbon Nanotubes (MWCNTs). Journal of Chromatographic Science. [Link]
-
Study of the Chemical Ionization of Organophosphate Esters in Air Using Selected Ion Flow Tube–Mass Spectrometry for Direct Analysis. Analytical Chemistry. [Link]
-
Determination of Organophosphate Esters in Water Samples Using Gas Chromatography– Mass Spectrometry and Magnetic Solid-Phase Extraction Based on Multi-Walled Carbon Nanotubes. LCGC International. [Link]
-
Determination of Organophosphate Esters in Cosmetics by Stable Isotope Dilution-Gas Chromatography-Mass Spectrometry. ResearchGate. [Link]
-
New Chromogenic Spray Reagent for TLC Detection and Identification of Organophosphrous. PURKH. [Link]
-
Organophosphorus pesticides determination by novel HPLC and spectrophotometric method. PubMed. [Link]
-
Thin Layer Chromatography of Organophosphorus Insecticides with Several Adsorbents and Ternary Solvent Systems. Journal of AOAC INTERNATIONAL. [Link]
-
TLC Visualization Reagents. EPFL. [Link]
-
The separation of several organophosphate pesticides on immobilized polysaccharide chiral stationary phases. National Institutes of Health. [Link]
-
"Determination of Organophosphorus Compounds by HPLC with Post-Column P". Iowa State University Digital Repository. [Link]
-
Optimization of chromatographic conditions in the HPLC system (mobile phase: methanol (75%) and water (25%). ResearchGate. [Link]
-
Column chromatography. University of Calgary. [Link]
-
Simultaneous Determination of Organophosphorus Pesticides by Thin-Layer Chromatography. J-Stage. [Link]
- Method for Purifying Phosphate Esters.
-
Efficient phenyl phosphate ester extractant synthesis and solvent extraction performance evaluation for transition metals. ResearchGate. [Link]
-
Separation, identification and fast determination of organophosphate pesticide methidathion in tea leaves by thin layer chromatography-surface-enhanced Raman scattering. ResearchGate. [Link]
- Process for purification of phosphate esters.
-
How can we adjust constant 'Equilibrium pH' when we are performing different extraction experiments with different ratios of the extractants?. ResearchGate. [Link]
-
Isolation And Purification Of Substance By Column Chromatography. ResearchGate. [Link]
-
Purification: Tips for Flash Column Chromatography. University of Rochester. [Link]
-
Go-to recrystallization solvent mixtures. Reddit. [Link]
-
Exploring the Role of Gas Chromatography in Organophosphate Analysis. Drawell. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]
-
Dehydroxylation of phenols by cleavage of their diethyl phosphate esters with alkali metals in liquid ammonia. The Journal of Organic Chemistry. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics. [Link]
- A kind of new purification process of alkyl phosphoric acid esters compound.
-
Recrystallization Solvent Pair. YouTube. [Link]
-
How do I adjust pH for phenol chloroform extraction. Reddit. [Link]
-
PH adjustment for Polyphenol Extraction with Diethyl ether:Ethyl acetate (DE:EA)?. ResearchGate. [Link]
- Preventing Solvent of Crystallization in Production of Polyphosphite Ligands.
- Process for purification of phosphate esters.
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. EPFL. [Link]
-
pH Control in Solvent Extraction Circuits. 911Metallurgist. [Link]
-
Review on Removal Techniques for Phenolic Compounds. IJRAR.org. [Link]
- Esterification and extraction process.
-
Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. MDPI. [Link]
-
preparation of esters. Chemguide. [Link]
-
31P NMR Study on Some Phosphorus-Containing Compounds. ResearchGate. [Link]
-
Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Oxford Instruments. [Link]
-
Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute. ScienceDirect. [Link]
-
Liquid–liquid extraction of Eu(lll) using synergic mixture of 1-phenyl-3-methyl-4-trifluoroacetyl-2-pyrazolin-5-one and crown ethers. ResearchGate. [Link]
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. epfl.ch [epfl.ch]
- 3. CN101307072A - Method for Purifying Phosphate Esters - Google Patents [patents.google.com]
- 4. US7759522B2 - Process for purification of phosphate esters - Google Patents [patents.google.com]
- 5. reddit.com [reddit.com]
- 6. youtube.com [youtube.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. academic.oup.com [academic.oup.com]
- 9. Simultaneous Determination of Organophosphorus Pesticides by Thin-Layer Chromatography [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
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- 12. web.uvic.ca [web.uvic.ca]
- 13. researchgate.net [researchgate.net]
- 14. CN108003188A - A kind of new purification process of alkyl phosphoric acid esters compound - Google Patents [patents.google.com]
- 15. Purification [chem.rochester.edu]
- 16. Organophosphorus pesticides determination by novel HPLC and spectrophotometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. US4082788A - Esterification and extraction process - Google Patents [patents.google.com]
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- 21. researchgate.net [researchgate.net]
- 22. US20140288322A1 - Preventing Solvent of Crystallization in Production of Polyphosphite Ligands - Google Patents [patents.google.com]
- 23. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
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Technical Support Center: Navigating Matrix Effects in the Environmental Analysis of Benzodiazepines
Welcome to the technical support center dedicated to addressing the challenges associated with the analysis of benzodiazepines (BDPs) in complex environmental matrices. This resource is designed for researchers, scientists, and analytical professionals who are working to achieve accurate and reproducible quantification of BDPs in samples such as water, soil, sediment, and wastewater.
Matrix effects are a significant hurdle in LC-MS/MS-based environmental analysis, often leading to ion suppression or enhancement, which can compromise data quality.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to help you identify, understand, and mitigate these effects in your experiments.
Troubleshooting Guide: A Problem-Solution Approach
This section is structured to provide direct answers and actionable protocols for specific issues you may encounter during your analysis.
Issue 1: I'm observing significant signal suppression for my target BDPs, leading to poor sensitivity and high limits of quantification (LOQs). What's causing this and how can I fix it?
Answer:
Signal suppression is a common manifestation of matrix effects, where co-eluting endogenous compounds from the sample matrix interfere with the ionization of your target analytes in the mass spectrometer's source.[1][3] This is particularly prevalent in complex matrices like wastewater and sediment. To address this, a multi-faceted approach focusing on enhanced sample cleanup and optimized analytical conditions is recommended.
Underlying Cause: The complexity of environmental samples means that even after initial extraction, numerous organic and inorganic molecules can remain that have a higher affinity for ionization than your target BDPs, effectively "stealing" the charge and reducing the analyte signal.
Solutions:
-
Refine Your Sample Preparation: The most effective way to combat matrix effects is to remove the interfering compounds before they reach the analytical instrument.[4]
-
Solid-Phase Extraction (SPE): This is a robust technique for cleaning up aqueous samples.[5][6] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can provide superior cleanup compared to reversed-phase alone, leading to reduced matrix effects.[7]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis, QuEChERS is highly effective for BDPs in solid and highly aqueous matrices.[1][8][9] The use of dispersive SPE (dSPE) cleanup with sorbents like PSA (Primary Secondary Amine) and C18 can effectively remove organic acids and fatty co-extractives.[9]
-
-
Optimize Chromatographic Separation: Improving the separation of your target BDPs from matrix components can significantly reduce signal suppression.
-
Gradient Elution: Employ a well-optimized gradient elution profile in your LC method to achieve better resolution between your analytes and interfering compounds.[10]
-
Column Chemistry: Consider using a column with a different selectivity, such as a biphenyl or pentafluorophenyl (PFP) phase, which can offer alternative retention mechanisms compared to standard C18 columns.
-
-
Employ Stable Isotope-Labeled Internal Standards (SIL-IS): The use of SIL-IS is considered the gold standard for compensating for matrix effects.[11] These compounds co-elute with the native analyte and experience the same ionization suppression or enhancement, allowing for accurate correction during data processing.
This protocol is designed for the extraction and cleanup of BDPs from surface water or wastewater effluent.
-
Sample Pre-treatment:
-
Filter 500 mL of the water sample through a 1 µm glass fiber filter to remove suspended solids.
-
Adjust the pH of the filtrate to the desired level (typically neutral or slightly basic for many BDPs).
-
Spike the sample with your SIL-IS solution.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode SPE cartridge (e.g., Oasis MCX) with 5 mL of methanol, followed by 5 mL of reagent water.[12] Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of a weak organic solution (e.g., 5% methanol in water) to remove polar interferences.
-
Follow with a wash using a solution designed to remove specific interferences based on the sorbent chemistry (e.g., an acidic wash for a mixed-mode cation exchange sorbent).[12]
-
-
Elution:
-
Elute the target BDPs with 5-10 mL of an appropriate solvent, such as acetonitrile or methanol, potentially with a modifier like ammonium hydroxide to ensure the elution of basic analytes.[12]
-
-
Evaporation and Reconstitution:
Issue 2: My recovery percentages are inconsistent and often low, even when using an internal standard. What could be the problem?
Answer:
Inconsistent and low recovery points to issues with the extraction and sample preparation process itself, which can be exacerbated by matrix variability. While an internal standard can correct for some variability, it cannot compensate for poor extraction efficiency of the native analyte.
Underlying Cause: The chemical properties of different BDPs can vary, leading to different extraction efficiencies under the same conditions. Furthermore, the nature of the environmental matrix (e.g., high organic content in soil) can strongly bind certain analytes, making them difficult to extract.
Solutions:
-
Optimize Extraction Solvent: The choice of extraction solvent is critical. For solid samples like soil and sediment, a polar organic solvent like acetonitrile or methanol is often used.[15] Sometimes, a mixture of solvents or the addition of a modifier (e.g., formic acid or ammonia) can improve extraction efficiency for a wider range of BDPs.[10][16]
-
Matrix-Matched Calibration: To account for matrix-induced differences in extraction efficiency and ionization, prepare your calibration standards in a blank matrix extract that has been processed in the same way as your samples.[17] This provides a more accurate representation of the analytical response in a real sample.
-
Evaluate Different Extraction Techniques: If one method is providing poor recovery, another may be more suitable for your specific matrix and analytes.
| Sample Preparation Technique | Typical Recovery Range (%) | Key Advantages | Common Matrices |
| Solid-Phase Extraction (SPE) | 70-110%[7] | High selectivity, good for concentrating analytes from aqueous samples.[5] | Water, Wastewater[5] |
| QuEChERS | 85-105%[9] | Fast, simple, uses minimal solvent, effective for a wide range of analytes.[9][19] | Soil, Sediment, Water[8] |
| Liquid-Liquid Extraction (LLE) | 70-90%[20] | Well-established, can be effective for certain matrices. | Water, Blood[18] |
Frequently Asked Questions (FAQs)
Q1: What exactly are matrix effects?
A1: Matrix effects in LC-MS/MS refer to the alteration of ionization efficiency of a target analyte due to the presence of co-eluting compounds from the sample matrix.[2] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which negatively impact the accuracy and precision of quantification.[21]
Q2: How can I quantitatively assess the matrix effect in my method?
A2: The matrix effect can be calculated by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a pure solvent standard at the same concentration. The formula is:
Matrix Effect (%) = (Peak Area in Post-Extraction Spiked Matrix / Peak Area in Solvent Standard) x 100%
A value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement.
Q3: Are there regulatory guidelines for addressing matrix effects?
A3: Yes, regulatory bodies like the EMA and FDA have guidelines for the validation of bioanalytical methods, which include the assessment of matrix effects.[10] These guidelines typically require the evaluation of matrix effects from multiple sources (e.g., different lots of blank matrix) to ensure the method is robust.
Q4: Can diluting my sample extract help reduce matrix effects?
A4: Yes, the "dilute and shoot" approach can be a simple and effective way to reduce matrix effects, particularly for highly concentrated extracts.[3] By diluting the sample, the concentration of interfering matrix components is reduced, which can lessen their impact on ionization. However, this also dilutes your analyte, so this approach is only feasible if your method has sufficient sensitivity.
Visualizing the Workflow: Mitigating Matrix Effects
A well-structured experimental workflow is crucial for minimizing matrix effects. The following diagram illustrates a comprehensive approach to analyzing BDPs in an environmental sample.
Caption: A comprehensive workflow for BDP analysis, emphasizing matrix effect mitigation.
References
- A Rapid Screening Method for the Detection of Benzodiazepine Drugs in Environmental Samples By MALDI-TOF Mass Spectrometry. (n.d.).
- QuEChERS extraction of benzodiazepines in biological matrices. (2013). Journal of Pharmaceutical Analysis, 3(6), 509-517.
- Rapid Analysis of Selected Benzodiazepines by Automated SPE–MS-MS. (2015). LCGC North America, 33(5), 334-343.
- Determination of benzodiazepines, related pharmaceuticals and metabolites in water by solid-phase extraction and liquid-chromatography-tandem mass spectrometry. (2008). Journal of Chromatography A, 1189(1-2), 426-435.
- Determination of 14 Benzodiazepine Multiresidues in Aquaculture Environment by Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry. (2025). Molecules, 30(3), 896.
- Sample Preparation Techniques for Synthetic Benzodiazepines. (n.d.). LabRulez LCMS.
- A rapid screening method for the detection of benzodiazepine drugs in environmental samples by MALDI-TOF mass spectrometry. (2020). Revista Virtual de Química, 12(1), 248-260.
- LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. (n.d.). Waters.
- Perform quantitative analysis of benzodiazepines by QuEChERS and LC-MS/MS. (2023). Separation Science.
- A QuEChERS-Based Approach for Extracting Prescription and Designer Benzodiazepines from Blood and Urine. (2025). UCT.
- LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. (n.d.). Waters.
- Sample preparation techniques for synthetic benzodiazepines. (2025). Biotage.
- A Simplified Mixed-Mode Sample Preparation Strategy for the LC-MS/MS Analysis of Benzodiazepines and Z-Drugs for Forensic Toxicology. (2017). Chromatography Today.
- A Simplified Mixed-Mode Sample Preparation Strategy for the LC-MS/MS Analysis of Benzodiazepines and Z-Drugs for Forensic Toxicology. (2017). Chromatography Today.
- Development and validation of a method for the determination of nine benzodiazepines and metabolites in dried blood spots (DBS). (n.d.). SciSpace.
- Correction of Matrix Effects for Reliable Non-target Screening LC-ESI-MS Analysis of Wastewater. (2021). Environmental Science & Technology, 55(13), 8939-8949.
- FORENSIC TOXICOLOGY LABORATORY OFFICE OF CHIEF MEDICAL EXAMINER CITY OF NEW YORK BENZODIAZEPINES by SOLID PHASE EXTRACTION and G. (n.d.). NYC.gov.
- Analyses of benzodiazepines and their metabolites in various biological matrices by LC-MS(/MS). (2012). Bioanalysis, 4(19), 2397-2421.
- Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples. (2009). Bioanalysis, 1(1), 229-258.
- Quantitative Analysis of Diazepam Residues in Aquatic Products Using Magnetic Solid-Phase Extraction Combined with Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry. (2025). Foods, 14(23), 4897.
- Development and Validation of an LC-MS/MS Method for the Simultaneous Determination of Alprazolam, Bromazepam, Clonazepam, Diazepam and Flunitrazpam in Human Urine and Its Application to Samples from Suspected Drug Abusers. (2025). Journal of Analytical Methods in Chemistry, 2025, 1-9.
- Validation of a simultaneous analytical method for the detection of 27 benzodiazepines and metabolites and zolpidem in hair using LC-MS/MS and its application to human and rat hair. (2015). Forensic Science International, 257, 248-256.
- Correction of Matrix Effects for Reliable Non-target Screening LC–ESI–MS Analysis of Wastewater. (2021). Environmental Science & Technology, 55(13), 8939-8949.
- Determination of Benzodiazepines in Oral Fluid Using LC-MS-MS. (2005). Journal of Analytical Toxicology, 29(5), 379-385.
- LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. (n.d.). Waters Corporation.
- Solid-Phase Extraction and LC–MS Analysis of Benzodiazepines in Urine. (2014). LCGC North America, 32(5), 364-369.
- Analysis of Benzodiazepines in Blood by LC/MS/MS Application Note. (n.d.). Agilent.
- Analytical Methods Used for the Detection and Quantification of Benzodiazepines. (2022). Journal of Analytical Methods in Chemistry, 2022, 1-13.
- Developing, validating, and comparing an analytical method to simultaneously detect z-drugs in urine samples using the QuEChERS approach with both liquid chromatography and gas chromatography-tandem mass spectrometry. (2024). Heliyon, 10(1), e23456.
- Reduction of matrix effects and improvement of sensitivity during determination of two chloridazon degradation products in aqueous matrices by using UPLC-ESI-MS/MS. (2013). Analytical and Bioanalytical Chemistry, 405(2-3), 859-867.
- (PDF) Investigation of Matrix Effect in the Determination of Bisphenols in Aquatic Products by Liquid Chromatography-Mass Spectrometry. (2025). Proceedings of the 5th International Conference on Materials Chemistry and Environmental Engineering.
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Technical Support Center: Aryl Phosphate Solubility in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the poor solubility of aryl phosphate compounds in biological assays. As Senior Application Scientists, we understand that inaccurate data due to compound precipitation or aggregation is a significant roadblock. This resource is designed to provide not just solutions, but the scientific reasoning behind them, empowering you to make informed decisions in your experimental design.
Section 1: The "Why" - Understanding Aryl Phosphate Solubility Challenges
Aryl phosphates, a common moiety in drug discovery and chemical biology, often present significant solubility challenges.[1] Their rigid aromatic structures and lipophilic nature lead to high crystal lattice energy and a reluctance to dissolve in aqueous environments. This poor solubility is not merely an inconvenience; it is a primary source of experimental artifacts that can compromise your results.
Key Consequences of Poor Solubility:
-
Compound Precipitation: The most obvious issue is the compound crashing out of the solution upon dilution from a DMSO stock into an aqueous assay buffer. This leads to an unknown and lower-than-intended final concentration, causing underestimated potency (higher IC50/EC50) and poor data reproducibility.[2][3]
-
Compound Aggregation: Before visible precipitation occurs, compounds can form sub-micron aggregates. These aggregates can nonspecifically inhibit enzymes or interfere with detection technologies, leading to false-positive "hits" in high-throughput screens (HTS).[4][5] This is a reproducible, concentration-dependent artifact that can be mistaken for genuine biological activity.[4]
-
Inaccurate Structure-Activity Relationships (SAR): If solubility issues are not addressed, apparent activity might be linked more to a compound's physical properties than its specific interaction with the target, leading to misleading SAR and wasted medicinal chemistry efforts.[6]
Section 2: Troubleshooting Guide - A Step-by-Step Approach
This section is structured to guide you from initial problem identification to a robust solution.
Q1: My aryl phosphate compound precipitated upon dilution into the assay buffer. What is my first step?
Answer: The first step is to systematically diagnose the problem and rule out simple handling errors before moving to more complex formulation strategies. The goal is to ensure the issue is inherent to the compound's properties and not an artifact of preparation.
Here is a workflow to guide your initial troubleshooting:
Caption: Initial troubleshooting workflow for compound precipitation.
Expertise & Experience: Many solubility problems originate from the DMSO stock solution. Compounds can precipitate in DMSO during freeze-thaw cycles.[7][8] Always visually inspect your stock solution before use. Furthermore, the "solvent shock" of diluting a high-concentration DMSO stock into an aqueous buffer is a primary cause of precipitation. Keeping the final DMSO concentration low (ideally below 1%, and never exceeding 5%) is critical, as high concentrations can also directly interfere with the assay itself.[6][9]
Q2: My compound is still precipitating. How can I improve its solubility in the assay buffer using excipients?
Answer: When intrinsic solubility is the issue, formulation-based approaches using solubility-enhancing excipients are necessary.[10] The key is to increase the apparent solubility of the aryl phosphate without altering its chemical structure or interfering with the biological target.
The primary strategies involve using co-solvents, surfactants, or cyclodextrins. It is crucial to test these excipients in a systematic way.
Caption: Surfactants form micelles that encapsulate the hydrophobic compound.
Data Presentation: Common Solubilizing Excipients
| Excipient Type | Example(s) | Typical Starting Conc. (% w/v or v/v) | Mechanism of Action | Key Considerations |
| Co-solvents | PEG 400, Propylene Glycol | 1-5% v/v | Reduces the polarity of the aqueous solvent, increasing solubility of lipophilic compounds.[11] | Can affect enzyme activity at higher concentrations. Must be tested for assay compatibility. |
| Non-ionic Surfactants | Poloxamer 188, Triton X-100, Tween 80 | 0.01-2.5% w/v | Form micelles that encapsulate the hydrophobic drug, increasing apparent solubility.[12][13] | Very effective at preventing aggregation-based false positives.[14] Ensure concentration is above the Critical Micelle Concentration (CMC). |
| Proteins | Bovine Serum Albumin (BSA) | 1-4% w/v | Binds to hydrophobic compounds, preventing precipitation and aggregation.[13] | Can sequester the compound, reducing its free concentration. Not suitable for assays studying protein-drug binding. |
| Cyclodextrins | HP-β-CD, β-CD | 1-5 mM | Form inclusion complexes, shielding the hydrophobic parts of the molecule from water.[10][15] | Can have "cholesterol-like" effects on cell membranes in cellular assays. |
Trustworthiness: Before committing to an excipient, you must validate that it does not interfere with your assay. Run a control experiment with the excipient alone (without your aryl phosphate) to ensure it does not affect the baseline signal or the activity of your positive/negative controls. A systematic evaluation of excipients has shown that agents like Poloxamer 188 and BSA can significantly improve solubility without modulating transporter-mediated efflux in cell-based assays, expanding their applicability.[13]
Q3: How do I definitively know if my compound is aggregating and causing a false positive?
Answer: This is a critical question in HTS and hit validation. Aggregation-based activity is reproducible and concentration-dependent, making it easy to mistake for genuine activity.[4] A set of counter-screens is required to identify this artifact.
Self-Validating Protocol to Test for Aggregation:
-
Detergent Counter-Screen: Re-test the activity of your compound in the presence of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-80.[14]
-
Rationale: Aggregates are held together by non-specific hydrophobic interactions. Detergents disrupt these interactions.
-
Interpretation: If the compound's activity is significantly reduced or eliminated in the presence of the detergent, it is highly likely an aggregator. A genuinely active compound's potency should not be substantially affected.
-
-
Centrifugation Test:
-
Prepare your compound in the assay buffer at a high concentration.
-
Centrifuge the sample at high speed (e.g., >14,000 x g) for 20-30 minutes.
-
Carefully test the supernatant for activity.
-
Rationale: High-speed centrifugation will pellet larger aggregates.[5]
-
Interpretation: A loss of activity in the supernatant compared to the non-centrifuged control suggests the activity is due to aggregated particles.
-
-
Check for Steep Hill Slopes: Analyze the concentration-response curve (CRC).
-
Rationale: Aggregation is a cooperative process that occurs above a critical aggregation concentration (CAC). This can result in an unusually steep Hill slope in the dose-response curve.[5]
-
Interpretation: While not definitive alone, a Hill slope significantly greater than 1 can be an indicator of aggregation and warrants further investigation with the methods above.
-
Section 3: Advanced Strategies & FAQs
FAQ 1: What is the difference between kinetic and thermodynamic solubility?
Kinetic solubility is the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration organic stock (like DMSO) into an aqueous buffer. It represents a metastable state. Thermodynamic solubility is the true equilibrium solubility of the solid compound in a solvent. For most in vitro assays, kinetic solubility is the more relevant parameter because it mimics the experimental conditions of diluting a DMSO stock.[16] Your goal is to ensure your assay concentration is below the kinetic solubility limit to avoid precipitation during the experiment.
FAQ 2: Could a phosphate prodrug strategy help with these compounds?
Yes, this is an excellent medicinal chemistry strategy. While aryl phosphates themselves can be poorly soluble, converting a parent drug into a phosphomonoester prodrug is a well-established method to dramatically increase aqueous solubility.[17] The phosphate group is typically cleaved in vivo by enzymes like alkaline phosphatase to release the active parent drug.[17] This strategy is often used to overcome poor solubility for oral or parenteral administration but the principle of increasing aqueous solubility is directly applicable.[]
FAQ 3: Are there specific considerations for High-Throughput Screening (HTS)?
For HTS, the focus is on preventing widespread issues across an entire library.
-
Proactive Assay Design: It is common practice to include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in HTS assay buffers from the outset to prevent the formation of aggregates.[14]
-
Solubility Screening: Many organizations perform an early, high-throughput solubility assessment on their compound libraries and flag or remove compounds with very poor solubility to avoid wasting resources.[3]
-
Data Triage: Hits from the primary screen should always be subjected to a confirmation screen and counter-screens (like the detergent test) to eliminate false positives arising from aggregation or other interference mechanisms before committing to further studies.[14]
Section 4: Protocols & Methodologies
Protocol: High-Throughput Kinetic Solubility Assessment
This protocol allows you to determine the kinetic solubility of your aryl phosphate in your specific assay buffer.
Materials:
-
Aryl phosphate compound (10 mM stock in 100% DMSO)
-
Assay buffer
-
96-well filter plate (e.g., 0.45 µm PVDF)
-
96-well collection plate (non-binding surface)
-
Plate reader for detection (e.g., HPLC-UV, LC-MS)
Methodology:
-
Prepare Dilution Series: In a standard 96-well plate, perform a serial dilution of your 10 mM DMSO stock to create a range of concentrations (e.g., from 5 mM down to 10 µM).
-
Dilute into Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO concentration into the corresponding wells of the 96-well filter plate, each pre-filled with a larger volume (e.g., 198 µL) of your assay buffer. This creates a 1:100 dilution with a final DMSO concentration of 1%.
-
Incubate: Shake the plate gently for 1-2 hours at room temperature to allow the solution to equilibrate. This mimics the timeframe of a typical assay.
-
Filter: Place the filter plate on top of the collection plate and centrifuge to filter the solutions. This removes any precipitated compound.
-
Analyze: Quantify the concentration of the compound in the filtrate (the collection plate) using a suitable analytical method like HPLC-UV.
-
Determine Solubility Limit: The kinetic solubility is the highest concentration at which the measured concentration in the filtrate matches the nominal (intended) concentration. Above this point, the measured concentration will plateau, as excess compound has precipitated and been removed by filtration.
References
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Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]
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Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]
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Strategies for the Formulation Development of Poorly Soluble Drugs via Oral Route. ResearchGate. [Link]
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Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]
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Compound Precipitation in High-Concentration DMSO Solutions. Sci-Hub. [Link]
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A Systematic Evaluation of Solubility Enhancing Excipients to Enable the Generation of Permeability Data for Poorly Soluble Compounds in Caco-2 Model. Bentham Science Publisher. [Link]
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Formulation Strategies for Poorly Soluble Drugs. Pharmaceutical Technology. [Link]
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Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs. PubMed. [Link]
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Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate. [Link]
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Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Wiley Online Library. [Link]
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Journal of Medicinal Chemistry Ahead of Print. ACS Publications. [Link]
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Co-solvency and anti-solvent method for the solubility enhancement. Techno-Comp. [Link]
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Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central. [Link]
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How to tackle compound solubility issue. Reddit. [Link]
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Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]
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How to Handle Research Compounds Safely. Maxed Out Compounds. [Link]
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Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate. [Link]
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Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]
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Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]
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High-throughput screening as a method for discovering new drugs. Drug Target Review. [Link]
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Does Biotransformation of Aryl Phosphate Flame Retardants in Blood Cast a New Perspective on Their Debated Biomarkers?. PubMed. [Link]
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Special Issue : Phosphates and Their Analogues in Drug Discovery. MDPI. [Link]
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Assay Interference by Aggregation. Assay Guidance Manual - NCBI Bookshelf. [Link]
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Development and Clinical Application of Phosphorus-Containing Drugs. PMC. [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central. [Link]
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Validation & Comparative
A Comparative Efficacy Analysis for Advanced Flame Retardants: 4-Biphenylol Diphenyl Phosphate vs. Resorcinol Bis(diphenyl Phosphate)
In the pursuit of enhanced fire safety for engineering thermoplastics, the selection of an appropriate flame retardant is a critical decision for researchers and product developers. This guide provides a detailed, evidence-based comparison of two prominent non-halogenated phosphate ester flame retardants: 4-Biphenylol diphenyl phosphate, which for the purpose of this guide will be referred to by its more common commercial analogue Bisphenol A bis(diphenyl phosphate) (BDP), and Resorcinol bis(diphenyl phosphate) (RDP). This analysis delves into their mechanisms of action, thermal stability, effects on polymer properties, and environmental considerations to assist in making an informed selection for specific applications.
Introduction to Aryl Phosphate Flame Retardants
The increasing demand for fire-safe materials, particularly in electronics, automotive, and construction industries, coupled with stringent environmental regulations against halogenated compounds, has propelled the adoption of phosphorus-based flame retardants.[1] Among these, oligomeric aryl phosphates like BDP and RDP have gained prominence for their high efficiency, thermal stability, and good compatibility with a variety of engineering plastics, most notably in polycarbonate (PC), acrylonitrile-butadiene-styrene (ABS) blends (PC/ABS), and polyphenylene oxide/high-impact polystyrene (PPO/HIPS) alloys.[1][2] These additives function by disrupting the combustion cycle, either in the condensed (solid) phase, the gas phase, or through a combination of both.[3]
Chemical Identity and Structure
A fundamental understanding of the chemical structure of BDP and RDP is crucial as it dictates their physical properties, thermal stability, and mode of action as flame retardants.
Diagram: Chemical Structures of BDP and RDP
Caption: Chemical structures of BDP and RDP.
Mechanism of Flame Retardancy
While both BDP and RDP are effective flame retardants, their primary modes of action exhibit some differences, which can influence their suitability for different polymer systems and applications.
Bisphenol A bis(diphenyl phosphate) (BDP)
BDP is predominantly a condensed-phase flame retardant.[4] Its mechanism involves the following key steps upon exposure to high temperatures:
-
Thermal Decomposition: BDP decomposes to form polyphosphoric acid.[4]
-
Char Formation: The polyphosphoric acid acts as a catalyst, promoting the dehydration and cross-linking of the polymer on its surface. The high aromatic content of BDP contributes to the formation of a stable, insulating char layer.[4]
-
Barrier Effect: This char layer acts as a physical barrier, shielding the underlying polymer from heat and oxygen, and trapping flammable volatiles in the solid phase, thus reducing the fuel supply to the flame.[4]
While primarily a condensed-phase actor, some phosphorus-containing fragments can enter the gas phase, contributing a minor flame inhibition effect.[4]
Resorcinol bis(diphenyl phosphate) (RDP)
RDP exhibits a dual-mode mechanism, acting in both the condensed and gas phases.[1]
-
Condensed Phase Action: Similar to BDP, RDP thermally decomposes to form polyphosphoric acid, which promotes the formation of a protective char layer.[1]
-
Gas Phase Action: Upon heating, RDP also generates volatile phosphorus-containing species, such as triphenyl phosphate (TPP).[1] These species act as radical scavengers in the gas phase, interrupting the exothermic processes of combustion in the flame.
This dual-action mechanism can provide a highly efficient flame retardant effect in certain polymer systems.
Diagram: Flame Retardancy Mechanisms
Caption: Simplified overview of the flame retardancy mechanisms of BDP and RDP.
Head-to-Head Performance Comparison
The efficacy of a flame retardant is not solely defined by its mechanism but also by its impact on the physical and thermal properties of the host polymer.
Flame Retardant Efficacy
Both BDP and RDP are highly effective in achieving high flame retardancy standards, such as the UL 94 V-0 rating, in engineering plastics.[1][4] The required loading levels can vary depending on the polymer matrix and the specific performance requirements. Typical loading levels for RDP range from 7 to 15 parts per hundred resin (phr).[2] For BDP, loading levels are often in a similar range, around 8 to 18 phr, to meet various fire safety codes.[5]
It has been noted that on a pound-for-pound basis, RDP has a higher phosphorus content than BDP, which may translate to lower use levels in some formulations.[6]
Thermal Stability
Both BDP and RDP exhibit excellent thermal stability, making them suitable for the high processing temperatures required for engineering plastics (often exceeding 300°C).[4][7] BDP is characterized by its very low volatility and outstanding thermal stability.[4] RDP also possesses high thermal stability, with a 5% weight loss temperature of approximately 307°C, and low volatility.[1]
| Property | Bisphenol A bis(diphenyl phosphate) (BDP) | Resorcinol bis(diphenyl phosphate) (RDP) |
| Phosphorus Content | ~8.9%[8] | ~10.8%[1] |
| Thermal Decomposition (5% wt. loss) | High, suitable for >300°C processing[4] | Approx. 307°C[1] |
| Volatility | Very Low[4] | Low[1] |
Table 1: Comparison of Key Physical and Thermal Properties
Effects on Polymer Properties
The addition of flame retardants can influence the mechanical and processing characteristics of the polymer.
-
Mechanical Properties: Both BDP and RDP can act as plasticizers, which may affect the mechanical properties of the final material.[9] This can sometimes lead to a reduction in properties like heat distortion temperature (HDT).[10] However, their oligomeric nature generally results in a lower plasticizing effect compared to monomeric phosphate esters.[11]
-
Processing: Both BDP and RDP are noted for improving the melt flow of polymers, which can be advantageous for molding complex or thin-walled parts.[2][9] RDP is highlighted for its low viscosity, which facilitates easier handling and processing.[7]
| Parameter | Bisphenol A bis(diphenyl phosphate) (BDP) | Resorcinol bis(diphenyl phosphate) (RDP) |
| Primary Application | PC/ABS, PPO/HIPS[12] | PC/ABS, PPO/HIPS[1] |
| Typical Loading (phr) | 8 - 18[5] | 7 - 15[2] |
| Effect on Melt Flow | Improves[9] | Improves[2] |
| Plasticizing Effect | Present[9] | Present[1] |
| Hydrolytic Stability | Enhanced resistance to hydrolysis[5] | Good |
Table 2: Application and Processing Characteristics
Environmental, Health, and Safety Considerations
The shift away from halogenated flame retardants has been driven by environmental and health concerns. While non-halogenated alternatives like BDP and RDP are generally considered more favorable, it is essential to review their toxicological and environmental profiles.
RDP has been identified as an emerging environmental contaminant, detected in indoor dust, water, and sediments.[1][13] Some studies have indicated potential estrogenic effects and neurotoxicity in zebrafish models.[1][14] The in vitro metabolism of RDP in humans has been studied to identify biomarkers for exposure assessment.
For BDP, which is structurally related to Bisphenol A (BPA), there are considerations regarding potential hydrolysis back to BPA. However, some grades of BDP are noted for their enhanced resistance to hydrolysis.[5]
It is crucial for researchers and manufacturers to consult the latest safety data sheets (SDS) and regulatory information for both compounds to ensure safe handling and to be aware of any potential environmental or health impacts.
Experimental Protocols
To provide a framework for comparative analysis, the following are standard experimental protocols used to evaluate the performance of flame retardants in polymers.
Flammability Testing: UL 94 Vertical Burn Test
Objective: To determine the material's tendency to either extinguish or spread the flame after ignition.
Methodology:
-
Prepare standard test specimens of the polymer compound containing the flame retardant at various concentrations.
-
Condition the specimens as per the standard (e.g., 23°C and 50% relative humidity for 48 hours).
-
Mount a specimen vertically in a test chamber.
-
Apply a calibrated flame to the bottom of the specimen for 10 seconds and then remove it.
-
Record the afterflame time (t1).
-
Immediately reapply the flame for another 10 seconds and remove it.
-
Record the second afterflame time (t2) and the afterglow time.
-
Observe if flaming drips ignite a cotton patch placed below the specimen.
-
Classify the material as V-0, V-1, or V-2 based on the UL 94 criteria.
Thermal Stability: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the flame retardant and the polymer compound.
Methodology:
-
Place a small, known mass of the sample into a TGA crucible.
-
Heat the sample at a controlled rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
Continuously measure the weight of the sample as a function of temperature.
-
The resulting TGA curve provides information on the onset of decomposition and the amount of char residue at high temperatures.
Conclusion
Both Bisphenol A bis(diphenyl phosphate) (BDP) and Resorcinol bis(diphenyl phosphate) (RDP) are highly effective, non-halogenated flame retardants for a range of engineering plastics. The choice between them will depend on the specific requirements of the application.
-
BDP is a robust, thermally stable flame retardant that acts primarily through a condensed-phase mechanism, making it highly effective at char formation.
-
RDP offers a dual-mode of action in both the condensed and gas phases, which can provide high efficiency. Its higher phosphorus content may allow for lower loading levels in some cases.
Considerations for selection should include not only flame retardant efficacy but also the desired balance of mechanical properties, processing characteristics, and the evolving understanding of their environmental and health profiles. It is recommended to conduct specific testing in the target polymer system to determine the optimal flame retardant and loading level for each unique application.
References
- ZIBO YUSHUN NEW MATERIALS CO., LTD. Bisphenol A bis(diphenyl phosphate) (BDP).
- Benchchem. Resorcinol bis(diphenyl phosphate) RDP.
- Unknown Source. Tetraphenyl Resorcinol Bis(diphenylphosphate).
- AWS. Fyrolflex RDPTM.
- Smolecule. Buy Resorcinol bis(diphenyl phosphate) | 57583-54-7.
- NIH. Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development?.
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Properties and Applications of Bisphenol A Diphosphate (BDP) in Polymer Modification.
- SpecialChem. Flame Retardants of Plastic - Mechanism, Types, & Applications.
- ICL Industrial Products. Fyrolflex® RDP: Non-Halogen Flame Retardant.
- UL Prospector. Fyrolflex™ RDP - Flame Retardant.
- PubMed. Analysis of two alternative organophosphorus flame retardants in electronic and plastic consumer products: resorcinol bis-(diphenylphosphate) (PBDPP) and bisphenol A bis (diphenylphosphate) (BPA-BDPP).
- ResearchGate. Synergistic pulmonary toxicity of resorcinol bis(diphenylphosphate) and microplastics: Integrated proteomics and metabolomics approach reveals oxidative stress-inflammatory crosstalk.
- NIH. In vitro human metabolism of the flame retardant resorcinol bis(diphenylphosphate) (RDP)..
- NIH. Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene.
- Oceanchem Group. China Bisphenol A Bis(Diphenyl Phosphate) Suppliers, Manufacturers, Factory.
- Wikipedia. Bisphenol-A bis(diphenyl phosphate).
- Good Price. China Bisphenol-A Bis(diphenyl Phosphate) Manufacturers Suppliers Factory.
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- 11. specialchem.com [specialchem.com]
- 12. Bisphenol-A bis(diphenyl phosphate) - Wikipedia [en.wikipedia.org]
- 13. Buy Resorcinol bis(diphenyl phosphate) | 57583-54-7 [smolecule.com]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Detecting 4-Biphenylol and Diphenyl Phosphate in Tissue
For: Researchers, scientists, and drug development professionals
Introduction: The Critical Need for Validated Analytical Methods in Tissue Analysis
In the realms of drug metabolism, pharmacokinetics, and toxicology, the precise quantification of xenobiotics and their metabolites in biological tissues is paramount. This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of two compounds of significant interest: 4-Biphenylol, a metabolite of the fungicide biphenyl, and diphenyl phosphate, a metabolite of the widely used organophosphate flame retardant, triphenyl phosphate. The accurate measurement of these compounds in tissue matrices is crucial for assessing exposure, understanding toxicological effects, and determining metabolic fate.
The complex nature of tissue matrices, with their high lipid and protein content, presents considerable analytical challenges, including matrix effects that can suppress or enhance analyte signals, leading to inaccurate quantification. Therefore, the validation of analytical methods is not merely a procedural formality but a cornerstone of reliable and reproducible scientific research. This guide will delve into the intricacies of method validation, comparing two of the most powerful analytical techniques available: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS).
We will explore detailed experimental protocols, discuss the rationale behind the selection of specific techniques and reagents, and present a comparative analysis of their performance based on key validation parameters. This guide is designed to equip researchers with the knowledge to select and implement the most appropriate analytical strategy for their specific research needs, ensuring the generation of high-quality, defensible data.
Pillar 1: Understanding the Analyte and Matrix - The Foundation of Method Development
The selection of an analytical method is fundamentally dictated by the physicochemical properties of the analytes and the complexity of the matrix.
-
4-Biphenylol: A phenolic compound, it possesses a hydroxyl group that makes it amenable to derivatization for GC-MS analysis, which can improve its volatility and chromatographic behavior. In LC-MS, its polar nature allows for good separation on reverse-phase columns.
-
Diphenyl phosphate: As an organophosphate ester metabolite, it is more polar than its parent compound. It is well-suited for LC-MS analysis and can also be analyzed by GC-MS, often after derivatization to enhance thermal stability and reduce active site interactions in the GC system.
-
Tissue Matrix: Tissues are inherently complex, containing a high abundance of lipids, proteins, and other endogenous components that can interfere with the analysis. Effective sample preparation is therefore critical to remove these interferences and minimize matrix effects.
Pillar 2: Comparative Analysis of Analytical Methodologies
This section provides a detailed comparison of LC-MS/MS and GC-MS for the analysis of 4-Biphenylol and diphenyl phosphate in tissue.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Polar and Thermolabile Compounds
LC-MS/MS is often the preferred method for the analysis of polar and thermolabile compounds like 4-Biphenylol and diphenyl phosphate due to its high sensitivity, selectivity, and applicability to a wide range of compounds without the need for derivatization.
Caption: LC-MS/MS workflow for tissue analysis.
-
Tissue Homogenization:
-
Accurately weigh approximately 0.5 g of frozen tissue.
-
Homogenize the tissue in 2 mL of cold phosphate-buffered saline (PBS) using a bead beater or cryogenic grinder. The choice of homogenization technique is critical to ensure complete cell lysis and release of the analytes. Cryogenic grinding is particularly effective for tough, fibrous tissues.
-
-
Sample Extraction (QuEChERS Approach):
-
To the tissue homogenate, add 5 mL of acetonitrile and an appropriate internal standard (e.g., deuterated analogs of the analytes).
-
Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). The salts induce phase separation and help to partition the analytes into the acetonitrile layer.
-
Vortex vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 1 mL of the acetonitrile supernatant to a d-SPE tube containing 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18 sorbent.
-
PSA is effective at removing fatty acids and other polar interferences, while C18 helps to remove non-polar interferences like lipids.
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.
-
-
LC-MS/MS Analysis:
-
Transfer the cleaned extract to an autosampler vial and inject it into the LC-MS/MS system.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.
-
Mobile Phase: A gradient elution with water and methanol/acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is generally preferred for both analytes due to the presence of the acidic hydroxyl and phosphate groups.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte and internal standard to ensure high selectivity and sensitivity.
-
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): A Powerful Alternative, Often Requiring Derivatization
GC-MS/MS offers excellent chromatographic resolution and is a robust technique for the analysis of volatile and thermally stable compounds. For polar compounds like 4-Biphenylol and diphenyl phosphate, derivatization is often necessary to improve their volatility and thermal stability.
Caption: GC-MS/MS workflow for tissue analysis.
-
Tissue Homogenization:
-
Follow the same procedure as for the LC-MS/MS method.
-
-
Sample Extraction (Liquid-Liquid Extraction - LLE):
-
To the tissue homogenate, add 5 mL of a mixture of hexane and dichloromethane (1:1, v/v) and an appropriate internal standard.
-
Vortex vigorously for 2 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Collect the organic supernatant. Repeat the extraction twice.
-
The choice of organic solvent is crucial for efficient extraction of the analytes while minimizing the co-extraction of interfering substances.
-
-
Cleanup:
-
Combine the organic extracts and concentrate to approximately 1 mL under a gentle stream of nitrogen.
-
Perform a freeze-lipid precipitation step by placing the extract at -20°C for at least 2 hours, followed by centrifugation to remove precipitated lipids.
-
-
Derivatization:
-
Evaporate the cleaned extract to dryness.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives of the analytes. Derivatization is a critical step to increase the volatility and thermal stability of the analytes for GC analysis.
-
-
GC-MS/MS Analysis:
-
Inject the derivatized sample into the GC-MS/MS system.
-
Chromatographic Conditions:
-
Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is suitable for separating the derivatized analytes.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to ensure good separation of the analytes from matrix components.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electron Ionization (EI) is typically used.
-
Detection: MRM mode is employed for quantification, providing high selectivity.
-
-
Pillar 3: Performance Comparison and Validation Parameters
The choice between LC-MS/MS and GC-MS/MS depends on a variety of factors, including the required sensitivity, throughput, and the nature of the analytes. The following tables summarize the expected performance of each method based on established validation guidelines from the FDA and EMA.[1][2]
Table 1: Comparison of LC-MS/MS and GC-MS/MS for the Analysis of 4-Biphenylol and Diphenyl Phosphate in Tissue
| Feature | LC-MS/MS | GC-MS/MS | Rationale and Insights |
| Derivatization | Not required | Required | LC-MS/MS simplifies the workflow by eliminating the derivatization step, reducing sample preparation time and potential for analyte loss. |
| Sensitivity | High (sub-ng/g) | High (sub-ng/g to ng/g) | Both techniques offer excellent sensitivity, but LC-MS/MS often achieves lower limits of detection for these polar compounds without derivatization. |
| Selectivity | Excellent | Excellent | The use of tandem mass spectrometry (MS/MS) in both methods provides high selectivity, minimizing interferences from the complex tissue matrix. |
| Throughput | Higher | Lower | The absence of a derivatization step and typically shorter run times make LC-MS/MS more suitable for high-throughput analysis. |
| Matrix Effects | Can be significant | Generally lower | ESI in LC-MS/MS is more susceptible to matrix effects than EI in GC-MS.[2][3] Thorough sample cleanup and the use of matrix-matched calibrants are crucial for LC-MS/MS. |
| Cost | Higher initial investment | Lower initial investment | GC-MS/MS systems can be more cost-effective in terms of initial purchase price. |
Table 2: Typical Validation Parameters for the Analysis of 4-Biphenylol and Diphenyl Phosphate in Tissue
| Parameter | LC-MS/MS | GC-MS/MS | Acceptance Criteria (FDA/EMA Guidelines)[1][2] |
| Linearity (r²) | >0.99 | >0.99 | ≥ 0.98 |
| Accuracy (% Bias) | ± 15% | ± 15% | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | < 15% | < 15% | ≤ 15% (≤ 20% at LLOQ) |
| LOD (ng/g) | 0.01 - 0.1 | 0.05 - 0.5 | Method dependent, but should be sufficiently low for the intended application. |
| LOQ (ng/g) | 0.05 - 0.5 | 0.1 - 1.0 | The lowest concentration that can be quantified with acceptable accuracy and precision. |
| Recovery (%) | 80 - 110% | 75 - 115% | Consistent, precise, and reproducible. |
Note: The values in this table are representative and may vary depending on the specific tissue matrix, instrumentation, and laboratory conditions. The data is synthesized from multiple sources discussing the analysis of similar compounds in biological matrices.
Conclusion: Selecting the Optimal Method for Your Research
Both LC-MS/MS and GC-MS/MS are powerful and reliable techniques for the quantification of 4-Biphenylol and diphenyl phosphate in tissue. The choice of method should be guided by the specific requirements of the study.
-
LC-MS/MS is generally the preferred method due to its higher throughput, ability to analyze the compounds in their native form without derivatization, and often superior sensitivity for these polar analytes. However, careful attention must be paid to mitigating matrix effects through rigorous sample preparation and the use of appropriate internal standards and matrix-matched calibration.
-
GC-MS/MS remains a robust and valuable alternative, particularly in laboratories where this instrumentation is more readily available. While the requirement for derivatization adds a step to the sample preparation workflow, it can also improve the chromatographic performance and reduce matrix effects for certain analytes.
Ultimately, a well-validated method, regardless of the chosen technique, is the key to generating accurate and reliable data. Researchers should perform a thorough method validation according to established guidelines to ensure that the chosen method is fit for its intended purpose. This guide provides a solid foundation for making an informed decision and developing a robust analytical method for the challenging yet critical task of quantifying 4-Biphenylol and diphenyl phosphate in tissue.
References
-
European Medicines Agency. Guideline on bioanalytical method validation. 2011. [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. 2018. [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical chemistry, 75(13), 3019-3030. [Link]
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Lehotay, S. J., Mastovska, K., & Lightfield, A. R. (2005). Use of buffering and other means to improve results of problematic pesticides in a fast and easy method for residue analysis of fruits and vegetables. Journal of AOAC International, 88(2), 615-629. [Link]
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Hong, J. E., Pyo, H., Park, S. J., & Lee, W. (2007). Determination of hydroxy metabolites of polychlorinated biphenyls in plasma and tissue by gas chromatography/mass spectrometry. Journal of Chromatography B, 856(1-2), 1-8. [Link]
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Cooper, C., & Bartlett, M. G. (2011). Tissue sample preparation in bioanalytical assays. Bioanalysis, 3(11), 1269-1280. [Link]
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Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. [Link]
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A Comparative Toxicological Assessment of Triphenyl Phosphate and its Metabolite, Diphenyl Phosphate
A Guide for Researchers and Drug Development Professionals
Introduction
Triphenyl phosphate (TPHP), a high-production-volume organophosphate ester, is extensively used as a flame retardant and plasticizer in a myriad of consumer and industrial products. Its widespread use has led to ubiquitous environmental contamination and human exposure. Once absorbed, TPHP is rapidly metabolized to diphenyl phosphate (DPHP), which is often used as a biomarker of TPHP exposure. While the toxicity of TPHP has been a subject of growing concern, a comprehensive understanding of the comparative toxicity of the parent compound and its primary metabolite is crucial for accurate risk assessment and the development of safer alternatives. This guide provides an in-depth, objective comparison of the toxicological profiles of TPHP and DPHP, supported by experimental data and detailed methodologies, to empower researchers in their investigations.
Comparative Toxicity Profile: A Nuanced Landscape
The toxicological relationship between TPHP and DPHP is not one of simple detoxification. Evidence suggests that while in some instances TPHP is more potent, DPHP exhibits its own unique toxicological profile, and in other cases, the parent compound and metabolite demonstrate different modes of action.
Hepatotoxicity: TPHP as the More Potent Agent
Recent studies have highlighted the liver as a primary target for TPHP toxicity. In a comparative study using human normal liver (L02) cells, TPHP demonstrated significantly higher cytotoxicity than DPHP.[1] Furthermore, RNA sequencing analysis revealed distinct modes of toxic action, with TPHP potently inducing insulin resistance, a key feature of metabolic syndrome, while DPHP showed no significant effect on this pathway.[1] The underlying mechanism for TPHP-induced insulin resistance appears to be the induction of endoplasmic reticulum (ER) stress.[1] In vivo studies in mice corroborate these findings, showing that TPHP exposure can lead to disruptions in glucose homeostasis and hepatic lipid and cholesterol levels, effects that are mediated through the gut-liver axis.[2]
Table 1: Comparative Hepatotoxicity of TPHP and DPHP
| Endpoint | TPHP | DPHP | Reference |
| Cytotoxicity (L02 cells) | More potent | Less potent | [1] |
| Insulin Resistance | Potent inducer | No significant effect | [1] |
| ER Stress Induction | Inducer | Not a primary mechanism | [1] |
| Hepatic Lipid & Cholesterol Levels | Significant increase | Less pronounced effect | [2] |
Neurotoxicity: Both Compounds Pose a Threat
Both TPHP and its metabolite DPHP can cross the blood-brain barrier, raising concerns about their neurotoxic potential.[3][4] Studies in mice have shown that TPHP exposure can induce neuroinflammation, characterized by increased levels of pro-inflammatory cytokines like TNF-α and IL-6, and neuronal apoptosis.[3][4][5] These effects are linked to oxidative stress, with a decrease in antioxidant gene expression.[3][4] While direct comparative studies on the neurotoxicity of TPHP and DPHP are less common, evidence suggests that DPHP exposure in mice can lead to alterations in serotonergic and glutamatergic synapses in the liver and intestine, corresponding to a reduction in brain neurotransmitters.[2] This indicates that DPHP also possesses neurotoxic capabilities, albeit potentially through different mechanisms than TPHP.
Experimental Workflow: Assessing Neurotoxicity in a Mouse Model
Caption: Workflow for in vivo assessment of TPHP and DPHP neurotoxicity.
Endocrine Disruption: A Shared but Potentially Different Mode of Action
Both TPHP and DPHP are recognized as endocrine-disrupting chemicals (EDCs).[6][7] TPHP has been shown to exhibit estrogenic, androgenic, and steroidogenic activity in fish.[7] In vitro studies using 3T3-L1 cells have demonstrated that TPHP can enhance adipogenic differentiation and glucose uptake, mimicking the insulin signaling pathway.[6] DPHP also promotes adipogenesis, though to a lesser extent than TPHP.[6] Interestingly, both compounds were found to enhance isoproterenol-induced lipolysis, suggesting a perturbation of noradrenergic mechanisms.[6] While both compounds disrupt endocrine function, the specific receptor interactions and downstream pathways may differ. For instance, while TPHP can interact with multiple nuclear receptors, DPHP shows limited to no affinity for some of these same receptors.[8]
Signaling Pathway: TPHP-Induced Endocrine Disruption in Adipocytes
Caption: TPHP's impact on adipocyte differentiation and glucose uptake.
Developmental and Reproductive Toxicity
The developmental and reproductive toxicity of TPHP and DPHP is a significant area of concern due to their detection in human placental tissue and breast milk.[9] Studies in zebrafish have shown that TPHP exposure can lead to developmental defects, including heart malformation.[10] DPHP also impacts cardiac development in zebrafish, although its potency is significantly less than that of TPHP.[8] In vitro studies using mouse embryonic stem cells have shown that TPHP can inhibit proliferation and cardiac differentiation.[10]
Experimental Protocols: A Guide to Key Assays
To ensure the reproducibility and validity of research findings, this section provides detailed, step-by-step methodologies for key experiments used in the toxicological assessment of TPHP and DPHP.
Cell Viability Assay (MTT Assay)
This assay is fundamental for determining the cytotoxic potential of compounds.
Protocol:
-
Cell Seeding: Plate cells (e.g., L02, HepG2, or relevant cell line) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Exposure: Treat cells with a range of concentrations of TPHP and DPHP (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This technique is crucial for investigating the molecular mechanisms of toxicity.
Protocol:
-
RNA Extraction: Following compound exposure, lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix and gene-specific primers for target genes (e.g., TNF-α, IL-6, Nrf2) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Conclusion and Future Directions
The evidence strongly indicates that both triphenyl phosphate and its primary metabolite, diphenyl phosphate, possess significant toxicological properties. While TPHP often appears to be the more potent toxicant, particularly in inducing hepatotoxicity and certain developmental effects, DPHP exhibits distinct toxicological actions, including neurotoxic effects and impacts on metabolism. This underscores the importance of considering the toxicity of both the parent compound and its metabolites in comprehensive risk assessments.
Future research should focus on elucidating the specific molecular targets of both TPHP and DPHP to better understand their differential mechanisms of action. Long-term, low-dose exposure studies are also needed to assess the chronic health risks associated with these ubiquitous environmental contaminants. Furthermore, the development of robust and validated in vitro models will be crucial for high-throughput screening of potential alternatives to TPHP.
References
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Triphenyl phosphate proved more potent than its metabolite diphenyl phosphate in inducing hepatic insulin resistance through endoplasmic reticulum stress. Environmental International, 2023. [Link]
-
Health Risks of Low-Dose Dietary Exposure to Triphenyl Phosphate and Diphenyl Phosphate in Mice: Insights from the Gut-Liver Axis. Environmental Science & Technology, 2025. [Link]
-
Triphenyl phosphate permeates the blood brain barrier and induces neurotoxicity in mouse brain. Chemosphere, 2020. [Link]
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New insights into the mechanism of triphenyl phosphate and its metabolite diphenyl phosphate in diabetic kidney disease. Ecotoxicology and Environmental Safety, 2025. [Link]
-
Triphenyl phosphate enhances adipogenic differentiation, glucose uptake and lipolysis via endocrine and noradrenergic mechanisms. Toxicology and Applied Pharmacology, 2017. [Link]
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Organophosphate-induced delayed neurotoxicity of triarylphosphates. International Journal of Toxicology, 2001. [Link]
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Triphenyl phosphate permeates the blood brain barrier and induce neurotoxicity in mouse brain. ResearchGate, 2020. [Link]
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Triphenyl phosphate and diphenyl phosphate - Evaluation statement. Australian Government Department of Health and Aged Care, 2023. [Link]
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Diphenyl Phosphate-Induced Toxicity During Embryonic Development. Environmental Science & Technology, 2019. [Link]
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Triphenyl phosphate proved more potent than its metabolite diphenyl phosphate in inducing hepatic insulin resistance through endoplasmic reticulum stress. ResearchGate, 2023. [Link]
-
Health Risks of Low-Dose Dietary Exposure to Triphenyl Phosphate and Diphenyl Phosphate in Mice: Insights from the Gut–Liver Axis. ACS Publications, 2025. [Link]
-
In Vivo Characterization of the Toxicological Properties of DPhP, One of the Main Degradation Products of Aryl Phosphate Esters. Environmental Health Perspectives, 2020. [Link]
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Triphenyl phosphate's effect on neuronal morphology as an indication of developmental neurotoxicity. DiVA portal, 2025. [Link]
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New insights into the mechanism of triphenyl phosphate and its metabolite diphenyl phosphate in diabetic kidney disease. ResearchGate, 2025. [Link]
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Rapid in Vitro Metabolism of the Flame Retardant Triphenyl Phosphate and Effects on Cytotoxicity and mRNA Expression in Chicken Embryonic Hepatocytes. Environmental Science & Technology, 2014. [Link]
-
NTP Research Report on In Vivo Repeat Dose Biological Potency Study of Triphenyl Phosphate (CAS No. 115-86-6) in Male Sprague Dawley Rats (Hsd. National Toxicology Program, 2017. [Link]
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Acute exposure to triphenyl phosphate inhibits the proliferation and cardiac differentiation of mouse embryonic stem cells and zebrafish embryos. ResearchGate, 2019. [Link]
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Evaluation of the cytotoxic activity of triphenyl phosphate on mouse spermatocytes cells. Toxicology in Vitro, 2023. [Link]
-
Endocrine disruption of Triphenyl Phosphate via VIT-2 in Caenorhabditis elegans: A comparative analysis with estradiol and 4-hydroxytamoxifen. Journal of Hazardous Materials, 2025. [Link]
-
OPFR Prioritization using the Developmental Neurotoxicity In Vitro Test Battery: An Update to OECD IATA Case Study. National Institutes of Health, 2023. [Link]
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Comparison of the mechanisms of estrogen disrupting effects between triphenyl phosphate (TPhP) and tris(1,3-dichloro-2-propyl) phosphate (TDCIPP). ResearchGate, 2025. [Link]
-
Triphenyl phosphate, an endocrine disruptor for species in the environment. ANSES, 2022. [Link]
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Triphenyl phosphate's effect on neuronal morphology as an indication of developmental neurotoxicity. Diva-portal.org, 2024. [Link]
-
Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats. Food and Chemical Toxicology, 2022. [Link]
-
Effects of triphenyl phosphate on growth, reproduction and transcription of genes of Daphnia magna. Semantic Scholar, 2017. [Link]
-
Neurodevelopmental toxicity of organophosphate flame retardant triphenyl phosphate (TPhP) on zebrafish (Danio rerio) at different life stages. Aquatic Toxicology, 2019. [Link]
-
Environmentally Relevant Concentrations of Triphenyl Phosphate (TPhP) Impact Development in Zebrafish. MDPI, 2021. [Link]
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Triphenyl phosphate exposure induces kidney structural damage and gut microbiota disorders in mice under different diets. ResearchGate, 2020. [Link]
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Triphenyl phosphate (115-86-6). National Institutes of Health, 2021. [Link]
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A Senior Application Scientist's Guide to Halogen-Free Phosphorus Flame Retardants
An In-Depth Performance Analysis for Engineering Plastics: BDP vs. RDP
In the realm of high-performance engineering plastics, the selection of an appropriate flame retardant is a critical decision that profoundly impacts the final product's safety, processability, and mechanical integrity. This guide provides a detailed comparative analysis of two prominent halogen-free phosphorus flame retardants: Bisphenol A bis(diphenyl phosphate) (BDP) and Resorcinol bis(diphenyl phosphate) (RDP). As requested, this document eschews a rigid template in favor of a logical, in-depth exploration grounded in scientific principles and experimental data, designed for researchers and materials scientists.
Introduction: The Role of Aryl Phosphates in Flame Retardancy
The move away from halogenated flame retardants, driven by environmental and health concerns, has elevated the importance of alternatives like organophosphorus compounds.[1] Among these, aryl phosphates such as BDP and RDP have become industry standards, particularly for engineering thermoplastics like polycarbonate (PC), acrylonitrile-butadiene-styrene (ABS), and their alloys (PC/ABS).[2][3][4] These additives are crucial for meeting stringent fire safety standards, such as the UL 94, in sectors including electronics, automotive, and construction.[5][6][7]
The primary function of these flame retardants is to interrupt the combustion cycle.[8] When the polymer is exposed to heat, the flame retardant decomposes and acts in two primary phases:
-
Condensed Phase: The flame retardant promotes the formation of a stable, insulating char layer on the polymer's surface.[9] This char acts as a physical barrier, shielding the underlying material from heat and oxygen, and preventing the release of flammable volatiles.[9] BDP, in particular, is noted for its strong condensed-phase action.[9][10]
-
Gas Phase: Volatilized phosphorus-containing compounds can act as radical scavengers in the flame, interrupting the exothermic processes of combustion and cooling the system.[8]
This guide will delve into the nuanced performance differences between BDP and RDP, supported by established testing methodologies.
Chemical Structures of BDP and RDP
The distinct chemical structures of BDP and RDP are foundational to their differing performance characteristics, such as thermal stability and compatibility with polymer matrices.
Caption: Chemical structures of BDP and RDP.
Comparative Performance Analysis
While both BDP and RDP are effective flame retardants, their performance profiles exhibit key differences, particularly concerning thermal stability, processing characteristics, and their effect on the mechanical properties of the host polymer.
| Property | Bisphenol A bis(diphenyl phosphate) (BDP) | Resorcinol bis(diphenyl phosphate) (RDP) |
| Physical State | Viscous liquid or solid oligomer | Colorless liquid |
| Thermal Stability | Higher thermal stability and lower volatility.[3][8] Can withstand high processing temperatures required for engineering resins.[3][9] | Good thermal stability, but generally lower than BDP.[4] |
| Flame Retardancy | Excellent performance, particularly in forced flaming combustion (cone calorimeter).[10] Strong condensed phase action.[10] | Superior performance in some flammability tests like LOI.[10] Primarily gas phase action with some condensed phase activity.[10] |
| Effect on Polymer | Can provide better melt stability to polymers.[8] Less of a plasticizing effect compared to RDP, which can help maintain the Heat Distortion Temperature (HDT) of the polymer.[11] | Can act as a plasticizer, potentially lowering the HDT of the polymer blend.[11] May improve melt flow for thin-wall injection molding. |
| Hydrolytic Stability | Generally better hydrolytic stability.[4] | Can be more susceptible to hydrolysis, which may affect the long-term performance of the plastic part.[11] |
| Typical Loading Level | 8-20 phr (parts per hundred resin) depending on the polymer and required rating.[3] | 10-15 phr depending on the application.[8] |
Experimental Protocols for Performance Evaluation
To substantiate performance claims, rigorous and standardized testing is essential. The following section outlines the methodologies for key performance indicators.
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A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC Methods for Organophosphate Analysis
Introduction
Organophosphates (OPs) represent a class of compounds extensively used as pesticides in agriculture and as chemical warfare agents. Their high toxicity, stemming from the irreversible inhibition of acetylcholinesterase, necessitates robust and reliable analytical methods for their detection and quantification in diverse matrices such as food, water, and biological samples. For decades, the analytical mainstays for this task have been Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
The choice between these two powerful techniques is not arbitrary; it is a decision dictated by the physicochemical properties of the target analytes, the complexity of the sample matrix, and the specific analytical objectives, such as required sensitivity and throughput. This guide, from the perspective of field-proven application science, provides an in-depth, objective comparison of HPLC and GC for organophosphate analysis. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a clear framework for method selection, supported by experimental data and authoritative standards.
The Foundational Divide: Volatility and Thermal Stability
The core principle differentiating GC and HPLC lies in the mobile phase used to transport the analyte through the analytical column.[1] GC employs an inert gas (like helium or nitrogen), while HPLC uses a liquid solvent mixture.[1] This fundamental difference dictates the types of compounds each technique can analyze effectively.
-
Gas Chromatography (GC) is tailored for compounds that are naturally volatile or can be made volatile (derivatized) without degrading. The sample is vaporized in a heated inlet and separated based on its boiling point and interaction with the column's stationary phase.[2][3] Many organophosphates are sufficiently volatile and thermally stable for GC analysis, making it a traditional and powerful tool for this application.[4]
-
High-Performance Liquid Chromatography (HPLC) is the premier choice for non-volatile, polar, or thermally labile compounds.[5][6] Separation occurs based on the analyte's partitioning between the liquid mobile phase and the solid stationary phase at ambient or slightly elevated temperatures.[6] This makes HPLC particularly advantageous for certain organophosphates that may degrade at the high temperatures required for GC analysis.[7]
The Critical First Step: A Unified Approach to Sample Preparation
Regardless of the final analytical technique, the quality of the data is fundamentally dependent on the sample preparation stage. The goal is to efficiently extract the target organophosphates from a complex matrix while minimizing interferences. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become the gold standard for pesticide residue analysis in food and agricultural products due to its simplicity, speed, and minimal solvent usage.[8][9][10]
The causality behind the QuEChERS workflow is a two-stage process: first, a solvent extraction and partitioning step, followed by a dispersive solid-phase extraction (d-SPE) cleanup. Acetonitrile is the preferred extraction solvent due to its ability to effectively extract a wide range of pesticides while minimizing the co-extraction of non-polar compounds like lipids.[11] The subsequent addition of salts (e.g., magnesium sulfate and sodium chloride) induces phase separation, partitioning the pesticides into the acetonitrile layer.[8] The d-SPE cleanup step utilizes specific sorbents, such as Primary Secondary Amine (PSA), to remove matrix components like organic acids and sugars that could interfere with the chromatographic analysis.[12]
Workflow for QuEChERS Sample Preparation
Caption: QuEChERS workflow for organophosphate extraction.
In-Depth Analysis by Gas Chromatography (GC)
GC is a highly effective and well-established technique for analyzing many organophosphates.[4] Its success hinges on careful optimization of the system, from the inlet to the detector, to ensure analyte integrity and achieve maximum sensitivity.
Expertise in Action: Why GC Choices Matter
-
Inlet Liner: Organophosphates can be prone to degradation in hot GC inlets. Using a deactivated, packed splitless quartz liner is crucial as it reduces active sites on the liner surface, preventing analyte breakdown and leading to symmetrical peak shapes and excellent reproducibility.[13]
-
Column Selection: A low- to mid-polarity column, such as a 5% phenyl polysiloxane phase (e.g., DB-5MS or TG-5MS), provides excellent separation for a wide range of organophosphates.[13]
-
Detector Selection: This is where GC truly excels for OP analysis. While a mass spectrometer (MS) provides definitive identification, phosphorus-specific detectors offer exceptional sensitivity and selectivity with less complex instrumentation.[14]
-
Flame Photometric Detector (FPD): Highly selective for sulfur- and phosphorus-containing compounds, making it an excellent choice for OP analysis in complex matrices.[2][15]
-
Nitrogen-Phosphorus Detector (NPD): Offers even greater sensitivity for phosphorus compounds than the FPD and is also highly selective.[4][16]
-
Experimental Protocol: GC-NPD Analysis of Organophosphates
This protocol is representative of a validated method for determining OP residues in vegetable matrices, adhering to standards like US EPA Method 8141B.[4][13]
-
Sample Preparation: Extract samples using the QuEChERS protocol detailed previously.
-
Instrumentation: Agilent 8890 GC system (or equivalent) equipped with an NPD.[17]
-
GC Conditions:
-
Column: Agilent J&W DB-35ms or equivalent (30 m × 0.25 mm, 0.25 µm).[18]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[19]
-
Inlet: Splitless mode.
-
Inlet Temperature: 250 °C.[19]
-
Oven Temperature Program: Initial temperature of 100 °C, ramp at 25 °C/min to 180 °C, then ramp at 10 °C/min to 250 °C, hold for 2 minutes.[19]
-
Detector Temperature: 300 °C.
-
Injection Volume: 1 µL.
-
-
Calibration: Prepare matrix-matched calibration standards by spiking blank matrix extract with known concentrations of OP standards (e.g., 10, 50, 100, 250, 500 ng/mL).
-
Validation: The method must be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability), following ICH or FDA guidelines.[20][21]
In-Depth Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC provides a powerful alternative to GC, especially for OPs that are less volatile or susceptible to thermal degradation.[7] Reversed-phase HPLC is the most common mode used for this application.
Expertise in Action: Why HPLC Choices Matter
-
Column Selection: A C18 column is the workhorse for reversed-phase separation of moderately non-polar compounds like many organophosphates. The C18 stationary phase provides excellent retention and resolution.[12][22]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water is typically employed. Starting with a higher water concentration and gradually increasing the acetonitrile content allows for the separation of OPs with varying polarities in a single run.[23][24]
-
Detector Selection:
-
Diode Array Detector (DAD) / UV-Vis Detector: Many OPs possess chromophores that allow for UV detection. A DAD provides the added benefit of acquiring full UV spectra, which can aid in peak identification and purity assessment.[12][23]
-
Mass Spectrometry (MS/MS): Coupling HPLC with a tandem mass spectrometer (LC-MS/MS) is the definitive technique for achieving the highest sensitivity and selectivity, making it ideal for trace-level analysis in highly complex matrices.[9]
-
Experimental Protocol: RP-HPLC-DAD Analysis of Organophosphates
This protocol is a representative method for the analysis of OPs in fruit or vegetable samples.
-
Sample Preparation: Extract samples using the QuEChERS protocol detailed previously.
-
Instrumentation: HPLC system with a DAD detector.
-
HPLC Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12][22]
-
Mobile Phase: A: Water, B: Acetonitrile.
-
Gradient Program: Start at 60% A / 40% B, linearly increase to 10% A / 90% B over 20 minutes.[22][23]
-
Detection: DAD monitoring at a primary wavelength (e.g., 220 nm) and secondary confirmation wavelengths based on the absorbance maxima of target analytes.[23]
-
Injection Volume: 20 µL.[12]
-
Column Temperature: 35 °C.[7]
-
-
Calibration: Prepare matrix-matched calibration standards by spiking blank matrix extract with known concentrations of OP standards.
-
Validation: Validate the method for specificity, linearity, range, accuracy, precision, LOD, and LOQ as per ICH guidelines.[20][21][25]
Head-to-Head Comparison: Cross-Validation Insights
The choice between HPLC and GC is a function of the specific analytical challenge. Both are robust and reliable methods for the determination of organophosphates.[26] A direct comparison of their performance characteristics, based on validation studies, provides a clear basis for selection.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Rationale & Causality |
| Applicability | Ideal for thermally unstable and non-volatile OPs.[6][7] | Excellent for volatile and semi-volatile OPs.[2][3] | GC requires vaporization at high temperatures, which can degrade sensitive compounds. HPLC operates at near-ambient temperatures. |
| Common Detectors | Diode Array Detector (DAD), Mass Spectrometry (MS).[26] | Flame Photometric (FPD), Nitrogen-Phosphorus (NPD), MS.[4][26] | GC benefits from highly selective and sensitive phosphorus-specific detectors (FPD, NPD), reducing matrix interference. HPLC-MS offers superior specificity for all compounds. |
| Limit of Detection (LOD) | 0.002 µg/g - 0.1 mg/L.[26] | 0.05 mg/kg; can be in the low ng/mL range.[26][27] | Highly dependent on the detector. GC with selective detectors (NPD/FPD) or MS can achieve very low detection limits. HPLC coupled with MS also offers excellent sensitivity. |
| Limit of Quantification (LOQ) | 0.006 µg/g - 0.3 mg/L.[26] | 0.15 µg/mL; can be in the low ng/mL range.[26][27] | Similar to LOD, the detector is the primary driver of sensitivity. |
| Accuracy (Recovery %) | Typically 80% - 110%.[9][23][26] | Typically 75% - 115%.[8][26][27] | Both methods show excellent accuracy when properly validated. The QuEChERS extraction method provides consistently high recovery rates for a broad range of pesticides.[8][9] |
| Precision (%RSD) | < 10%.[7][26] | < 15%.[26][27] | Both techniques demonstrate high precision. HPLC often shows slightly better precision due to the liquid-phase injection being inherently more reproducible than split/splitless GC injections. |
| Linearity (R²) | > 0.99.[22][26] | > 0.99.[26] | Both methods exhibit excellent linearity over typical concentration ranges used in residue analysis. |
Logical Framework for Method Selectiondot
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Comparative Study on the Endocrine-Disrupting Effects of Various Aryl Phosphates
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Emerging Concern of Aryl Phosphates
Aryl organophosphate esters (AOPEs) are a class of chemicals used extensively as flame retardants and plasticizers, replacing phased-out polybrominated diphenyl ethers (PBDEs).[1] Their widespread use has led to ubiquitous detection in environmental matrices and human tissues.[1][2][3] Growing evidence indicates that several of these compounds, including triphenyl phosphate (TPHP), tricresyl phosphate (TCrP), and 2-ethylhexyl diphenyl phosphate (EHDPP), act as endocrine-disrupting chemicals (EDCs).[2][4][5] They can interfere with the body's sensitive hormonal systems, posing potential risks to human and ecological health.[1][4][5] This guide provides a comparative analysis of the endocrine-disrupting profiles of prominent aryl phosphates, details the underlying molecular mechanisms, and presents validated experimental protocols for their assessment.
Pillar 1: Mechanisms of Aryl Phosphate-Induced Endocrine Disruption
Aryl phosphates exert their effects through multiple pathways, primarily by interacting with nuclear receptors and disrupting hormone synthesis. The main axes affected are the estrogenic, androgenic, and thyroid pathways.[1][4]
Interaction with Estrogen and Androgen Receptors
Many AOPEs and their metabolites can bind to and modulate the activity of estrogen receptors (ER) and androgen receptors (AR).[2][4] This interaction can be agonistic (mimicking the natural hormone) or antagonistic (blocking it).
-
Triphenyl Phosphate (TPHP) has demonstrated complex behavior, acting as both an ERα agonist and antagonist depending on the specific bioassay used.[4][6] It also exhibits significant AR antagonistic activity, with reported IC50 values (the concentration causing 50% inhibition) ranging from 5.8 µM to 17 µM in different cell-based reporter assays.[4][5]
-
Tricresyl Phosphate (TCrP) also shows potent AR antagonism, with a reported IC50 of 4.1 µM, making it a stronger anti-androgen than TPHP in some systems.[4][5]
-
Metabolites Matter: It is critical to consider the bioactivity of metabolites. For instance, hydroxylated metabolites of TPHP (e.g., 4OH-TPHP) have been shown to be much more potent ER agonists than the parent compound.[2][4]
Signaling Pathway: Aryl Phosphate Interaction with Nuclear Receptors
Caption: Antagonistic action of TPHP/TCrP on the Androgen Receptor.
Disruption of Steroidogenesis
Beyond receptor interaction, AOPEs can directly alter the production of steroid hormones like estradiol and testosterone. This is a critical mechanism as it affects the endogenous levels of hormones available to act throughout the body. In vitro studies using the H295R human adrenocortical carcinoma cell line, which expresses key enzymes for steroidogenesis, have shown that TPHP can increase the expression of steroidogenic enzymes, leading to altered hormone concentrations.[4][7] Both TPHP and TDCIPP (a chlorinated organophosphate) were found to promote the synthesis of 17β-estradiol (E2) in H295R cells.[8]
Interference with the Thyroid Axis
The thyroid system is another key target. AOPE exposure has been linked to altered thyroid hormone levels in both animal studies and human epidemiological research.[9][10] For example, urinary levels of diphenyl phosphate (DPHP), a major metabolite of TPHP, have been associated with increased concentrations of total thyroxine (T4) in women.[4][11] In vitro, TPHP exposure in a human thyroid follicular cell line led to increased expression of genes involved in thyroid hormone synthesis, such as thyroid peroxidase (TPO).[9][12]
Pillar 2: Comparative Performance and Data
The endocrine-disrupting potency varies significantly among different aryl phosphates. This section provides a comparative summary based on published experimental data.
Table 1: Comparative Endocrine-Disrupting Activity of Selected Aryl Phosphates
| Compound | Primary Target | Effect Type | Potency (IC50/REC20) | Key Experimental Findings & References |
| Triphenyl Phosphate (TPHP) | ERα, AR, Thyroid | ER Agonist/Antagonist, AR Antagonist | ERα REC20: ~4.9 µMAR IC50: 5.8 - 17 µM | Can both mimic and block estrogen; potent AR antagonist. Alters thyroid hormone synthesis-related gene expression.[4][5][6][9] |
| Tricresyl Phosphate (TCrP) | AR, GR, MR | AR Antagonist, GR/MR Antagonist | AR IC50: ~4.1 µMGR IC50: 1.2 µM | A more potent AR antagonist than TPHP in some assays. Also antagonizes glucocorticoid (GR) and mineralocorticoid (MR) receptors.[4][5] |
| 2-Ethylhexyl Diphenyl Phosphate (EHDPP) | MR, AdipoR | MR Antagonist, AdipoR Antagonist | - | Targets mineralocorticoid receptor (MR) and acts as a noncompetitive inhibitor of adiponectin receptors (AdipoR), potentially disrupting metabolism.[13][14][15] |
| 4-Hydroxyphenyl Diphenyl Phosphate (4-OH-TPHP) | ERα, TRβ, GR, MR | Multi-Receptor Antagonist | RIC20 < 1 µM | A metabolite of TPHP that is a highly potent antagonist of multiple nuclear receptors, including ERα and Thyroid Receptor β (TRβ).[4][13] |
IC50: Half-maximal inhibitory concentration. REC20/RIC20: Relative effective/inhibitory concentration at 20%. Values are approximate and vary by assay.
Pillar 3: Self-Validating Experimental Protocols
To generate reliable and comparable data, standardized, self-validating protocols are essential. The causality for each step is explained to ensure experimental integrity.
Protocol 1: In Vitro Androgen Receptor (AR) Antagonism Assay
This reporter gene assay quantifies the ability of a test chemical to inhibit the action of a natural androgen.
-
Objective: To determine the IC50 value for AR antagonism.
-
Causality: This assay uses a cell line engineered to produce a measurable signal (luciferase light) only when the AR is activated. An antagonist will block this activation, causing a dose-dependent decrease in the signal.
-
Methodology:
-
Cell Culture & Seeding: Plate CHO-K1 (Chinese hamster ovary) cells in 96-well plates. These cells are chosen for their low endogenous receptor activity, providing a clean background.
-
Transfection: Co-transfect cells with two plasmids: one expressing the human AR and another containing a luciferase reporter gene driven by an androgen-responsive promoter (e.g., MMTV). A control plasmid (e.g., Renilla luciferase) is included to normalize for transfection efficiency and cell viability.
-
Treatment: After 24 hours, expose cells to a range of concentrations of the test aryl phosphate (e.g., TPHP) in combination with a fixed, sub-maximal concentration of a known AR agonist like dihydrotestosterone (DHT). Controls must include:
-
Vehicle Control (e.g., DMSO)
-
DHT alone (Positive Control)
-
Known Antagonist (e.g., Flutamide) + DHT (Assay Control)
-
-
Incubation: Incubate for 24 hours to allow for receptor binding, gene transcription, and protein expression.
-
Lysis & Luminescence Reading: Lyse the cells and measure both firefly (reporter) and Renilla (control) luciferase activity using a dual-luciferase assay system.
-
Data Analysis: Normalize the firefly luminescence to the Renilla luminescence. Plot the normalized activity against the log of the antagonist concentration and fit a dose-response curve to calculate the IC50 value.
-
Workflow: Androgen Receptor Antagonism Assay
Caption: Workflow for the in vitro AR antagonism reporter assay.
Protocol 2: H295R Steroidogenesis Assay (OECD Test Guideline 456)
This assay assesses a chemical's effect on the production of steroid hormones.
-
Objective: To quantify changes in testosterone and estradiol production.
-
Causality: The H295R cell line expresses most of the key enzymes of the steroidogenic pathway. Measuring hormone levels in the culture medium after exposure directly assesses interference with this pathway.
-
Methodology:
-
Cell Culture: Culture H295R cells in 24-well plates until they reach approximately 80% confluency.
-
Treatment: Replace the medium with fresh medium containing a range of concentrations of the test aryl phosphate. Include a vehicle control and a known inhibitor (e.g., prochloraz) and inducer (e.g., forskolin) as controls.
-
Incubation: Expose the cells for 48 hours. This duration allows for significant accumulation of hormones in the medium.
-
Medium Collection: Collect the cell culture medium for hormone analysis.
-
Hormone Quantification: Measure the concentrations of testosterone and estradiol in the medium using validated methods like ELISA or LC-MS/MS.
-
Viability Assay: Perform a cell viability assay (e.g., MTT or neutral red uptake) on the cells in the plate to ensure that observed effects on hormone levels are not due to cytotoxicity.
-
Data Analysis: Normalize hormone concentrations to the vehicle control. Statistically compare treated groups to the control to identify significant increases or decreases in hormone production.
-
Conclusion and Authoritative Grounding
The collective evidence confirms that numerous aryl phosphates, particularly TPHP and TCrP, are potent endocrine disruptors.[2][4][5] They operate through diverse mechanisms, including direct receptor antagonism and interference with hormone biosynthesis.[4][8] A critical insight from current research is the significant, and often greater, endocrine-disrupting potential of their metabolites, highlighting the necessity of considering biotransformation in risk assessment.[2][3][4]
Future research must prioritize the evaluation of emerging and novel aryl phosphates to avoid regrettable substitution. Furthermore, a deeper investigation into their effects on the thyroid axis and metabolic disruption is warranted to fully comprehend the public health implications of widespread exposure to this class of chemicals.
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Hu, W., et al. (2022). Endocrine disrupting toxicity of aryl organophosphate esters and mode of action. Critical Reviews in Environmental Science and Technology, 53(1), 1-18. [Link]
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Taylor and Francis Ltd. (2023). Endocrine disrupting toxicity of aryl organophosphate esters and mode of action. Critical Reviews in Environmental Science and Technology, 53(1), 1-18. [Link]
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Li, M., et al. (2025). Adverse Effects of Aryl Organophosphate Esters on Reproduction. Environmental Science & Technology. [Link]
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Ji, K., et al. (2020). In vitro estrogen-disrupting effects of organophosphate flame retardants. ResearchGate. [Link]
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Preston, E. V., et al. (2017). Associations between urinary diphenyl phosphate and thyroid function. PubMed. [Link]
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Liu, X., et al. (2013). Endocrine Disruption Potentials of Organophosphate Flame Retardants and Related Mechanisms in H295R and MVLN Cell Lines and in Zebrafish. ResearchGate. [Link]
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Wang, C., et al. (2024). Organophosphorus Flame Retardants and Metabolic Disruption: An in Silico, in Vitro, and in Vivo Study Focusing on Adiponectin Receptors. PubMed Central. [Link]
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Ji, K., et al. (2022). Comparison of the mechanisms of estrogen disrupting effects between triphenyl phosphate (TPhP) and tris(1,3-dichloro-2-propyl) phosphate (TDCIPP). PubMed. [Link]
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Wang, C., et al. (2024). Organophosphorus Flame Retardants and Metabolic Disruption: An in Silico, in Vitro, and in Vivo Study Focusing on Adiponectin Receptors. PubMed. [Link]
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Zhao, F., et al. (2019). Association of Aryl Organophosphate Flame Retardants Triphenyl Phosphate and 2-Ethylhexyl Diphenyl Phosphate with Human Blood Triglyceride and Total Cholesterol Levels. ACS Publications. [Link]
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Stapleton, H. M., & Fang, M. (2019). Do Flame Retardant Chemicals Increase the Risk for Thyroid Dysregulation and Cancer? Current Environmental Health Reports, 6(4), 227-238. [Link]
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Ji, K., et al. (2022). Comparison of the mechanisms of estrogen disrupting effects between triphenyl phosphate (TPhP) and tris(1,3-dichloro-2-propyl) phosphate (TDCIPP). ResearchGate. [Link]
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A Senior Application Scientist's Guide to Validating the Mechanism of Action for 4-Biphenylol Diphenyl Phosphate In Vitro
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and validate the proposed mechanism of action of 4-Biphenylol diphenyl phosphate (BDPP). As an organophosphate flame retardant (OPFR), BDPP is part of a class of compounds facing increasing scrutiny for their potential as endocrine disruptors and metabolic modulators.[1][2][3] This document moves beyond a simple recitation of protocols, offering a logical, self-validating experimental workflow grounded in established scientific principles. We will explore the causal relationships behind experimental choices, compare BDPP's activity with relevant alternatives, and provide the detailed methodologies necessary for robust in vitro characterization.
Introduction: The Scientific Context of BDPP
4-Biphenylol diphenyl phosphate, also known as Biphenyl-4-yl Diphenyl Phosphate (BDP), is an aryl phosphate ester used as a flame retardant and plasticizer in a variety of consumer and industrial products.[4][5] Its structure is closely related to other widely used OPFRs, such as triphenyl phosphate (TPhP). The widespread use of OPFRs has led to their ubiquitous presence in the environment and detectable levels in human tissues.[3] This has raised significant concerns about their potential health effects, with a growing body of evidence suggesting that many OPFRs can interfere with critical biological signaling pathways.[1][2][6]
The primary hypothesis for aryl OPFRs like BDPP centers on their interaction with nuclear receptors—a superfamily of ligand-activated transcription factors that regulate a vast array of physiological processes, including metabolism, development, and reproduction.[2][7] Specifically, Peroxisome Proliferator-Activated Receptor gamma (PPARγ), the master regulator of adipogenesis and a key player in lipid metabolism, has been identified as a target for TPhP and other OPFRs.[8][9][10] Given its structural similarity to TPhP, it is highly probable that BDPP also functions as a modulator of PPARγ. This guide will outline a systematic approach to test this hypothesis.
The Proposed Mechanism: BDPP as a PPARγ Modulator
Our central hypothesis is that BDPP exerts its biological effects primarily by acting as a ligand for the nuclear receptor PPARγ. Upon binding, we propose that BDPP induces a conformational change in the PPARγ ligand-binding domain (LBD), leading to the recruitment of co-activator proteins and the initiation of target gene transcription. This signaling cascade is known to drive adipocyte differentiation (adipogenesis).
To provide a robust comparison, this guide will evaluate BDPP against two key compounds:
-
Triphenyl Phosphate (TPhP): A structurally similar aryl OPFR with established PPARγ activity, serving as a direct competitor and benchmark.[8]
-
Rosiglitazone: A potent and well-characterized synthetic thiazolidinedione (TZD) drug that acts as a full agonist of PPARγ. It will serve as the positive control for maximal PPARγ activation.
A Validating In Vitro Experimental Workflow
To rigorously test our hypothesis, we will employ a multi-step, hierarchical approach. This workflow is designed to move from broad screening to specific functional outcomes, with each step providing the logical foundation for the next.
Step 1: PPARγ Transactivation Assay (Reporter Gene Assay)
Causality: This is the foundational experiment. Its purpose is to determine if BDPP can activate the PPARγ signaling pathway, resulting in the transcription of a reporter gene. A positive result here is a prerequisite for further investigation into direct binding and functional effects. We use a cell line engineered to express PPARγ and a reporter construct, providing a highly specific and sensitive system.
Detailed Protocol:
-
Cell Line & Culture: Use a suitable cell line, such as HEK293T (Human Embryonic Kidney), which has low endogenous nuclear receptor activity.
-
Transient Transfection: Co-transfect the cells with two plasmids:
-
An expression vector for full-length human PPARγ.
-
A reporter plasmid containing a luciferase gene downstream of a promoter with multiple Peroxisome Proliferator Response Elements (PPREs).
-
A third plasmid expressing Renilla luciferase can be included as an internal control for transfection efficiency and cell viability.
-
-
Cell Seeding: After 24 hours post-transfection, seed the cells into 96-well white, clear-bottom plates at a density of 20,000 cells/well.
-
Compound Treatment: Prepare serial dilutions of BDPP, TPhP, and Rosiglitazone in the appropriate vehicle (e.g., DMSO). The final DMSO concentration in the media should be ≤ 0.1%. Add the compounds to the cells and incubate for 24 hours.
-
Lysis & Luminescence Reading: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal. Plot the normalized data as a function of compound concentration and fit to a dose-response curve to determine EC50 values.
Expected Data & Comparison:
| Compound | Primary Target | Max Fold Activation (vs. Vehicle) | EC50 (µM) |
| BDPP | PPARγ | 8 - 12 | 5.0 - 10.0 |
| TPhP | PPARγ | 10 - 15 | 2.0 - 5.0 |
| Rosiglitazone | PPARγ | 40 - 50 | 0.05 - 0.1 |
| Vehicle (DMSO) | N/A | 1.0 | N/A |
This table presents hypothetical yet plausible data based on literature for similar compounds.[8][11]
Step 2: Competitive Ligand Binding Assay
Causality: A positive result in the transactivation assay demonstrates pathway activation, but not necessarily direct binding to PPARγ. BDPP could be acting upstream. This experiment directly tests for physical interaction between BDPP and the PPARγ Ligand Binding Domain (LBD). By measuring BDPP's ability to displace a known fluorescent PPARγ ligand, we can confirm target engagement and determine its binding affinity (Ki).
Detailed Protocol:
-
Reagents:
-
Recombinant human PPARγ-LBD protein.
-
A fluorescently-labeled PPARγ ligand (e.g., a BODIPY-conjugated TZD).
-
Test compounds: BDPP, TPhP, and unlabeled Rosiglitazone.
-
-
Assay Setup: In a 384-well, low-volume black plate, combine the PPARγ-LBD protein and the fluorescent ligand at fixed concentrations (determined by prior saturation binding experiments).
-
Competitive Binding: Add increasing concentrations of the test compounds (BDPP, TPhP, Rosiglitazone). Include wells with vehicle only (maximum signal) and a high concentration of unlabeled Rosiglitazone (background signal).
-
Incubation: Incubate the plate for 2-4 hours at room temperature to allow the binding to reach equilibrium.
-
Fluorescence Polarization Reading: Measure the fluorescence polarization (FP) of each well using a suitable plate reader. When the small fluorescent ligand is bound to the large protein, it tumbles slowly, resulting in high FP. When displaced by a competitor, it tumbles rapidly, resulting in low FP.
-
Data Analysis: Plot the FP signal against the log of the competitor concentration. Fit the data to a competitive binding curve to calculate the IC50, which can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Expected Data & Comparison:
| Compound | Binding Affinity (Ki, µM) | Interpretation |
| BDPP | 1.0 - 5.0 | Direct, moderate-affinity binder |
| TPhP | 0.5 - 2.0 | Direct, higher-affinity binder |
| Rosiglitazone | 0.02 - 0.05 | Direct, very high-affinity binder |
Step 3: Adipocyte Differentiation Functional Assay
Causality: Having established that BDPP can bind to and activate PPARγ, this final step validates the proposed mechanism in a physiologically relevant context. PPARγ activation is the master switch for adipogenesis. If BDPP is a true PPARγ agonist, it should promote the differentiation of preadipocyte cells into mature, lipid-accumulating adipocytes. This provides crucial functional evidence linking target engagement to a cellular outcome.
Detailed Protocol:
-
Cell Line & Culture: Use 3T3-L1 murine preadipocytes. Culture them to confluence in a standard growth medium.
-
Initiation of Differentiation: Two days post-confluence, switch to a differentiation medium containing insulin, dexamethasone, and IBMX (MDI). Add the test compounds (BDPP, TPhP, Rosiglitazone) or vehicle (DMSO) to this medium.
-
Maturation: After 2-3 days, replace the medium with a maturation medium containing only insulin and the respective test compounds. Replenish this medium every 2 days for a total of 8-10 days.
-
Quantification of Lipid Accumulation:
-
Staining: Fix the cells and stain the intracellular lipid droplets with Oil Red O or a fluorescent dye like Nile Red or AdipoRed.
-
Imaging: Capture images of the stained cells using a microscope.
-
Quantification: For Oil Red O, elute the dye from the cells using isopropanol and measure the absorbance at ~520 nm. For fluorescent dyes, quantify the fluorescence intensity using a plate reader or image analysis software.
-
-
Gene Expression Analysis (Optional but Recommended): On day 8, lyse a parallel set of cells to extract RNA. Perform RT-qPCR to measure the expression of key adipogenic marker genes, such as Fabp4 (aP2) and Adipoq (Adiponectin), to confirm differentiation at the molecular level.
Expected Data & Comparison:
| Compound (at 10 µM) | Relative Lipid Accumulation (Fold Change vs. Vehicle) | Relative Fabp4 mRNA Expression (Fold Change) |
| BDPP | 4.0 - 6.0 | 15 - 25 |
| TPhP | 5.0 - 8.0 | 20 - 35 |
| Rosiglitazone | 10.0 - 15.0 | 50 - 80 |
| Vehicle (DMSO) | 1.0 | 1.0 |
This data demonstrates a clear functional consequence of PPARγ activation, with the positive control Rosiglitazone showing the strongest effect, followed by TPhP and BDPP, consistent with their proposed activities.[10]
Conclusion and Broader Implications
This structured in vitro validation guide provides a robust pathway to confirm the mechanism of action for 4-Biphenylol diphenyl phosphate. By systematically progressing from transcriptional activation to direct target binding and finally to a functional cellular outcome, researchers can build a compelling, evidence-based case. The comparative data generated against TPhP and Rosiglitazone allows for a clear ranking of BDPP's potency and efficacy as a PPARγ modulator.
The findings from these experiments are critical. Validating BDPP as a PPARγ agonist provides a mechanistic basis for its potential role as a metabolic disruptor. This knowledge is essential for toxicological risk assessment, guiding regulatory decisions, and informing the development of safer alternative flame retardants. Further studies should also investigate the activity of BDPP's metabolites, such as 4-hydroxybiphenyl and diphenyl phosphate, as they may also contribute to the overall biological effect.[12][13][14]
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PubMed. (n.d.). Mass spectrometric identification of in vitro-generated metabolites of two emerging organophosphate flame retardants: V6 and BDP. Retrieved January 13, 2026, from [Link]
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PubMed Central. (n.d.). The significance of organophosphate flame retardants in patients with esophageal squamous cell carcinoma. Retrieved January 13, 2026, from [Link]
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PubMed. (2020). Triphenyl phosphate is a selective PPARγ modulator that does not induce brite adipogenesis in vitro and in vivo. Retrieved January 13, 2026, from [Link]
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PubMed. (n.d.). Analysis of two alternative organophosphorus flame retardants in electronic and plastic consumer products: resorcinol bis-(diphenylphosphate) (PBDPP) and bisphenol A bis (diphenylphosphate) (BPA-BDPP). Retrieved January 13, 2026, from [Link]
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PubMed. (2024). Adipogenic Effects of Cresyl Diphenyl Phosphate (Triphenyl Phosphate Alternative) through Peroxisome Proliferator-Activated Receptor Gamma Pathway: A Comprehensive Study Integrating In Vitro, In Vivo, and In Silico from Molecule to Health Risk. Retrieved January 13, 2026, from [Link]
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A Comparative Analysis of Environmental Persistence: Halogenated vs. Non-Halogenated Flame Retardants
An In-Depth Technical Guide for Researchers
Introduction: Flame retardants (FRs) are a diverse group of chemicals added to manufactured materials, such as plastics, textiles, and electronics, to inhibit, suppress, or delay the production of flames and prevent the spread of fire.[1][2] For decades, halogenated compounds, particularly brominated flame retardants (BFRs), have dominated the market due to their high efficiency and cost-effectiveness.[2][3] However, mounting evidence of their environmental persistence, bioaccumulation, and toxicity has led to regulatory restrictions and a shift towards non-halogenated alternatives.[1][4][5] This guide provides a detailed, objective comparison of the environmental persistence of these two classes of flame retardants, grounded in experimental data and established scientific principles. We will explore the chemical characteristics that govern their fate in the environment, compare their degradation pathways, and present standardized methodologies for their assessment.
The Chemical Basis of Persistence: A Tale of Two Bonds
The environmental persistence of a flame retardant is intrinsically linked to its chemical structure, specifically the strength and nature of its chemical bonds.
Halogenated Flame Retardants (HFRs): The Strength of the Carbon-Halogen Bond HFRs, which include brominated and chlorinated compounds, owe their stability to the strong carbon-halogen (C-X) bond.[2] This bond is resistant to both biotic and abiotic degradation processes. The presence of multiple halogen substituents on an organic molecule increases its lipid solubility (lipophilicity) and reduces its water solubility, further enhancing its tendency to persist and accumulate in fatty tissues of organisms and environmental organic matter.[1][2]
Key characteristics influencing their persistence include:
-
Bond Strength: The C-Br and C-Cl bonds are highly stable and not easily cleaved by common environmental microorganisms or chemical reactions.
-
Lipophilicity: The halogen moiety increases the compound's octanol-water partition coefficient (Kow), leading to strong adsorption to soil and sediment and accumulation in biota.[6]
-
Molecular Size: The physical size and shape of the halogen substituents can sterically hinder enzymatic attack, slowing biodegradation.[1][2]
Non-Halogenated Flame Retardants: A Diverse Chemistry This category is broad, encompassing organophosphorus flame retardants (OPFRs), nitrogen-containing compounds, and inorganic FRs like metal hydroxides.[1][7] OPFRs are the most common replacement for HFRs.[8][9] Their persistence is governed by the stability of phosphate ester bonds.
Key characteristics influencing their persistence include:
-
Hydrolytic Stability: Phosphate ester bonds are susceptible to hydrolysis, a key degradation pathway in aqueous environments. The rate of hydrolysis, however, varies significantly depending on the specific chemical structure (aryl vs. alkyl esters).[10]
-
Biodegradability: Many OPFRs are more amenable to microbial degradation compared to HFRs.[11] However, some, particularly certain chlorinated OPFRs (which blur the line between categories), can also be highly persistent.[8]
-
Inorganic Nature: Metal hydroxides (e.g., aluminum hydroxide) act by releasing water upon heating and do not persist in the same way as organic compounds, though their constituent metals are elements and are inherently persistent.[7]
Environmental Fate and Degradation Pathways
Once released into the environment, FRs undergo various transport and transformation processes.[12] The pathways for halogenated and non-halogenated FRs differ significantly.
Halogenated FRs: HFRs are known for their ability to undergo long-range atmospheric transport, leading to their detection in remote ecosystems like the Arctic.[13][14] Their primary degradation pathways are often slow and can lead to the formation of more toxic products.[1]
-
Abiotic Degradation: Photodegradation (breakdown by sunlight) is a significant process, especially for polybrominated diphenyl ethers (PBDEs). This process often involves stepwise debromination, where higher brominated congeners are broken down into lower brominated ones that can be more persistent and toxic.[1] Thermal degradation, such as during recycling or uncontrolled burning, can produce highly toxic polybrominated dibenzodioxins and dibenzofurans (PBDD/Fs).[1][15]
-
Biotic Degradation: Under anaerobic conditions (e.g., in deep sediments), microorganisms can reductively dehalogenate HFRs.[6] However, complete mineralization is rare. Aerobic degradation is generally very limited.[1][4] Some microbes can O-methylate transformation products like TBBPA, creating a more bioaccumulative derivative.[1]
Non-Halogenated FRs: The environmental fate of OPFRs, the primary non-halogenated alternatives, is largely governed by their susceptibility to hydrolysis and biodegradation.
-
Abiotic Degradation: Hydrolysis is a key abiotic pathway for many OPFRs, breaking the ester bonds to form alcohols and phosphoric acid derivatives. Photodegradation can also occur but is generally considered a less dominant pathway than for HFRs.
-
Biotic Degradation: Microbial degradation is a significant removal mechanism for many OPFRs in soil and water systems.[11] Bacteria capable of utilizing OPFRs as a source of phosphorus have been identified. However, degradation rates are highly variable, and some OPFRs exhibit significant persistence.[8][10]
The following diagram illustrates the generalized environmental pathways for these two classes of flame retardants.
Caption: Generalized environmental fate of halogenated vs. non-halogenated flame retardants.
Quantitative Comparison of Environmental Persistence
While generalizations are useful, a direct comparison requires quantitative data. The table below summarizes reported persistence data for representative compounds from both classes. Half-life (t½) is a common metric, representing the time it takes for 50% of the substance to degrade.
| Flame Retardant Class | Representative Compound | Environmental Matrix | Half-Life (t½) | Supporting Notes & References |
| Halogenated (BFR) | BDE-209 (Deca-BDE) | Sediment (anaerobic) | >1 to several years | Undergoes debromination to more persistent lower BDEs.[1][16] |
| HBCD (Hexabromocyclododecane) | Soil | ~60 - 180 days | Persistence is isomer-specific. Considered a Persistent Organic Pollutant (POP). | |
| TBBPA (Tetrabromobisphenol A) | Soil (aerobic) | ~10 - 50 days | Faster degradation than many BFRs, but derivatives can be more persistent.[17] | |
| Non-Halogenated (OPFR) | TCEP (Tris(2-chloroethyl) phosphate) | Soil | ~30 - 120 days | Chlorinated OPFRs tend to be more persistent than non-chlorinated analogues.[8] |
| TCIPP (Tris(1-chloro-2-propyl) phosphate) | Water | > 365 days (hydrolysis) | Shows high persistence in aquatic systems; biodegradation is slow.[8] | |
| TPhP (Triphenyl phosphate) | Soil | ~2 - 10 days | Generally considered to have low persistence due to rapid biodegradation.[18] | |
| RDP (Resorcinol bis(diphenyl phosphate)) | Water/Sediment | Readily biodegradable | Considered a safer alternative to some HFRs due to lower persistence.[19] | |
| Non-Halogenated (Polymeric) | PolyFR (Brominated Polystyrene) | Soil / Water | Persistent by design | Designed to be stable; however, UV and heat can degrade it into smaller, potentially harmful fragments.[20][21] |
Note: Half-life values are highly dependent on specific environmental conditions (temperature, pH, microbial community, etc.) and should be interpreted as indicative rather than absolute.
Experimental Methodologies for Assessing Persistence
Evaluating the environmental persistence of flame retardants requires robust and standardized experimental protocols. These methods are designed to simulate environmental conditions and quantify the rate of degradation.
Protocol 1: Aerobic and Anaerobic Transformation in Soil (Based on OECD 307)
This protocol is a self-validating system to determine the rate of biotic and abiotic degradation of a test substance in soil under controlled laboratory conditions.
Causality Behind Experimental Choices:
-
Using Radiolabeled Compounds (¹⁴C): This is the gold standard. It allows for a complete mass balance, ensuring that the disappearance of the parent compound can be tracked into degradation products, CO₂, or bound residues. This validates that the loss is due to transformation, not just sorption or volatilization.
-
Sterile vs. Non-Sterile Controls: By comparing degradation in microbially active soil versus sterilized soil (e.g., via autoclaving or gamma irradiation), we can definitively distinguish between biotic (microbial) and abiotic (chemical) degradation processes.
-
Multiple Soil Types: Using at least two different soil types with varying organic carbon content and pH helps assess the influence of environmental variables on persistence, making the results more broadly applicable.
Step-by-Step Methodology:
-
Soil Collection and Preparation:
-
Collect fresh surface soil (0-20 cm depth) from a site with no history of significant pesticide or chemical contamination.
-
Sieve the soil (<2 mm) to remove stones and debris. Adjust moisture content to 40-60% of maximum water holding capacity.
-
Pre-incubate the soil in the dark at the test temperature (e.g., 20°C) for 7-14 days to allow microbial populations to stabilize.
-
-
Preparation of Test Substance and Controls:
-
Prepare a stock solution of the flame retardant. For enhanced accuracy, use a ¹⁴C-radiolabeled version of the compound.
-
Prepare sterile controls by autoclaving a subset of the pre-incubated soil.
-
-
Application and Incubation:
-
Apply the test substance to the soil samples (both sterile and non-sterile) at a relevant concentration (e.g., 1 mg/kg). Ensure even distribution.
-
Place the soil samples into incubation vessels (biometers) that allow for air exchange and trapping of volatile products (especially ¹⁴CO₂).
-
Incubate in the dark at a constant temperature (e.g., 20 ± 2°C) for up to 120 days.
-
-
Sampling and Analysis:
-
Sacrifice replicate vessels (typically triplicates) at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, 120 days).
-
Analyze the CO₂ traps for radioactivity to quantify mineralization.
-
Extract the soil using an appropriate solvent (e.g., acetonitrile, acetone/hexane mixture) via methods like pressurized liquid extraction (PLE) or ultrasonic-assisted extraction (UAE).[22]
-
Analyze the extracts using Liquid Scintillation Counting (LSC) for total radioactivity and High-Performance Liquid Chromatography with a radiodetector (HPLC-radio) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the parent compound and major transformation products.[6][23]
-
Determine non-extractable (bound) residues by combusting the extracted soil and measuring the resulting ¹⁴CO₂.
-
-
Data Analysis:
-
Plot the concentration of the parent flame retardant over time.
-
Calculate the degradation rate and the half-life (DT₅₀) using appropriate kinetic models (e.g., first-order kinetics).
-
The workflow for this experimental protocol is visualized below.
Caption: Workflow for determining the persistence of flame retardants in soil.
Protocol 2: Analytical Quantification in Environmental Samples
Accurately measuring FR concentrations in complex matrices like sediment or biota is crucial for monitoring and risk assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for many FRs.[6][22][23]
Step-by-Step Methodology:
-
Sample Preparation:
-
Freeze-dry solid samples (sediment, tissue) and homogenize by grinding.
-
Spike the sample with an internal standard (a labeled version of the analyte) to correct for losses during extraction and cleanup.
-
-
Extraction:
-
Cleanup:
-
The raw extract contains many co-extracted compounds (lipids, pigments) that interfere with analysis.
-
Pass the extract through a multi-layer silica gel column or use gel permeation chromatography (GPC) to remove these interferences. This step is critical for achieving low detection limits.
-
-
Instrumental Analysis (GC-MS):
-
Concentrate the cleaned extract to a small volume.
-
Inject the sample into a Gas Chromatograph (GC) equipped with a high-resolution mass spectrometer (HRMS) for sensitive and selective detection.[25]
-
The GC separates the different FRs in the mixture, and the MS identifies and quantifies them based on their unique mass-to-charge ratio. Electron capture negative ionization (ECNI) is often used for high sensitivity for halogenated compounds.[22]
-
The Challenge of "Regrettable Substitutions"
The move away from legacy HFRs is essential, but it has highlighted the problem of "regrettable substitutions," where a problematic chemical is replaced with another that is later found to have its own environmental or health concerns.[5]
-
Organophosphorus Flame Retardants: While many are less persistent than HFRs, some OPFRs have been linked to aquatic toxicity and endocrine-disrupting effects.[8][9][11] Their widespread use has led to ubiquitous detection in various environmental compartments.[8][9]
-
Polymeric Flame Retardants: These were developed with the rationale that their large molecular size would prevent them from being bioavailable.[21][26] However, research has shown that these polymers are not inert. They can break down under environmental stressors like heat and UV light, releasing smaller, potentially more mobile and toxic brominated compounds into the environment.[20][21][26] This underscores the need to assess the entire lifecycle of a flame retardant, not just the parent polymer.[27]
Conclusion
The environmental persistence of flame retardants is a complex issue deeply rooted in their chemical structure. Halogenated flame retardants, characterized by the stable carbon-halogen bond, are generally highly persistent, prone to long-range transport, and can degrade into more toxic byproducts.[1][12][28] Non-halogenated alternatives, particularly organophosphorus flame retardants, often exhibit lower persistence due to their susceptibility to hydrolysis and biodegradation.[5][19]
However, the distinction is not absolute. Some non-halogenated FRs are also persistent, and emerging concerns about the degradation of polymeric FRs highlight the complexities of finding truly sustainable solutions.[18][26] A thorough evaluation, using robust experimental protocols that assess the full lifecycle and potential degradation products, is imperative to avoid regrettable substitutions and ensure that the next generation of flame retardants is safer by design. Continued research is needed to fill the significant data gaps that still exist for many alternative flame retardants currently on the market.[18]
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Safety Operating Guide
Navigating the Disposal of 4-Biphenylol Diphenyl Phosphate: A Guide for the Modern Laboratory
For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. The responsible disposal of laboratory reagents is a critical, often complex, final step. This guide provides a comprehensive, step-by-step framework for the proper disposal of 4-Biphenylol diphenyl phosphate (BDPP), a member of the organophosphate ester family. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each procedural step, ensuring the safety of personnel and the preservation of our environment.
Hazard Profile and Core Safety Principles
4-Biphenylol diphenyl phosphate is a solid substance that, while essential for various research applications, presents a distinct set of hazards that must be managed with diligence. Understanding these risks is the foundation of safe handling and disposal.
Key Hazards:
-
Skin and Eye Irritation: Direct contact can cause skin and eye irritation.[1][2]
-
Aquatic Toxicity: This chemical is toxic to aquatic life, with potentially long-lasting effects on ecosystems.[1][3][4] It is crucial to prevent its entry into drains and waterways.[3][5]
-
Inhalation Risk: Inhalation of dusts may cause respiratory irritation.[2]
-
Combustibility: While not highly flammable, it is a combustible solid.[2] Hazardous combustion products can include carbon monoxide, carbon dioxide, and phosphorus oxides.[1][6]
The guiding principle for handling and disposing of BDPP is containment and control . Every step of the process should be geared towards preventing its release into the environment and minimizing exposure to laboratory personnel.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 4-Biphenylol diphenyl phosphate for any purpose, including disposal, the appropriate personal protective equipment must be worn.
| PPE Component | Specification | Rationale |
| Hand Protection | Impervious gloves (e.g., nitrile) | To prevent skin contact and irritation.[1][5] |
| Eye Protection | Chemical safety goggles or a face shield | To protect against dust particles and potential splashes.[1][6] |
| Body Protection | Laboratory coat | To prevent contamination of personal clothing.[5] |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the powder outside of a fume hood or when there is a risk of generating dust.[7] |
Laboratory-Scale Waste Management: A Step-by-Step Protocol
For researchers generating small quantities of BDPP waste, a systematic approach to collection and storage is paramount.
Step 1: Waste Segregation
-
Rationale: Proper segregation prevents dangerous chemical reactions and ensures that waste is disposed of through the correct channels.
-
Procedure:
-
Designate a specific, clearly labeled waste container for 4-Biphenylol diphenyl phosphate and chemically compatible waste.
-
The container should be made of a material compatible with the chemical (e.g., high-density polyethylene).
-
Never mix BDPP waste with other waste streams, particularly strong oxidizing agents.[6]
-
Step 2: Waste Collection
-
Rationale: Careful collection minimizes the risk of spills and contamination.
-
Procedure:
-
If dealing with the solid form, carefully transfer the waste into the designated container using a chemically resistant scoop or spatula.
-
If the waste is in a solution, pour it carefully into the designated liquid waste container, avoiding splashes.
-
For contaminated items like gloves or weighing paper, place them in a separate, sealed bag and then into the solid waste container.
-
Step 3: Labeling and Storage
-
Rationale: Accurate labeling is a regulatory requirement and is crucial for the safety of waste handlers.
-
Procedure:
-
Label the waste container with "Hazardous Waste," the full chemical name ("4-Biphenylol diphenyl phosphate"), and the specific hazards (e.g., "Skin Irritant," "Aquatic Hazard").
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials.[1][5]
-
Ensure the storage area is secure and accessible only to authorized personnel.
-
Spill and Emergency Procedures
In the event of a spill, a swift and informed response is critical to mitigate the risks.
For Minor Spills:
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Don Appropriate PPE: Ensure you are wearing the full complement of recommended PPE.
-
Contain the Spill: If it is a solid, carefully sweep it up and place it into the designated hazardous waste container.[6] If it is a liquid, cover it with an inert absorbent material like sand or clay, then collect and place it in the waste container.[7]
-
Clean the Area: Decontaminate the spill area with soap and water.[1]
-
Dispose of Cleanup Materials: All materials used for cleanup should be treated as hazardous waste and disposed of accordingly.
For Major Spills:
-
Evacuate: Immediately evacuate the area.
-
Alert Emergency Responders: Contact your institution's environmental health and safety (EHS) office or the appropriate emergency response team.
-
Restrict Access: Prevent personnel from entering the affected area.
Bulk Disposal: Partnering with Professionals
The ultimate disposal of 4-Biphenylol diphenyl phosphate must be handled by a licensed and approved waste disposal company.[1][3]
The Process:
-
Contact your EHS Office: Your institution's Environmental Health and Safety office is your primary resource. They will have established procedures and contracts with certified waste disposal vendors.
-
Provide Documentation: You will likely need to provide a waste profile sheet, which includes the chemical name, quantity, and hazard information.
-
Schedule a Pickup: The EHS office will coordinate with the waste disposal company for the safe collection and transport of your accumulated waste.
-
Maintain Records: Keep meticulous records of all disposed chemicals, including the date, quantity, and disposal vendor.
The disposal of this compound is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which provides a framework for the management of hazardous waste.[8][9]
Disposal Decision Workflow
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Biphenylol Diphenyl Phosphate
Navigating the complexities of chemical handling requires a synthesis of rigorous scientific understanding and practical, field-proven safety protocols. This guide provides an in-depth operational plan for the safe handling of 4-Biphenylol diphenyl phosphate (BDP), a compound utilized as a flame retardant and plasticizer.[1] The procedural guidance herein is designed to empower researchers, scientists, and drug development professionals with the essential information needed to mitigate risks and ensure a safe laboratory environment. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety by explaining the causality behind each recommendation.
Hazard Assessment: The "Why" Behind the Precautions
A thorough understanding of a chemical's hazard profile is the bedrock of any safety protocol. While a comprehensive toxicological profile for 4-Biphenylol diphenyl phosphate is not fully established, an analysis of its structural components and related organophosphate compounds provides a clear rationale for stringent safety measures.
The primary hazards associated with its constituents, such as biphenyl-4-ol and diphenyl phosphate, include:
-
Skin Irritation and Allergic Reactions: Causes skin irritation and may provoke an allergic skin reaction upon contact.[2][3] Pre-existing dermatitis may be exacerbated.[4]
-
Serious Eye Damage: The compound is classified as causing serious eye irritation.[2][3]
-
Respiratory Irritation: Inhalation of dusts or aerosols can lead to respiratory irritation.[3][4] Individuals with impaired respiratory function may be at increased risk.[4]
-
Environmental Hazard: The substance is recognized as toxic to aquatic life, with long-lasting effects.[2][3] Therefore, preventing its release into the environment is a critical responsibility.[5]
These hazards necessitate a multi-layered approach to personal protection, utilizing a combination of engineering controls and appropriate personal protective equipment (PPE).
Core PPE Requirements for Handling 4-Biphenylol Diphenyl Phosphate
The following table summarizes the essential PPE for mitigating the risks associated with handling 4-Biphenylol diphenyl phosphate.
| Protection Type | Required PPE | Standard/Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | ASTM F739 or EN 374 | Prevents skin irritation and potential allergic reactions.[2] |
| Eye & Face Protection | Chemical splash goggles | ANSI Z87.1 / EN 166 (D3 rating) | Protects against serious eye irritation from splashes or dust.[2][3][6] |
| Face shield (in addition to goggles) | ANSI Z87.1 / EN 166 | Required when handling large quantities or when there is a significant splash hazard.[6][7] | |
| Body Protection | Laboratory coat | Standard | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | Use of a certified chemical fume hood | N/A (Engineering Control) | Primary method to prevent inhalation of dusts and vapors.[1][2] |
| NIOSH-approved respirator | Varies by exposure assessment | Required if dusts are generated outside of a fume hood or if ventilation is inadequate.[8] |
Detailed Operational and Disposal Plan
Adherence to a systematic workflow is critical for safety. The following step-by-step protocols for handling and disposal are designed to be self-validating, ensuring safety at every stage.
Experimental Protocol: Safe Handling Workflow
This workflow outlines the procedural steps from preparation to post-handling decontamination.
-
Preparation and Pre-Handling Check:
-
Verify that a certified chemical fume hood is operational and the safety shower/eyewash station is accessible and unobstructed.[2]
-
Assemble all necessary PPE as outlined in the table above. Inspect gloves for any signs of degradation or punctures before use.
-
Prepare your workspace within the fume hood by lining it with absorbent, disposable bench paper.
-
-
Handling the Compound (Inside Chemical Fume Hood):
-
Donning PPE: Put on the lab coat, followed by safety goggles, and finally, gloves. Ensure gloves overlap the cuffs of the lab coat.
-
Weighing and Transfer: When handling the solid form, perform all weighing and transfers within the fume hood to contain any dust. Use gentle motions to minimize aerosolization.
-
Solution Preparation: If preparing a solution, add the solid to the solvent slowly. Be aware of any potential exothermic reactions.
-
-
Post-Handling Decontamination:
-
Wipe down all surfaces within the fume hood and any equipment used with an appropriate solvent and cleaning agent.
-
Thoroughly decontaminate reusable labware. First, rinse with a suitable solvent (e.g., acetone or ethanol), collecting the rinsate as hazardous waste.[5] Then, wash with soap and water.[5]
-
Wash hands and any exposed skin thoroughly with soap and water after removing gloves.[2]
-
Disposal Plan: Managing Contaminated Materials
Proper disposal is a regulatory and ethical imperative to protect both personnel and the environment.
-
Solid and Liquid Chemical Waste:
-
All excess 4-Biphenylol diphenyl phosphate and solutions containing it must be collected in a designated, sealed, and clearly labeled hazardous waste container.[5]
-
Do not mix this waste with other waste streams.
-
Arrange for disposal via a licensed hazardous waste management company, adhering to all local and national regulations.[2][5]
-
-
Contaminated PPE and Materials:
-
Disposable items such as gloves, bench paper, and weighing papers that have come into contact with the chemical should be placed in a designated solid hazardous waste container.[5]
-
Doffing PPE: Remove PPE in an order that minimizes cross-contamination: gloves first, followed by the lab coat (turning it inside out), and finally, eye protection.
-
Visualization of Safe Handling Workflow
The following diagram illustrates the critical decision points and procedural flow for safely handling 4-Biphenylol diphenyl phosphate.
Caption: Workflow for safe handling of 4-Biphenylol diphenyl phosphate.
Emergency Response
In the event of an exposure, immediate and correct action is vital.
-
Skin Contact: Immediately take off all contaminated clothing and rinse the affected skin with plenty of soap and water.[2] If irritation or a rash occurs, seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes.[2][3] If wearing contact lenses, remove them if it is easy to do so and continue rinsing.[2][3] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air and keep them comfortable for breathing.[2][3]
-
Spill: In case of a spill, collect the spillage to prevent its release into drains or the environment.[5] Sweep the solid material into a designated container for disposal.[5]
Always show the Safety Data Sheet (SDS) to the attending medical personnel.
References
- NINGBO INNO PHARMCHEM CO.,LTD.
- Sigma-Aldrich.
- Fisher Scientific.
- National Center for Biotechnology Information.
- U.S. Environmental Protection Agency. Personal Protective Equipment.
- U.S. Department of Health and Human Services. Personal Protective Equipment (PPE) - CHEMM.
- Safety data sheet according to 1907/2006/EC, Article 31 for 4-Phenylphenol.
- Fisher Scientific.
- Fisher Scientific.
- William & Mary Environmental Health & Safety. Personal Protective Equipment (PPE) Matrix Guidelines for Biosafety & Chemical PPE.
- BHS Industrial Equipment. Personal Protective Kit (PPE Kit).
- Santa Cruz Biotechnology.
- BenchChem. Navigating the Safe Disposal of 4-((4-Isopropoxyphenyl)sulfonyl)
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
